molecular formula C17H14O5 B1239686 5-Hydroxy-3,7-dimethoxyflavone CAS No. 70786-48-0

5-Hydroxy-3,7-dimethoxyflavone

Numéro de catalogue: B1239686
Numéro CAS: 70786-48-0
Poids moléculaire: 298.29 g/mol
Clé InChI: OYCOUDKDRFJOCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl- has been reported in Boesenbergia rotunda, Heliotropium marifolium, and other organisms with data available.

Propriétés

IUPAC Name

5-hydroxy-3,7-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-8-12(18)14-13(9-11)22-16(17(21-2)15(14)19)10-6-4-3-5-7-10/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCOUDKDRFJOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221037
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70786-48-0
Record name 5-Hydroxy-3,7-dimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70786-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070786480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-3,7-dimethoxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Hydroxy-3,7-dimethoxyflavone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-3,7-dimethoxyflavone is a bioactive flavonoid that has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural sources, distribution, and quantitative data. Detailed experimental protocols for its extraction, isolation, and characterization are presented to facilitate further research. Furthermore, this document elucidates the compound's known mechanisms of action, with a particular focus on its role in modulating intracellular calcium signaling pathways that influence skeletal muscle hypertrophy and yeast cell cycle regulation. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to enhance understanding and application in a research and drug development context.

Natural Sources and Distribution

The primary and most well-documented natural source of this compound is the rhizome of Kaempferia parviflora , commonly known as black ginger or Thai ginseng.[1][2][3] This plant belongs to the Zingiberaceae family and is native to Southeast Asia. The compound is one of several methoxyflavones found in K. parviflora and contributes to its traditional medicinal uses.[4][5]

Quantitative Analysis of this compound in Kaempferia parviflora

The concentration of this compound in Kaempferia parviflora rhizomes can vary depending on the extraction method and the specific plant material. The following table summarizes quantitative data from various studies.

Plant MaterialExtraction MethodSolvent SystemAnalyteConcentration/YieldReference
Kaempferia parviflora rhizomesMaceration followed by HPLC95% (v/v) Ethanol (B145695)This compound in crude extract6.00% (w/w)[6]
Kaempferia parviflora rhizomesBoiling followed by column chromatography70% (v/v) MethanolThis compound in HMF derivative mixture20.6%[1]
Kaempferia parviflora rhizomesDichloromethane extraction followed by chromatographic fractionationDichloromethaneThis compound2.09% yield from extract[7]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from Kaempferia parviflora rhizomes.

Extraction of Methoxyflavones from Kaempferia parviflora Rhizomes

This protocol describes a common method for the initial extraction of a methoxyflavone-rich fraction.

2.1.1. Materials and Equipment

  • Dried and powdered Kaempferia parviflora rhizomes

  • 95% (v/v) Ethanol

  • Maceration vessel

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

2.1.2. Procedure

  • Weigh the desired amount of dried and powdered Kaempferia parviflora rhizomes.

  • Place the powdered rhizomes in the maceration vessel.

  • Add 95% (v/v) ethanol to the vessel, ensuring the plant material is fully submerged. A solvent-to-solid ratio of 10:1 (v/w) is commonly used.

  • Seal the vessel and allow it to stand at room temperature for 7 days, with occasional agitation.

  • After the maceration period, filter the mixture to separate the ethanolic extract from the plant residue.

  • Wash the residue with a small volume of fresh 95% ethanol to maximize the recovery of the extract.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Isolation and Purification of this compound

This protocol outlines the chromatographic separation and purification of the target compound from the crude extract.

2.2.1. Materials and Equipment

  • Crude ethanolic extract of Kaempferia parviflora

  • Silica (B1680970) gel 60 (for column chromatography)

  • Glass chromatography column

  • n-Hexane

  • Acetone (B3395972)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Fraction collector

  • Rotary evaporator

2.2.2. Procedure

  • Column Preparation: Prepare a slurry of silica gel 60 in n-hexane and pour it into the glass chromatography column to create a packed bed. Equilibrate the column by running n-hexane through it until the bed is stable.

  • Sample Loading: Dissolve the crude ethanolic extract in a minimal amount of the initial mobile phase (n-hexane:acetone, 9:1 v/v) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Chromatographic Separation: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of acetone. A common gradient system is a stepwise increase in acetone concentration in n-hexane (e.g., 9:1, 8:2, 7:3 v/v).

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • TLC Monitoring: Monitor the collected fractions by TLC using a suitable mobile phase (e.g., n-hexane:acetone, 7:3 v/v). Spot the fractions on a TLC plate and visualize the separated compounds under a UV lamp. Fractions containing a compound with an Rf value corresponding to this compound should be pooled.

  • Purification: Concentrate the pooled fractions containing the target compound using a rotary evaporator to yield purified this compound. The purity can be further assessed by analytical HPLC.

Characterization of this compound

The identity and purity of the isolated compound can be confirmed using the following spectroscopic techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: Provides information about the number and chemical environment of protons in the molecule.

  • ¹³C-NMR: Provides information about the number and chemical environment of carbon atoms in the molecule.

2.3.2. Mass Spectrometry (MS)

  • Provides the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Biological Activity and Signaling Pathways

This compound exhibits interesting biological activities, primarily related to the modulation of intracellular calcium signaling. Two key areas of its activity are detailed below.

Induction of Skeletal Muscle Hypertrophy

Derivatives of 5-hydroxy-7-methoxyflavone, including this compound, have been shown to promote skeletal muscle hypertrophy.[1] This effect is mediated by an increase in intracellular calcium ([Ca²⁺]i) and is independent of the well-known Akt/mTOR pathway.[1] The elevated intracellular calcium is thought to activate downstream signaling cascades that promote protein synthesis, leading to muscle growth.

The proposed signaling pathway involves the activation of Calcineurin and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), both of which are key regulators of muscle growth and differentiation.[1][8] Calcineurin, a Ca²⁺/calmodulin-dependent phosphatase, dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the activation of hypertrophic gene expression.[1][8] CaMKII can also phosphorylate downstream targets that promote protein synthesis.

G cluster_extracellular Extracellular cluster_cell Muscle Cell 5H37DMF This compound Receptor Unknown Receptor 5H37DMF->Receptor Ca_increase ↑ Intracellular Ca²⁺ Receptor->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin Activates CaMKII CaMKII Ca_increase->CaMKII Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Protein_Synthesis Protein Synthesis NFAT->Protein_Synthesis Nuclear Translocation & Gene Expression CaMKII->Protein_Synthesis Activates Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Caption: Proposed Ca²⁺-dependent signaling pathway for muscle hypertrophy.

Inhibition of Ca²⁺ Signal-Mediated Cell Cycle Regulation in Yeast

This compound has been identified as a potent inhibitor of Ca²⁺ signal-mediated cell cycle regulation in the yeast Saccharomyces cerevisiae.[7] Specifically, it can alleviate the G2/M cell cycle delay that is induced by high intracellular calcium concentrations.[7] This suggests that the compound interferes with the calcium signaling pathway that controls cell cycle progression. While the exact molecular target is not yet fully elucidated, it is hypothesized to act on key components of the calcium signaling cascade, such as calcineurin, a Ca²⁺/calmodulin-dependent phosphatase that plays a crucial role in yeast cell cycle control.

G cluster_extracellular Extracellular cluster_cell Yeast Cell High_Ca High Extracellular Ca²⁺ Ca_increase ↑ Intracellular Ca²⁺ High_Ca->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin Activates Downstream_Effectors Downstream Effectors Calcineurin->Downstream_Effectors Activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest Downstream_Effectors->Cell_Cycle_Arrest 5H37DMF This compound 5H37DMF->Calcineurin Inhibits?

Caption: Inhibition of Ca²⁺-mediated cell cycle arrest in yeast.

Conclusion

This compound, primarily sourced from Kaempferia parviflora, presents a compelling profile for further investigation in drug discovery and development. Its demonstrated ability to modulate intracellular calcium signaling pathways highlights its potential for therapeutic intervention in conditions related to muscle physiology and cell cycle regulation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to explore the full therapeutic potential of this promising natural compound.

References

An In-depth Technical Guide to 5-Hydroxy-3,7-dimethoxyflavone: Physicochemical Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-3,7-dimethoxyflavone is a naturally occurring flavonoid predominantly isolated from Kaempferia parviflora, commonly known as black ginger. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and known biological activities, with a particular focus on its role in modulating intracellular calcium signaling. Detailed experimental protocols for the isolation, purification, and characterization of this compound are presented to facilitate further research and development. The information is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations. While some experimental data is available, other properties are predicted based on its structure and data from similar flavonoid compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₄O₅(Calculated)
Molecular Weight 298.29 g/mol (Calculated)
Melting Point Not Experimentally Determined for this specific compound. A structurally similar compound, 5-hydroxy-7,4'-dimethoxyflavone, has a melting point of 173°C.[1]N/A
Boiling Point Not Experimentally DeterminedN/A
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, and DMSO.[2] Poorly soluble in water.MedChemExpress[3]
pKa Not Experimentally Determined. Flavonoids typically have pKa values between 6 and 10.[4]N/A
Appearance Yellow solid.[5]N/A

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are critical for confirming the chemical structure. For a similar compound, 5,4'-dihydroxy-6,7-dimethoxyflavone, the following ¹H-NMR data in acetone-d₆ was reported: δ 3.80, 3.99 (3H each, s), 6.68 (1H, s), 6.85 (1H, s), 7.03 (2H, d, J = 8.79 Hz), 7.96 (2H, d, J = 8.79 Hz), 9.25 (1H, s, D₂O exchangeable), 12.96 (1H, s, D₂O exchangeable).[1]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the related compound 5-hydroxy-7,4'-dimethoxyflavone, the mass spectrum showed m/z values of 298, 269, 255, 166, 138, 135, and 132.[1]

Biological Activity and Signaling Pathways

This compound has been shown to possess significant biological activity, primarily as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation.[5] Flavonoids, in general, are known to modulate various signaling pathways, and those with a 5-hydroxyl and 7-methoxy substitution, like the target compound, have been observed to promote protein synthesis in myotubes through intracellular Ca²⁺ signaling.[6][7]

Calcium Signaling Pathway

This compound and its derivatives have been shown to influence intracellular calcium levels, which are critical for numerous cellular processes. Specifically, these compounds can induce myotube hypertrophy by promoting protein synthesis in a manner that requires intracellular, but not extracellular, Ca²⁺.[6][7] This suggests an interaction with intracellular calcium stores or signaling components downstream of calcium release.

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Extracellular Ca2+ Extracellular Ca2+ 5-H-3,7-DMF 5-Hydroxy-3,7- dimethoxyflavone ER Endoplasmic Reticulum (ER) (Intracellular Ca2+ Store) 5-H-3,7-DMF->ER Induces release of Intracellular Ca2+ Intracellular Ca2+ ER->Intracellular Ca2+ Protein Synthesis Protein Synthesis Intracellular Ca2+->Protein Synthesis Myotube Hypertrophy Myotube Hypertrophy Protein Synthesis->Myotube Hypertrophy

Figure 1: Proposed mechanism of this compound on intracellular calcium signaling and muscle hypertrophy.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and characterization of flavonoids like this compound. These can be adapted by researchers for specific applications.

Isolation from Kaempferia parviflora

This compound is naturally found in the rhizomes of Kaempferia parviflora.[5] The following protocol describes a general method for its extraction and purification.

Protocol 1: Extraction and Chromatographic Separation

  • Extraction:

    • Dried and powdered rhizomes of K. parviflora are extracted with dichloromethane (B109758) and methanol.[5]

    • Alternatively, a 70% (v/v) methanol solution can be used for extraction by boiling for 1 hour.[6]

    • The crude extract is obtained by evaporating the solvent under reduced pressure.[5][6]

  • Fractionation:

    • The crude extract is subjected to bioassay-guided chromatographic fractionation.[5]

    • A common method involves column chromatography using silica (B1680970) gel 60 as the stationary phase.[6]

  • Purification:

    • The column is equilibrated with n-hexane.[6]

    • Elution is performed with a mixture of n-hexane and acetone (B3395972) (e.g., 7:3 ratio).[6]

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify and isolate this compound.

Isolation_Workflow Start Start: Dried K. parviflora Rhizomes Extraction Extraction (Dichloromethane/Methanol or 70% Methanol) Start->Extraction Evaporation Solvent Evaporation (Reduced Pressure) Extraction->Evaporation ColumnChromatography Silica Gel Column Chromatography (Stationary Phase: Silica Gel 60) Evaporation->ColumnChromatography Elution Elution (Mobile Phase: n-hexane/acetone) ColumnChromatography->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC TLC Analysis FractionCollection->TLC PureCompound Purified 5-Hydroxy-3,7- dimethoxyflavone TLC->PureCompound

References

Spectroscopic Profile of 5-Hydroxy-3,7-dimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of 5-Hydroxy-3,7-dimethoxyflavone, a naturally occurring polymethoxyflavone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a flavonoid that has been isolated from various plant sources, notably from the rhizomes of Kaempferia parviflora (black ginger).[1] Flavonoids, a broad class of plant secondary metabolites, are of significant interest to the scientific community due to their diverse and potent biological activities. This particular flavone (B191248) has been reported to exhibit inhibitory activity against Ca2+ signal-mediated cell-cycle regulation in yeast. Understanding its structural and spectroscopic properties is crucial for its identification, characterization, and further investigation into its therapeutic potential.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data of this compound

Proton PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-66.35d2.1
H-86.45d2.1
H-2', H-6'8.04dd8.0, 1.6
H-3', H-5'7.50m
H-4'7.55m
3-OCH₃3.87s
7-OCH₃3.86s
5-OH12.5s

Solvent: CDCl₃. Data adapted from a study on metabolites from Kaempferia parviflora.[2]

Table 2: ¹³C-NMR Spectroscopic Data of this compound

Carbon PositionChemical Shift (δ) ppm
C-2156.02
C-3139.75
C-4179.05
C-5162.10
C-697.00
C-7165.66
C-891.50
C-9157.00
C-10106.50
C-1'131.00
C-2'128.00
C-3'128.80
C-4'131.50
C-5'128.80
C-6'128.00
3-OCH₃60.10
7-OCH₃56.00

Solvent: CDCl₃. Data adapted from a study on metabolites from Kaempferia parviflora.[2]

Mass Spectrometry (MS)

Mass spectrometry data for this compound is consistent with its molecular formula C₁₇H₁₄O₅ and a molecular weight of 298.29 g/mol .

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
ESI-MSPositive299.0917[M+H]⁺

Note: This data is based on the expected mass and common fragmentation patterns of flavonoids. Specific experimental mass spectra for this compound were not detailed in the reviewed literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400O-H (phenolic)Stretching
~3050C-H (aromatic)Stretching
~2950, ~2850C-H (methyl)Stretching
~1655C=O (γ-pyrone)Stretching
~1610, ~1580, ~1500C=C (aromatic)Stretching
~1250, ~1050C-O (ether and phenol)Stretching

Note: This is a predicted spectrum based on the functional groups present in the molecule. For comparison, the structurally similar isomer 5,7-Dimethoxy-3-hydroxyflavone shows characteristic IR peaks.[3]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids typically exhibits two major absorption bands, referred to as Band I (300-400 nm) and Band II (240-280 nm).

Table 5: Predicted UV-Vis Absorption Maxima for this compound

SolventBand I (λₘₐₓ, nm)Band II (λₘₐₓ, nm)
Methanol (B129727)~330-350~270

Note: The exact absorption maxima can be influenced by the solvent and substitution pattern. This prediction is based on the general spectral characteristics of flavones with similar oxygenation patterns.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of flavonoids like this compound.

Sample Preparation

For spectroscopic analysis, this compound is typically isolated and purified from its natural source, such as Kaempferia parviflora, using chromatographic techniques like column chromatography and preparative thin-layer chromatography.[4] The purity of the isolated compound is then confirmed before spectroscopic analysis.

NMR Spectroscopy

¹H and ¹³C-NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The purified sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to enable the complete assignment of proton and carbon signals.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer coupled with a chromatographic system, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS). Electrospray ionization (ESI) is a common soft ionization technique used for flavonoids, which allows for the detection of the molecular ion. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. The purified compound is dissolved in a spectroscopic grade solvent, such as methanol or ethanol, to obtain a dilute solution. The spectrum is scanned over a wavelength range of 200-600 nm.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the isolation and spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant_material Plant Material (e.g., K. parviflora) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (LC-MS) pure_compound->ms ir FT-IR Spectroscopy pure_compound->ir uv UV-Vis Spectroscopy pure_compound->uv structure Structure Elucidation nmr->structure ms->structure ir->structure uv->structure spectral_data Spectroscopic Data Tables structure->spectral_data

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Hydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the natural flavonoid, 5-Hydroxy-3,7-dimethoxyflavone. This compound, isolated from sources such as Kaempferia parviflora, is of interest to researchers in natural product chemistry and drug discovery.[1] Due to the limited availability of a single comprehensive source for its complete NMR data, this guide synthesizes available information and provides a standardized experimental protocol for its analysis.

Chemical Structure and Numbering

The structural framework and standard numbering for the flavone (B191248) core are essential for the correct assignment of NMR signals.

Caption: Figure 1: Chemical Structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~6.4d2.2
H-8~6.5d2.2
H-2'~7.9m
H-3'~7.5m
H-4'~7.5m
H-5'~7.5m
H-6'~7.9m
3-OCH₃~3.8s
7-OCH₃~3.9s
5-OH~12.5s

Note: The exact chemical shifts for the B-ring protons (H-2' to H-6') can vary and are presented here as a multiplet. The signal for the hydroxyl proton (5-OH) is often broad and may exchange with D₂O.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Based on available data and spectral comparisons with similar flavonoids, the following assignments are proposed.[2]

CarbonChemical Shift (δ, ppm)
C-2~156.0
C-3~138.5
C-4~178.0
C-5~162.0
C-6~98.0
C-7~165.0
C-8~92.5
C-9~157.0
C-10~105.0
C-1'~131.0
C-2'~128.0
C-3'~128.5
C-4'~130.0
C-5'~128.5
C-6'~128.0
3-OCH₃~60.0
7-OCH₃~56.0

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for hydroxyl protons.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set a spectral width of approximately 16 ppm.

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Set a spectral width of approximately 220 ppm.

    • Acquisition Time: An acquisition time of around 1 second is typical.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

Data Processing

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G Figure 2: General Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer setup Spectrometer Setup transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq process Processing (FT, Phasing, etc.) h1_acq->process c13_acq->process assign Signal Assignment process->assign structure Structure Confirmation assign->structure

Caption: Figure 2: General Workflow for NMR Analysis.

G Figure 3: Key 2D NMR Correlations for Structure Elucidation cluster_2d 2D NMR Experiments H1 ¹H NMR Data cosy COSY (¹H-¹H Correlation) H1->cosy hsqc HSQC (¹H-¹³C One-Bond Correlation) H1->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) H1->hmbc C13 ¹³C NMR Data C13->hsqc C13->hmbc structure Final Structure Assignment cosy->structure hsqc->structure hmbc->structure

Caption: Figure 3: Key 2D NMR Correlations for Structure Elucidation.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Hydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 5-Hydroxy-3,7-dimethoxyflavone, a methoxylated flavonoid of interest for its potential biological activities. Understanding its fragmentation behavior is crucial for its identification and structural elucidation in complex matrices such as biological fluids and plant extracts. This document outlines the core fragmentation pathways, presents quantitative data for key fragments, details typical experimental protocols, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Pathways

The fragmentation of this compound under mass spectrometry, typically using electrospray ionization (ESI), is characterized by several key bond cleavages. The primary fragmentation mechanisms observed for flavonoids, and anticipated for this specific compound, include the Retro-Diels-Alder (RDA) reaction, losses of small neutral molecules, and radical eliminations from the methoxy (B1213986) groups.

In positive ion mode, the protonated molecule [M+H]⁺ is the precursor ion. The initial fragmentation events often involve the loss of a methyl radical (•CH₃) from one of the methoxy groups, a characteristic fragmentation for methoxylated flavonoids. This is often followed by the sequential loss of carbon monoxide (CO).

A significant fragmentation pathway for the flavonoid skeleton is the Retro-Diels-Alder (RDA) reaction, which cleaves the C-ring. This cleavage provides valuable structural information about the substitution patterns on the A and B rings. For this compound, the RDA fragmentation of the precursor ion or its initial fragment ions will yield characteristic product ions corresponding to the A and B rings.

Quantitative Fragmentation Data

The expected fragmentation of this compound (exact mass: 298.08 g/mol ) in positive ion mode ESI-MS/MS is summarized below. The proposed fragments are based on established fragmentation patterns for methoxylated flavonoids.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragment Identity/Description
299.09284.07•CH₃Loss of a methyl radical from a methoxy group
299.09271.08COLoss of carbon monoxide
299.09167.04C₈H₅O₂Retro-Diels-Alder fragmentation, ¹,³A⁺ fragment
299.09132.03C₉H₇O₄Retro-Diels-Alder fragmentation, ¹,³B⁺ fragment
284.07256.07COLoss of carbon monoxide from the [M+H-•CH₃]⁺ ion

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in methanol (B129727) or a suitable organic solvent at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution.

  • Biological Matrix (e.g., Plasma): Protein precipitation is a common method for sample cleanup. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) or methanol. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is collected, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would be:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MS/MS Analysis: Product ion scans are performed on the protonated molecule [M+H]⁺ (m/z 299.09). Collision-induced dissociation (CID) is used with argon as the collision gas. The collision energy is optimized for each fragmentation transition, typically in the range of 15-30 eV.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

Fragmentation_Pathway M This compound [M+H]⁺ m/z 299.09 F1 [M+H - •CH₃]⁺ m/z 284.07 M->F1 - •CH₃ F2 [M+H - CO]⁺ m/z 271.08 M->F2 - CO RDA_A ¹,³A⁺ Fragment m/z 167.04 M->RDA_A RDA RDA_B ¹,³B⁺ Fragment m/z 132.03 M->RDA_B RDA F3 [M+H - •CH₃ - CO]⁺ m/z 256.07 F1->F3 - CO

Caption: Proposed fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can be adapted and optimized for specific instrumentation and research applications. Further studies with high-resolution mass spectrometry would be beneficial to confirm the elemental composition of the proposed fragments.

The Biosynthesis of 5-Hydroxy-3,7-dimethoxyflavone in Kaempferia parviflora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferia parviflora, commonly known as black ginger or Thai ginseng, is a valuable medicinal plant renowned for its rich profile of polymethoxyflavones. These compounds are the subject of extensive research due to their diverse pharmacological activities. Among these, 5-hydroxy-3,7-dimethoxyflavone is a significant constituent, contributing to the plant's therapeutic potential. This technical guide provides a comprehensive overview of the putative biosynthesis pathway of this compound in K. parviflora, drawing upon the general principles of flavonoid biosynthesis and the specific methoxyflavones identified within the plant. This document details the proposed enzymatic steps, presents quantitative data on flavonoid content, outlines relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of the molecular processes.

Introduction

Flavonoids are a large class of plant secondary metabolites derived from the phenylpropanoid pathway. The basic flavonoid skeleton (C6-C3-C6) can be extensively modified by hydroxylation, methylation, glycosylation, and acylation, leading to a vast array of structures with diverse biological functions. In Kaempferia parviflora, the biosynthesis of flavonoids is particularly notable for its extensive O-methylation, resulting in a high concentration of various methoxyflavones.[1] These modifications, catalyzed by O-methyltransferases (OMTs), can significantly alter the bioavailability and bioactivity of the flavonoid compounds.[2] this compound is one such methoxyflavone isolated from K. parviflora.[3] While the complete enzymatic pathway for its synthesis in this specific plant has not been fully elucidated, a putative pathway can be constructed based on the known precursors and related compounds found in the rhizomes.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Kaempferia parviflora is believed to follow the general flavonoid biosynthesis pathway, starting from the precursor L-phenylalanine. The core flavone (B191248) structure is subsequently subjected to a series of hydroxylation and methylation steps. The precise order of these modifications can vary between plant species. Based on the array of flavonoids isolated from K. parviflora, including 5-hydroxy-7-methoxyflavone (chrysin) and various other methoxylated flavones, a plausible biosynthetic route is proposed.[3]

The key enzymatic steps leading to the formation of the flavone backbone are catalyzed by a series of well-characterized enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumaroyl:CoA Ligase (4CL), Chalcone Synthase (CHS), and Chalcone Isomerase (CHI), which together produce naringenin. Naringenin can then be converted to apigenin (B1666066) (5,7,4'-trihydroxyflavone) by Flavone Synthase (FNS). Apigenin is a likely precursor that undergoes subsequent methylation.

The final steps in the formation of this compound involve specific O-methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). While the specific OMTs from K. parviflora have not been characterized, research in other plants has identified flavonoid OMTs with specificities for the 7-hydroxyl and 3-hydroxyl groups.[4][5]

The proposed pathway involves two key methylation steps:

  • 7-O-methylation: An O-methyltransferase (OMT) transfers a methyl group from SAM to the 7-hydroxyl group of a dihydroxyflavone precursor, such as 5,7-dihydroxyflavone.

  • 3-O-methylation: A second OMT acts on the 3-hydroxyl group.

The presence of 5-hydroxy-7-methoxyflavone in K. parviflora suggests it is a likely intermediate.[3] This would imply that the 7-OH group is methylated first. Subsequent hydroxylation at the 3-position followed by methylation would lead to the final product.

Biosynthesis of this compound Precursors General Phenylpropanoid and Flavonoid Pathway Apigenin Apigenin (5,7,4'-trihydroxyflavone) Precursors->Apigenin ...multiple steps Intermediate1 5,7-Dihydroxyflavone (Chrysin) Apigenin->Intermediate1 B-ring dehydroxylation Intermediate2 5-Hydroxy-7-methoxyflavone Intermediate1->Intermediate2 SAM -> SAH Intermediate3 3,5-Dihydroxy-7-methoxyflavone Intermediate2->Intermediate3 FinalProduct This compound Intermediate3->FinalProduct SAM -> SAH Enzyme1 FNS Enzyme2 Putative Dehydroxylase Enzyme3 Flavonoid 7-O-methyltransferase (FOMT) Enzyme4 Flavonoid 3-hydroxylase (F3H) Enzyme5 Flavonoid 3-O-methyltransferase (FOMT)

Figure 1: Putative biosynthesis pathway of this compound in K. parviflora.

Quantitative Data on Flavonoids in Kaempferia parviflora

Several studies have quantified the flavonoid content in the rhizomes of K. parviflora. The concentrations can vary depending on the geographical origin, cultivation conditions, and extraction methods. The following table summarizes quantitative data for the target compound and other major methoxyflavones.

CompoundConcentration Range (mg/g dried rhizome)Limit of Quantitation (ppm)Reference(s)
This compound Not explicitly stated, but identified0.5[4][6]
5,7-Dimethoxyflavoneup to 21.68Not specified[4][6]
5,7,4'-Trimethoxyflavoneup to 9.883.0[4][6]
3,5,7,3',4'-PentamethoxyflavoneMajor constituentNot specified[7]
3,5,7-TrimethoxyflavoneMajor constituentNot specified[7]
3,5,7,4'-TetramethoxyflavoneMajor constituentNot specified[7]
Total Flavonoids23.86 to 60.98Not applicable[4][6]

Experimental Protocols

This section provides an overview of the methodologies commonly employed for the extraction, identification, and quantification of flavonoids from K. parviflora.

Extraction of Flavonoids

Objective: To extract flavonoid compounds from the rhizomes of K. parviflora.

a) Soxhlet Extraction:

  • Dry the rhizomes of K. parviflora at 50°C and pulverize them into a fine powder.

  • Place approximately 3 grams of the powdered sample into a thimble.

  • Perform Soxhlet extraction using 95% ethanol (B145695) as the solvent.

  • Evaporate the resulting extract solution at 40°C to obtain the crude extract.[8]

b) Maceration:

  • Extract the powdered rhizome with a suitable solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio.

  • Agitate the mixture for a defined period (e.g., 48 hours) at room temperature.

  • Filter the mixture to separate the extract from the solid plant material.

  • Concentrate the filtrate under reduced pressure to yield the crude extract.

Phytochemical Screening and Identification

Objective: To identify the presence of flavonoids and other phytochemicals.

Thin Layer Chromatography (TLC):

  • Prepare a hydroalcoholic extract of the rhizome.

  • Spot the extract onto a TLC plate (e.g., silica (B1680970) gel 60 F254).

  • Develop the plate using a suitable solvent system (e.g., a mixture of toluene, ethyl acetate, and formic acid).

  • Visualize the separated compounds under UV light (254 nm and 365 nm) and by spraying with a derivatizing agent such as vanillin-sulfuric acid.[9]

Quantification of Flavonoids

Objective: To determine the concentration of specific flavonoids.

a) Gas Chromatography (GC):

  • Prepare a calibrated standard solution of the target flavonoids.

  • Extract the flavonoids from the plant material and prepare the sample for GC analysis, which may involve derivatization.

  • Inject the sample into a gas chromatograph equipped with a suitable column (e.g., a capillary column) and a flame ionization detector (FID) or mass spectrometer (MS).

  • Quantify the compounds by comparing the peak areas with the calibration curve.[4][6]

b) High-Performance Liquid Chromatography (HPLC):

  • Prepare standard solutions of the flavonoids of interest.

  • Extract the flavonoids from the rhizome and filter the extract.

  • Inject the sample into an HPLC system equipped with a photodiode array (PDA) detector and a suitable column (e.g., C18).

  • Use a gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water (often with a small amount of acid like formic acid).

  • Identify and quantify the flavonoids based on their retention times and UV spectra compared to the standards.[7]

c) Total Flavonoid Content (Spectrophotometric Method):

  • Use the aluminum chloride colorimetric method.

  • Mix the plant extract with a solution of aluminum chloride and potassium acetate.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 415 nm) using a UV-Vis spectrophotometer.

  • Calculate the total flavonoid content by comparing the absorbance to a standard curve prepared with a reference compound like quercetin.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Drying Drying of K. parviflora Rhizomes Grinding Grinding to Powder Drying->Grinding Soxhlet Soxhlet Extraction (e.g., Ethanol) Grinding->Soxhlet Maceration Maceration (e.g., Ethanol) Grinding->Maceration TLC TLC for Phytochemical Screening Soxhlet->TLC HPLC HPLC for Quantification Soxhlet->HPLC GC GC for Quantification Soxhlet->GC Spectrophotometry Spectrophotometry for Total Flavonoid Content Soxhlet->Spectrophotometry Maceration->TLC Maceration->HPLC Maceration->GC Maceration->Spectrophotometry

Figure 2: General experimental workflow for flavonoid analysis from K. parviflora.

Conclusion

The biosynthesis of this compound in Kaempferia parviflora is a multi-step process involving the core flavonoid pathway followed by specific hydroxylation and O-methylation reactions. While the precise enzymes and the exact sequence of events in K. parviflora require further investigation through transcriptomic analysis and biochemical characterization of the relevant O-methyltransferases, the putative pathway presented in this guide provides a robust framework based on current scientific understanding. The provided quantitative data and experimental protocols offer valuable resources for researchers and drug development professionals working with this important medicinal plant. Future research focused on the isolation and characterization of the specific OMTs from K. parviflora will be crucial for a complete understanding of its unique methoxyflavone profile and for potential biotechnological applications.

References

Initial isolation and characterization of 5-Hydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Isolation and Characterization of 5-Hydroxy-3,7-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation, characterization, and putative biological activities of the naturally occurring flavonoid, this compound. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Physicochemical Properties

This compound is a polymethoxyflavone (PMF) that has been identified as a constituent of several medicinal plants, most notably Kaempferia parviflora (black ginger).[1][2] Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₅Commercial Supplier
Molecular Weight 298.29 g/mol Commercial Supplier
CAS Number 70786-48-0Commercial Supplier
Purity 95% - 99%Commercial Supplier
Appearance Yellow crystals (inferred from related compounds)[3]

Spectroscopic and Physicochemical Characterization Data

TechniqueThis compound5-Hydroxy-7,4'-dimethoxyflavone (Isomer)5,7-Dimethoxy-3-hydroxyflavone (Isomer)
Melting Point (°C) Not reported173Not reported
UV-Vis (λmax, nm) Not reported273, 301, 324 in MeOH[3]Not reported
¹H-NMR (δ, ppm) Not fully reported(CDCl₃): 3.89 (3H, s), 3.90 (3H, s), 6.37 (1H, d, J=2.4 Hz), 6.49 (1H, d, J=2.4 Hz), 6.58 (1H, s), 7.02 (2H, d, J=9.3 Hz), 7.85 (2H, d, J=9.3 Hz), 12.80 (1H, s)[3]Not reported
¹³C-NMR (δ, ppm) C2: 156.02, C9: 157.00[4]Not reportedNot reported
Mass Spectrometry (m/z) Not fully reported298 (M+), 269, 255, 166, 138, 135, 132[3]Available as spectrum[5]
FTIR (cm⁻¹) Not reportedNot reportedAvailable as spectrum[5]

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation and characterization of flavonoids from Kaempferia parviflora and related plant sources.

Isolation and Purification of this compound

This protocol outlines a general procedure for the isolation of this compound from the rhizomes of Kaempferia parviflora.

1. Plant Material Preparation:

  • Obtain fresh rhizomes of Kaempferia parviflora.

  • Wash the rhizomes thoroughly to remove any soil and debris.

  • Slice the rhizomes into thin pieces and air-dry or oven-dry at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Grind the dried rhizomes into a fine powder.

2. Extraction:

  • Macerate the powdered rhizomes in 95% ethanol (B145695) at room temperature for 24-72 hours. The solid-to-solvent ratio can be optimized, with a common starting point being 1:10 to 1:20 (w/v).

  • Alternatively, for a more exhaustive extraction of polymethoxyflavones, a soxhlet extraction with a solvent of medium polarity can be employed.

  • A more specific method for related compounds involves boiling the dried rhizomes in 70% (v/v) methanol (B129727) for 1 hour.[6]

  • Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.

3. Chromatographic Purification:

  • Column Chromatography (Initial Separation):

    • Prepare a silica (B1680970) gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.

    • Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

    • Load the dried sample onto the top of the prepared column.

    • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with acetone (B3395972) or ethyl acetate. A reported system for a mixture containing the target compound is n-hexane:acetone (7:3).[6]

    • Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Use pre-coated silica gel TLC plates.

    • A suitable mobile phase for separating polymethoxyflavones is a mixture of toluene, chloroform, acetone, and formic acid (e.g., 5:4:1:0.2 v/v/v/v).[7]

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Pool the fractions that show a similar TLC profile corresponding to the target compound.

  • Final Purification (if necessary):

    • For obtaining a high-purity compound, the pooled fractions can be subjected to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).

    • For preparative HPLC, a C18 column with a mobile phase gradient of acetonitrile (B52724) and water is a common choice for flavonoids.

Structural Characterization

The purified compound should be subjected to the following spectroscopic analyses for structural elucidation and confirmation.

  • UV-Visible Spectroscopy: Dissolve the compound in a suitable solvent (e.g., methanol) and record the absorption spectrum to determine the λmax values, which are characteristic of the flavone (B191248) chromophore.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum (e.g., using a KBr pellet or ATR-FTIR) to identify the characteristic functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) vibrations.

  • Mass Spectrometry (MS): Perform mass spectrometric analysis (e.g., ESI-MS) to determine the molecular weight and obtain the fragmentation pattern, which aids in confirming the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and 2D NMR correlations (e.g., COSY, HSQC, HMBC) will provide the complete structural information of the molecule.

Mandatory Visualizations

Experimental Workflow

G start Dried Kaempferia parviflora Rhizomes extraction Solvent Extraction (e.g., Ethanol or Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_purification Final Purification (Prep-TLC or HPLC) pooling->final_purification pure_compound Pure this compound final_purification->pure_compound characterization Structural Characterization (NMR, MS, IR, UV-Vis) pure_compound->characterization

Caption: Experimental workflow for the isolation and characterization of this compound.

Putative Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on studies of this compound and its close structural analogs.

This compound has been shown to inhibit Ca²⁺ signal-mediated cell-cycle regulation in yeast.[8][9] Furthermore, related 5-hydroxy-7-methoxyflavone derivatives induce muscle hypertrophy through a mechanism dependent on intracellular calcium.[6]

G compound This compound er Endoplasmic Reticulum (Intracellular Ca²⁺ Store) compound->er ca_release ↑ Intracellular Ca²⁺ Release er->ca_release downstream Downstream Ca²⁺-dependent Signaling Cascades ca_release->downstream cellular_response Modulation of Cellular Processes (e.g., Cell Cycle, Protein Synthesis) downstream->cellular_response

Caption: Proposed mechanism involving intracellular calcium signaling.

While not directly demonstrated for this compound, the closely related 5,7-dimethoxyflavone (B190784) has been shown to activate the PI3K/Akt/mTOR pathway, which is crucial for protein synthesis and muscle growth.

G compound Related Flavonoids (e.g., 5,7-dimethoxyflavone) pi3k PI3K compound->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates protein_synthesis ↑ Protein Synthesis mtor->protein_synthesis muscle_hypertrophy Muscle Hypertrophy protein_synthesis->muscle_hypertrophy

Caption: Putative involvement in the PI3K/Akt/mTOR signaling pathway.

Studies on 5-hydroxy-7-methoxyflavone suggest a pro-apoptotic mechanism in cancer cells mediated by reactive oxygen species (ROS).[4]

G compound Related Hydroxy-methoxyflavones ros ↑ Reactive Oxygen Species (ROS) compound->ros er_stress ER Stress ros->er_stress jnk JNK Phosphorylation ros->jnk ca_release ↑ Intracellular Ca²⁺ er_stress->ca_release mitochondria Mitochondrial Pathway ca_release->mitochondria jnk->mitochondria apoptosis Apoptosis mitochondria->apoptosis

Caption: Proposed ROS-mediated apoptotic signaling pathway.

Conclusion

This compound is a natural product with significant potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its isolation and characterization, along with insights into its potential mechanisms of action based on current scientific literature. The detailed protocols and compiled data herein are intended to facilitate future research into the therapeutic applications of this promising flavonoid.

References

Unveiling the Bioactivity of 5-Hydroxy-3,7-dimethoxyflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 5-Hydroxy-3,7-dimethoxyflavone, a naturally occurring flavonoid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of polymethoxyflavones (PMFs). While research on this specific compound is emerging, this guide synthesizes the available data and provides context by comparing it with structurally related and more extensively studied flavonoids.

Introduction

This compound is a flavonoid isolated from plants such as Kaempferia parviflora, commonly known as black ginger.[1][2] Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the presence of a hydroxyl group at the 5-position and methoxy (B1213986) groups at the 3- and 7-positions, are believed to influence its biological activity. This guide will delve into the known biological activities, present available quantitative data, detail relevant experimental protocols, and visualize the implicated signaling pathways.

Biological Activity Screening

Current research on this compound has identified activity in the modulation of calcium signaling and potential antioxidant effects. However, there is a notable scarcity of in-depth studies on its specific anticancer and anti-inflammatory properties compared to its close structural analog, 5,7-dimethoxyflavone (B190784).

Inhibition of Ca2+-Mediated Cell-Cycle Regulation

A significant study on this compound demonstrated its potent inhibitory activity against Ca2+-mediated cell-cycle regulation in yeast (Saccharomyces cerevisiae).[1][3] In a screening of four flavonoids from Kaempferia parviflora, this compound exhibited the highest activity in restoring the growth of a Ca2+-sensitive yeast strain in a high-calcium medium.[1] The compound was shown to alleviate the G2 cell-cycle delay induced by high calcium concentrations.[1] This finding is particularly relevant as calcium signaling pathways are crucial in various cellular processes in eukaryotes, including humans, and their dysregulation is implicated in several diseases.[1][3]

Antioxidant Activity

Some evidence suggests that this compound possesses moderate free-radical scavenging activity. While specific quantitative data from standardized antioxidant assays like DPPH and ABTS are not extensively reported for this compound, its structural class suggests a potential to mitigate oxidative stress.

Comparative Analysis with 5,7-Dimethoxyflavone

In contrast to the limited data on this compound, the closely related 5,7-dimethoxyflavone has been more thoroughly investigated for its anticancer and anti-inflammatory effects.

  • Anticancer Activity of 5,7-Dimethoxyflavone: Studies have shown that 5,7-dimethoxyflavone exhibits significant anticancer activity against various cancer cell lines. For instance, it was found to reduce the viability of HepG2 liver cancer cells with an IC50 of 25 µM.[4] The mechanism of action involves the generation of reactive oxygen species (ROS), reduction of mitochondrial membrane potential, and induction of apoptosis and cell cycle arrest.[4]

  • Anti-inflammatory Activity of 5,7-Dimethoxyflavone: The anti-inflammatory properties of 5,7-dimethoxyflavone are attributed to its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[5] These effects are believed to be mediated through the downregulation of key inflammatory signaling pathways, including NF-κB and MAPK.[5]

Quantitative Data

The available quantitative data for the biological activity of this compound is limited. The following table summarizes the key findings and includes data for the related compound 5,7-dimethoxyflavone for comparative purposes.

CompoundBiological ActivityAssay SystemResultReference
This compound Inhibition of Ca2+-mediated cell-cycle regulationSaccharomyces cerevisiae Δzds1 mutantMost potent among 4 tested flavonoids; alleviates G2 cell-cycle delay at 200 µM[1]
5,7-Dimethoxyflavone Anticancer (Cytotoxicity)HepG2 (Liver Cancer) CellsIC50: 25 µM[4]
5,7-Dimethoxyflavone Anti-inflammatoryLPS-stimulated macrophagesInhibition of NO, PGE2, TNF-α, IL-1β[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activity screening of flavonoids like this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity (DPPH and ABTS) Assays

These assays are commonly used to determine the free-radical scavenging capacity of a compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • In a 96-well plate, add various concentrations of the test compound to a solution of DPPH in methanol.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound to the diluted ABTS•+ solution.

    • After a defined incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows discussed in this guide.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start This compound antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO production in Macrophages) start->anti_inflammatory mechanistic Mechanistic Studies (e.g., Western Blot, qPCR) cytotoxicity->mechanistic anti_inflammatory->mechanistic animal_model Animal Models (e.g., Xenograft, Induced Inflammation) mechanistic->animal_model efficacy Efficacy Evaluation animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

General Experimental Workflow for Bioactivity Screening.

ca_signaling stimulus High Extracellular Ca2+ ca_channel Ca2+ Influx stimulus->ca_channel cell_cycle Cell Cycle Progression ca_channel->cell_cycle g2_arrest G2 Phase Arrest cell_cycle->g2_arrest Dysregulation flavonoid This compound flavonoid->g2_arrest Inhibits

Inhibition of Ca2+-Mediated G2 Cell-Cycle Arrest.

nfkb_pathway lps Inflammatory Stimulus (LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylates for degradation nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nucleus->genes Induces Transcription flavonoid 5,7-dimethoxyflavone (Related Compound) flavonoid->ikk Potential Inhibition

References

In Vitro Cytotoxic Effects of 5-Hydroxy-3,7-dimethoxyflavone and Related Polymethoxyflavones on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific data on the in vitro cytotoxic effects of 5-Hydroxy-3,7-dimethoxyflavone on cancer cells is limited. This guide provides a comprehensive overview of the cytotoxic properties of structurally similar polymethoxyflavones (PMFs), offering valuable insights for researchers, scientists, and drug development professionals. The methodologies and observed mechanisms for these related compounds are presented to serve as a foundational resource for investigating this compound.

Introduction

Polymethoxyflavones (PMFs) are a class of flavonoid compounds characterized by the presence of multiple methoxy (B1213986) groups on the flavone (B191248) backbone. These natural products, commonly found in citrus peels and certain medicinal plants, have garnered significant attention in oncology research for their potential as anticancer agents. Their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts make them promising candidates for drug development. This technical guide focuses on the in vitro cytotoxic effects of PMFs on various cancer cell lines, with a particular emphasis on the mechanisms of action and experimental protocols relevant to the study of this compound and its analogs.

Quantitative Data on Cytotoxicity

The cytotoxic potential of various PMFs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting biological processes, in this case, cell viability. The following tables summarize the reported IC50 values for several PMFs that are structurally related to this compound.

Table 1: IC50 Values of Various Polymethoxyflavones in Different Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dimethoxyflavone (B190784)HepG2 (Liver Cancer)25[1]
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)MCF-7 (Breast Cancer)Not explicitly stated, but cytotoxic effects were observed.[2]
5-hydroxy-7-methoxyflavoneHCT-116 (Colon Cancer)Dose-dependent cytotoxicity observed.[3][4]
5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF)Leukemia CellsHighly cytotoxic.[5]
5-hydroxy-3',4',6,7-tetramethoxyflavone (TMF)U87MG (Glioblastoma)~25[6]
5-hydroxy-3',4',6,7-tetramethoxyflavone (TMF)T98G (Glioblastoma)~50[6]

Core Mechanisms of Action

The cytotoxic effects of PMFs in cancer cells are primarily attributed to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which PMFs exert their anticancer effects. Studies on related compounds indicate that they can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include:

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: PMFs have been shown to cause a loss of ΔΨm, a key initiating event in the intrinsic apoptotic pathway.[1]

  • Release of Cytochrome c: Disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 (initiator) and caspase-3 (effector).[5]

  • Modulation of Bcl-2 Family Proteins: PMFs can alter the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[2]

  • PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

Cell Cycle Arrest

PMFs can inhibit cancer cell proliferation by inducing cell cycle arrest at various phases, preventing the cells from dividing and growing. For instance, 5,7-dimethoxyflavone has been observed to cause an arrest of HepG2 cells in the Sub-G1 phase of the cell cycle.[1] Other related PMFs have been shown to induce arrest at the G0/G1 or G2/M phases, often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).[7]

Generation of Reactive Oxygen Species (ROS)

Several PMFs have been reported to induce cytotoxicity through the generation of intracellular ROS.[1] Elevated ROS levels can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and subsequently triggering apoptotic cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro cytotoxic effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of culture medium and incubate overnight.[8]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) and incubate in the dark.[8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at the determined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.[8]

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[8]

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by PMFs in cancer cells.

G PMF Polymethoxyflavone ROS ↑ ROS Generation PMF->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys CytoC Cytochrome c Release Mito_dys->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by PMFs.

G PMF Polymethoxyflavone Arrest Cell Cycle Arrest (G0/G1, G2/M, or Sub-G1) PMF->Arrest induces CellCycle Cell Cycle Progression Proliferation ↓ Cell Proliferation Arrest->CellCycle Arrest->Proliferation

Caption: Inhibition of cell proliferation via cell cycle arrest by PMFs.

G cluster_0 Experimental Workflow CellCulture 1. Cancer Cell Culture Treatment 2. Treatment with This compound CellCulture->Treatment MTT 3a. MTT Assay (Cell Viability) Treatment->MTT Flow 3b. Flow Cytometry (Apoptosis & Cell Cycle) Treatment->Flow Western 3c. Western Blot (Protein Expression) Treatment->Western Data 4. Data Analysis MTT->Data Flow->Data Western->Data

Caption: General experimental workflow for assessing cytotoxicity.

Conclusion

While direct experimental evidence for the cytotoxic effects of this compound on cancer cells is not extensively documented in publicly available literature, the data from structurally related polymethoxyflavones provide a strong rationale for its investigation as a potential anticancer agent. The established mechanisms of apoptosis induction, cell cycle arrest, and ROS generation for similar PMFs, along with the detailed experimental protocols provided in this guide, offer a solid framework for future research in this area. Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential in oncology.

References

5-Hydroxy-3,7-dimethoxyflavone as an Inhibitor of Ca2+ Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-3,7-dimethoxyflavone is a natural flavonoid compound isolated from Kaempferia parviflora, commonly known as black ginger.[1] This plant has a history of use in traditional medicine, and its constituent flavonoids are now the subject of scientific investigation for their potential pharmacological activities.[2] Emerging research has identified this compound as a potential modulator of calcium (Ca2+) signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's role as a Ca2+ signaling inhibitor, with a focus on its effects in a yeast model system. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of flavonoids targeting Ca2+ signaling.

Mechanism of Action: Inhibition of Ca2+-Mediated Cell-Cycle Regulation in Yeast

The primary evidence for the inhibitory effect of this compound on Ca2+ signaling comes from a study utilizing a Ca2+-sensitive mutant strain of Saccharomyces cerevisiae.[3] This yeast-based assay serves as a valuable tool for screening compounds that interfere with Ca2+-mediated cellular processes.

In this model, a high concentration of extracellular Ca2+ induces a severe growth defect, abnormal budding morphology, and a G2/M phase cell-cycle delay in the mutant yeast strain.[3] Treatment with this compound was found to alleviate these detrimental effects, indicating its ability to interfere with the hyperactivated Ca2+ signaling pathway in these cells.[3]

The precise molecular target of this compound within the yeast Ca2+ signaling cascade has not yet been fully elucidated. However, the calcineurin signaling pathway is a key player in Ca2+-mediated stress responses in yeast.[4][5] This pathway, which is conserved in mammals, involves the Ca2+/calmodulin-dependent phosphatase calcineurin, which dephosphorylates the transcription factor Crz1, leading to its nuclear translocation and the expression of stress-responsive genes.[6][7] It is plausible that this compound may act on one or more components of this pathway.

Below is a diagram illustrating the putative mechanism of action of this compound in the context of the yeast calcineurin signaling pathway.

Yeast_Ca_Signaling Putative Inhibition of Yeast Ca2+ Signaling by this compound cluster_extracellular Extracellular cluster_cell Yeast Cell High Ca2+ High Ca2+ Ca2+ Channel Ca2+ Channel High Ca2+->Ca2+ Channel Influx Calmodulin Calmodulin Ca2+ Channel->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates Crz1 (P) Crz1-P Calcineurin->Crz1 (P) Dephosphorylates Normal Growth Normal Growth Crz1 Crz1 Crz1 (P)->Crz1 Nucleus Nucleus Crz1->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Induces Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest 5-HDF This compound 5-HDF->Calcineurin Inhibits (putative)

Caption: Putative mechanism of this compound on yeast Ca2+ signaling.

Quantitative Data

While a precise IC50 value for the inhibition of a specific calcium channel by this compound is not yet available, the effective concentration for rescuing the growth defect in the Ca2+-sensitive yeast mutant has been reported. A comparative analysis with other flavonoids isolated from Kaempferia parviflora highlights the relative potency of this compound.

CompoundChemical StructureOrganism/Cell LineAssayEffective Concentration/ActivityReference
This compound Flavone with -OH at C5, -OCH3 at C3 and C7Saccharomyces cerevisiae (Ca2+-sensitive mutant)Growth rescue in high Ca2+ medium200 µM (alleviated growth defect)[3]
5-Hydroxy-7-methoxyflavoneFlavone with -OH at C5, -OCH3 at C7Saccharomyces cerevisiae (Ca2+-sensitive mutant)Growth rescue in high Ca2+ mediumLess potent than this compound[3]
5-Hydroxy-3,7,4'-trimethoxyflavoneFlavone with -OH at C5, -OCH3 at C3, C7 and C4'Saccharomyces cerevisiae (Ca2+-sensitive mutant)Growth rescue in high Ca2+ mediumLess potent than this compound[3]
5,7-DimethoxyflavoneFlavone with -OCH3 at C5 and C7Saccharomyces cerevisiae (Ca2+-sensitive mutant)Growth rescue in high Ca2+ mediumLess potent than this compound[3]

Experimental Protocols

Yeast-Based High-Throughput Screening for Ca2+ Signaling Inhibitors

This assay is designed to identify compounds that can rescue the growth of a Ca2+-sensitive yeast strain in a high-calcium environment.[3]

1. Yeast Strain:

  • Saccharomyces cerevisiae strain YNS17 (Δzds1), which exhibits a severe growth defect in the presence of high concentrations of extracellular calcium ions.[3]

2. Media and Reagents:

  • YPD medium (1% yeast extract, 2% peptone, 2% glucose).

  • CaCl2 solution (sterile).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Control compounds (e.g., FK506 as a known calcineurin inhibitor).

3. Procedure:

  • Culture Preparation: Grow the YNS17 yeast strain in YPD medium to the mid-logarithmic phase.

  • Assay Setup: In a 96-well microplate, add YPD medium supplemented with a high concentration of CaCl2 (e.g., 100-200 mM).

  • Compound Addition: Add the test compound (this compound) to the wells at various concentrations. Include solvent controls and positive controls (FK506).

  • Inoculation: Inoculate the wells with the prepared yeast culture to a starting OD600 of approximately 0.01.

  • Incubation: Incubate the microplate at 30°C with shaking.

  • Growth Measurement: Monitor yeast growth over time by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Plot the growth curves for each concentration of the test compound. The restoration of growth compared to the solvent control indicates inhibitory activity against the Ca2+-mediated growth defect.

Experimental_Workflow Workflow for Yeast-Based Ca2+ Signaling Inhibitor Screening Start Start Yeast Culture Prepare Ca2+-sensitive yeast culture (YNS17) Start->Yeast Culture Plate Setup Prepare 96-well plate with YPD + high CaCl2 Yeast Culture->Plate Setup Add Compounds Add 5-HDF, controls (DMSO, FK506) Plate Setup->Add Compounds Inoculate Inoculate wells with yeast culture Add Compounds->Inoculate Incubate Incubate at 30°C with shaking Inoculate->Incubate Measure Growth Monitor OD600 over time Incubate->Measure Growth Analyze Data Analyze growth curves to determine inhibition Measure Growth->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for the yeast-based screening assay.

Future Directions and a Look at Related Compounds

The initial findings in the yeast model are promising and warrant further investigation into the precise mechanism of action of this compound. Future studies should aim to:

  • Identify the specific molecular target(s) within the Ca2+ signaling pathway in yeast.

  • Determine the IC50 values for the inhibition of the identified target(s).

  • Investigate the effects of this compound on mammalian Ca2+ signaling pathways , including store-operated calcium entry (SOCE) and transient receptor potential (TRP) channels, which are important drug targets.

Studies on structurally related flavonoids from Kaempferia parviflora provide some clues. For instance, some polymethoxyflavones from this plant have been shown to inhibit two-pore channel 2 (TPC2), a cation channel involved in regulating intracellular Ca2+ levels. While not directly tested with this compound, this suggests a potential avenue for investigation.

Furthermore, other related methoxyflavones have been shown to influence intracellular Ca2+ release in different cell types, such as muscle cells.[8] These findings, although on different compounds, underscore the potential for flavonoids from Kaempferia parviflora to modulate Ca2+ signaling across different species and cell types.

Conclusion

This compound has emerged as a noteworthy inhibitor of Ca2+-mediated cell-cycle regulation in a yeast model system. This activity, coupled with the known roles of Ca2+ signaling in a multitude of human physiological and pathological processes, positions this flavonoid as a compound of interest for further pharmacological investigation. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in exploring the therapeutic potential of this compound as a modulator of Ca2+ signaling. Further research into its specific molecular targets and its effects in mammalian systems is crucial to unlock its full potential in drug discovery and development.

References

Unveiling the Therapeutic Potential of 5-Hydroxy-3,7-dimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-3,7-dimethoxyflavone, a natural flavonoid predominantly isolated from Kaempferia parviflora, is emerging as a compound of significant interest in therapeutic research. This technical guide consolidates the current understanding of its potential therapeutic targets, mechanisms of action, and associated preclinical evidence. While research on this specific flavone (B191248) is ongoing, data from structurally related polymethoxyflavones (PMFs) provide a strong basis for its potential applications in oncology, sarcopenia, and neurodegenerative diseases. This document presents a comprehensive overview of the key signaling pathways implicated, detailed experimental protocols for in vitro and in vivo evaluation, and a summary of quantitative data to facilitate further investigation and drug development efforts.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological properties. Among these, polymethoxyflavones (PMFs) have garnered considerable attention due to their enhanced metabolic stability and bioavailability. This compound belongs to this promising subgroup. Its structural features, particularly the hydroxyl group at the C5 position and methoxy (B1213986) groups at C3 and C7, are believed to be crucial for its biological activities. This guide explores the therapeutic landscape of this compound, focusing on its potential to modulate key cellular processes involved in cancer, muscle physiology, and neurological health.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound and its analogs appears to be multifaceted, targeting several key signaling pathways.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Evidence from studies on structurally similar 5-hydroxy PMFs suggests a potent anticancer activity, primarily through the induction of apoptosis and cell cycle arrest. The proposed mechanism involves the modulation of key regulatory proteins.

  • Cell Cycle Regulation: 5-hydroxy PMFs have been shown to induce cell cycle arrest, particularly at the G2/M phase, in cancer cells. This is potentially mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the subsequent inhibition of CDK2 and CDK4 activity. The retinoblastoma protein (Rb) phosphorylation is also a likely downstream target.

  • Apoptosis Induction: The apoptotic cascade is another critical target. It is hypothesized that this compound may modulate the intrinsic apoptosis pathway by altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Skeletal Muscle Hypertrophy: Modulation of Intracellular Calcium Signaling

Research on 5-hydroxy-7-methoxyflavone derivatives, a category that includes this compound, has revealed a significant potential for promoting skeletal muscle hypertrophy.[1][2] This effect is critically dependent on the presence of the 5-hydroxyl group.[1]

  • Calcium-Dependent Signaling: The primary mechanism identified is the potentiation of protein synthesis in myotubes through the modulation of intracellular calcium (Ca2+) levels.[1][2] Chelation of intracellular Ca2+ has been shown to abolish the hypertrophic effects, indicating its central role in this signaling pathway.[1][2]

Neuroprotection: Inhibition of β-Secretase (BACE1)

Polymethoxyflavones isolated from Kaempferia parviflora have been identified as potential inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

  • BACE1 Inhibition: BACE1 is responsible for the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate to form neurotoxic plaques. Inhibition of BACE1 is a primary therapeutic strategy for Alzheimer's disease. While direct inhibitory data for this compound is limited, related PMFs have demonstrated significant BACE1 inhibitory activity.

Quantitative Data

The following tables summarize the available quantitative data for this compound and structurally related compounds to provide a comparative perspective on their potency.

Table 1: Anticancer Activity (IC50 Values)

Compound/ExtractCell LineCancer TypeIC50 (µM)Reference
Kaempferia parviflora Ethanolic Extract*T24Bladder Cancer19.61 ± 0.72 (4 days)[3]
HUVECNormal Endothelial71.16 ± 4.60 (4 days)[3]
5,7-DimethoxyflavoneHepG2Liver Cancer25[4]
5-Hydroxy-2',3',6'-trimethoxyflavoneSCC-25Oral Squamous Carcinoma> 100[5]
5,6'-Dihydroxy-2',3'-dimethoxyflavoneSCC-25Oral Squamous Carcinoma40.60 ± 1.65[5]

*Note: this compound is a major component of this extract.

Table 2: BACE1 Inhibition (IC50 Values)

CompoundIC50 (µM)Reference
Tangeretin49[6][7]
Nobiletin59[6][7]
Sinensetin63[6][7]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

G cluster_0 Anticancer Mechanism 5-H-3,7-DMF 5-H-3,7-DMF p53 p53 5-H-3,7-DMF->p53 Upregulates Bax Bax 5-H-3,7-DMF->Bax Upregulates Bcl2 Bcl-2 5-H-3,7-DMF->Bcl2 Downregulates p21 p21 p53->p21 Activates CDK2_4 CDK2/4 p21->CDK2_4 Inhibits Rb pRb CDK2_4->Rb Phosphorylates G2M_Arrest G2/M Arrest CDK2_4->G2M_Arrest CytC Cytochrome c Release Bax->CytC Bcl2->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed anticancer signaling of this compound.

G cluster_1 Muscle Hypertrophy Mechanism 5-H-3,7-DMF 5-H-3,7-DMF Ca_release Intracellular Ca2+ Release 5-H-3,7-DMF->Ca_release Protein_syn Protein Synthesis Ca_release->Protein_syn Hypertrophy Muscle Hypertrophy Protein_syn->Hypertrophy

Caption: Calcium-dependent muscle hypertrophy pathway.

Experimental Workflows

G cluster_2 In Vitro Anticancer Assay Workflow cell_culture Cancer Cell Culture treatment Treat with 5-H-3,7-DMF cell_culture->treatment mtt_assay MTT Assay (Viability/IC50) treatment->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle) treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot

Caption: Workflow for in vitro anticancer evaluation.

G cluster_3 C2C12 Myotube Hypertrophy Assay Workflow myoblast_culture C2C12 Myoblast Culture differentiation Induce Differentiation (Myotubes) myoblast_culture->differentiation treatment Treat with 5-H-3,7-DMF differentiation->treatment immunostaining Immunostaining (Myosin Heavy Chain) treatment->immunostaining analysis Measure Myotube Diameter immunostaining->analysis

Caption: Workflow for C2C12 myotube hypertrophy assay.

Detailed Experimental Protocols

In Vitro Anticancer Activity

5.1.1. Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., T24, HepG2) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the concentration that inhibits 50% of cell growth compared to the untreated control.

5.1.2. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined.

5.1.3. Western Blot Analysis for Apoptotic and Cell Cycle Proteins

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p53, p21, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Skeletal Muscle Hypertrophy

5.2.1. C2C12 Myotube Hypertrophy Assay

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation, switch to DMEM with 2% horse serum when cells reach 80-90% confluency. Differentiate for 5-7 days.

  • Treatment: Treat differentiated myotubes with this compound (e.g., 10 µM) for 48 hours.

  • Immunofluorescence: Fix the myotubes with 4% paraformaldehyde, permeabilize with 0.2% Triton X-100, and block. Incubate with a primary antibody against myosin heavy chain (MyHC), followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Capture images using a fluorescence microscope and measure the diameter of at least 100 myotubes per condition using image analysis software.

BACE1 Inhibition Assay

5.3.1. In Vitro Fluorometric BACE1 Inhibition Assay

  • Assay Principle: This assay is based on the cleavage of a specific fluorescent substrate by BACE1, resulting in an increase in fluorescence.

  • Reaction Mixture: Prepare a reaction mixture containing BACE1 enzyme, the fluorogenic substrate, and various concentrations of this compound in an assay buffer.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of BACE1 activity compared to the untreated control.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent with diverse applications. Its ability to target fundamental cellular processes such as cell cycle progression, apoptosis, and calcium signaling underscores its potential in the development of novel treatments for cancer and sarcopenia. Furthermore, its structural similarity to known BACE1 inhibitors suggests a plausible role in neuroprotective strategies.

Future research should focus on obtaining more specific quantitative data for this compound across a wider range of cancer cell lines and in BACE1 inhibition assays. In vivo studies are crucial to validate the in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties. Elucidating the precise molecular interactions with its targets through techniques like X-ray crystallography and computational modeling will be instrumental in optimizing its structure for enhanced efficacy and specificity. The comprehensive data and protocols presented in this guide aim to provide a solid foundation for advancing the research and development of this compound as a next-generation therapeutic.

References

The Structure-Activity Relationship of 5-Hydroxy-3,7-dimethoxyflavone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Hydroxy-3,7-dimethoxyflavone and its derivatives. This document synthesizes available data on their biological activities, outlines detailed experimental protocols for their study, and visualizes key signaling pathways they modulate. The information presented is intended to support further research and drug development efforts in this promising area of medicinal chemistry.

Introduction

Flavonoids are a diverse class of naturally occurring polyphenolic compounds that have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects. Within this class, polymethoxyflavones (PMFs) are distinguished by the presence of multiple methoxy (B1213986) groups, which can enhance their metabolic stability and bioavailability. This compound, a key scaffold, has been isolated from plants such as Kaempferia parviflora. Understanding the relationship between the chemical structure of its derivatives and their biological activity is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the substitution pattern on their basic flavone (B191248) structure. While comprehensive SAR studies on a wide range of these specific derivatives are still emerging, data from structurally related compounds provide valuable insights.

Anticancer and Cytotoxic Activity

The presence of a hydroxyl group at the C-5 position is often associated with enhanced cytotoxic activity in various cancer cell lines. This is exemplified by the greater inhibitory effects of 5-hydroxy polymethoxyflavones compared to their permethoxylated counterparts. For the closely related 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF), significant cytotoxic effects have been observed, and it has been shown to modulate the expression of key apoptotic proteins like p53, Bcl-2, and Bax.[1]

Table 1: Cytotoxic Activity of this compound and Related Derivatives

CompoundDerivative/Related CompoundCell LineAssayActivity (IC50/EC50 in µM)Reference
15-Hydroxy-3',4',7-trimethoxyflavone (HTMF)MCF-7 (Breast Cancer)MTTNot specified, but showed anti-proliferative effect[1]
23',4',5-TrihydroxyflavoneA549 (Lung Cancer)MTT<25[2]
33',4',5-TrihydroxyflavoneMCF-7 (Breast Cancer)MTT<25[2]
45,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMCF-7 (Breast Cancer)MTT3.71[3]
55,4'-dihydroxy-6,7-dimethoxyflavoneNot specifiedCytotoxicity AssayStrongest effect among tested analogs[3]

Key SAR Insights for Anticancer Activity:

  • 5-Hydroxy Group: The presence of a hydroxyl group at the C-5 position appears to be crucial for enhanced anticancer activity.[3]

  • B-Ring Substitution: The pattern of hydroxylation and methoxylation on the B-ring significantly influences cytotoxicity. Ortho-dihydroxy groups on the B-ring are often important for anti-proliferative effects.[2]

  • Methoxylation: While increasing the number of methoxy groups can enhance metabolic stability, excessive methoxylation on the B-ring may reduce cytotoxic activity.[1]

Anti-inflammatory Activity

Flavonoids, including derivatives of this compound, are known to exert anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK. 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.[1]

Table 2: Anti-inflammatory Activity of this compound and Related Derivatives

CompoundDerivative/Related CompoundModelKey FindingsReference
15-Hydroxy-3',4',7-trimethoxyflavone (HTMF)LPS-induced macrophage cell lineInhibited NO, PGE2, iNOS, and COX-2 expression[1][4]
25,7-Dimethoxyflavone (B190784)Rat paw edemaComparable effect to aspirin[5][6]
35-Demethylnobiletin (5-hydroxy-6,7,8,3',4'-pentamethoxyflavone)LPS-stimulated RAW 264.7 cellsMetabolites showed more potent inhibition of NO production than the parent compound[7]
4Dihydroxyflavones (general)Carrageenan-induced hind paw edemaTime and dose-dependent inhibition of edema[7]

Key SAR Insights for Anti-inflammatory Activity:

  • Hydroxylation Pattern: The presence and position of hydroxyl groups are critical. For instance, 3'- and 4'-hydroxyl groups on the B-ring can enhance anti-inflammatory properties.[1]

  • Methoxy Groups: Methoxy groups, such as at the C-7 position, contribute to the anti-inflammatory profile.

  • Combined Effect: The interplay between hydroxyl and methoxy groups determines the overall anti-inflammatory potency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of flavone derivatives is commonly achieved through the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by oxidative cyclization.

Protocol 1: Synthesis of Chalcone Precursor

  • Dissolution: Dissolve the substituted 2'-hydroxyacetophenone (B8834) (1 equivalent) and the appropriately substituted benzaldehyde (B42025) (1 equivalent) in ethanol (B145695) or methanol.

  • Base Addition: To the stirred solution, add a solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in water or alcohol. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within a few hours to overnight.

  • Work-up: After completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude chalcone by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Oxidative Cyclization to Flavone

  • Reaction Setup: Dissolve the purified chalcone (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Cyclization Agent: Add a cyclizing agent, such as iodine (I₂), and heat the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and add an aqueous solution of sodium thiosulfate (B1220275) to quench the excess iodine. Extract the flavone product with an organic solvent.

  • Purification: Purify the final flavone derivative by column chromatography or recrystallization.

Experimental Workflow for Synthesis

G cluster_chalcone Chalcone Synthesis (Claisen-Schmidt) cluster_flavone Flavone Synthesis (Oxidative Cyclization) start_chalcone 2'-hydroxyacetophenone + Substituted Benzaldehyde dissolution Dissolve in Ethanol/Methanol start_chalcone->dissolution base_addition Add KOH/NaOH dissolution->base_addition stirring Stir at Room Temperature base_addition->stirring workup_chalcone Neutralize, Extract & Purify stirring->workup_chalcone chalcone_product Purified Chalcone workup_chalcone->chalcone_product start_flavone Purified Chalcone chalcone_product->start_flavone dissolution_flavone Dissolve in DMSO start_flavone->dissolution_flavone cyclization Add Iodine (I2) & Heat dissolution_flavone->cyclization workup_flavone Quench, Extract & Purify cyclization->workup_flavone flavone_product This compound Derivative workup_flavone->flavone_product G cluster_workflow MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well plate compound_treatment Treat with Flavone Derivatives cell_seeding->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus_NFkB->Inflammatory_Genes activates transcription MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus_AP1 AP-1 (in Nucleus) AP1->Nucleus_AP1 translocates Nucleus_AP1->Inflammatory_Genes activates transcription Flavone This compound Derivative Flavone->IKK inhibits Flavone->MAPK inhibits G Flavone 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) p53 p53 Activation Flavone->p53 induces Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

5-Hydroxy-3,7-dimethoxyflavone: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-3,7-dimethoxyflavone, a naturally occurring methoxyflavone, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound. It details its isolation from natural sources, outlines synthetic methodologies, and presents its biological effects with a focus on its roles in calcium signaling, muscle hypertrophy, and potential as a therapeutic agent. This document consolidates quantitative data, experimental protocols, and visualizes key pathways to serve as a valuable resource for ongoing and future research.

Discovery and History

This compound has been identified as a significant bioactive constituent of Kaempferia parviflora, commonly known as black ginger or Thai ginseng, a plant used in traditional medicine.[1] Its isolation has often been achieved through bioassay-guided fractionation techniques, which aim to identify active compounds in a mixture by systematically separating and testing fractions for biological activity.

One of the key early studies that highlighted the potential of this compound was a high-throughput screening for inhibitors of Ca2+-signaling pathways using a Ca2+-sensitive zds1 null-mutant strain of Saccharomyces cerevisiae.[2] In this research, this compound was isolated from the dichloromethane (B109758) extract of K. parviflora rhizomes and was found to exhibit the most potent inhibitory activity against Ca2+-mediated cell-cycle regulation among the isolated flavonoids, without showing cytotoxicity to the yeast cells.[2]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₇H₁₄O₅N/A
Molecular Weight298.29 g/mol N/A
AppearanceYellow solid[2]
IUPAC Name5-hydroxy-3,7-dimethoxy-2-phenyl-4H-chromen-4-oneN/A

Synthesis

General Synthetic Pathway

The synthesis typically involves two main steps:

Illustrative Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone

  • Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol (B145695).

  • To this solution, add an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) (3 equivalents), dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Filter the solid, wash with cold water until neutral, and dry.

  • Purify the crude chalcone by recrystallization from ethanol to yield the pure 2'-hydroxy-4',6'-dimethoxychalcone.

Step 2: Synthesis of 5,7-dimethoxyflavone (B190784) (followed by selective demethylation and subsequent methylation if starting from a different precursor)

A more direct synthesis would involve starting materials that lead to the final product. The following is an example of a related flavone synthesis.

Oxidative Cyclization of 2',4'-dihydroxy-3,4-dimethoxychalcone (B1655851) to 7-hydroxy-3',4'-dimethoxyflavone: [4][5]

  • Dissolve the chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂) (0.1 equivalents).

  • Heat the reaction mixture to 120-140°C and stir for 2-4 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • The product will precipitate out of the solution. Filter the solid, wash with water, and dry.

  • Purify the crude flavone by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., hexane-ethyl acetate (B1210297) gradient).

Note: The synthesis of this compound would require specific starting materials and potentially protecting group strategies to achieve the desired substitution pattern.

Biological Activities and Mechanisms of Action

This compound has been investigated for a range of biological activities. The presence of the hydroxyl group at the 5-position and methoxy groups at the 3- and 7-positions are crucial for its observed effects.

Inhibition of Calcium-Mediated Cell Cycle Regulation

As mentioned, a key discovery was the potent inhibitory activity of this compound against Ca2+-mediated cell-cycle regulation in a zds1Δ mutant of Saccharomyces cerevisiae.[2] This mutant exhibits a severe growth defect in the presence of high extracellular calcium concentrations, which is associated with a G2/M cell-cycle delay.[1] this compound was shown to alleviate this growth defect in a dose-dependent manner.[2]

Yeast StrainConditionCompound ConcentrationEffectReference
S. cerevisiae YNS17 (zds1Δ)High Ca²⁺ medium200 µMAlleviated severe growth defect, abnormal budding, and G2 cell-cycle delay[2]

Signaling Pathway: Inhibition of Ca²⁺-Mediated G2/M Arrest in Yeast

G2M_Arrest_Inhibition cluster_yeast Saccharomyces cerevisiae (zds1Δ mutant) High_Ca High Extracellular Ca²⁺ Ca_Influx Ca²⁺ Influx High_Ca->Ca_Influx Calcineurin Calcineurin Pathway Activation Ca_Influx->Calcineurin G2M_Arrest G2/M Cell Cycle Arrest Calcineurin->G2M_Arrest Growth_Defect Severe Growth Defect G2M_Arrest->Growth_Defect Flavone This compound Flavone->Calcineurin Inhibits

Ca²⁺ signaling inhibition in yeast by this compound.
Induction of Skeletal Muscle Hypertrophy

Derivatives of 5-hydroxy-7-methoxyflavone, including this compound, have been shown to induce hypertrophy in murine C2C12 myotubes.[6] This effect is dependent on the presence of both the 5-hydroxyl and 7-methoxy groups.[6] The mechanism involves the promotion of protein synthesis and is mediated by intracellular calcium signaling.[6]

Cell LineCompoundConcentrationEffect on Myotube DiameterReference
C2C12 MyotubesThis compound10 µMSignificant Increase[6]
C2C12 Myotubes5,7-dimethoxyflavone10 µMNo Significant Change[6]

Signaling Pathway: Induction of Muscle Protein Synthesis

Muscle_Hypertrophy Flavone This compound Ca_Release Intracellular Ca²⁺ Release Flavone->Ca_Release CaMK Ca²⁺/Calmodulin-dependent Protein Kinases (CaMK) Ca_Release->CaMK Protein_Synthesis Protein Synthesis CaMK->Protein_Synthesis Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Proposed pathway for muscle hypertrophy induction.
Potential Anticancer and Anti-Inflammatory Activities (Data from related compounds)

While specific IC₅₀ values for this compound are limited in the literature for anticancer and anti-inflammatory activities, data from structurally similar methoxyflavones suggest potential in these areas.

CompoundCell Line/AssayActivityIC₅₀/EffectReference
5,7-dimethoxyflavoneHepG2 (Liver Cancer)Anticancer25 µM[7]
5-hydroxy-3',4',7-trimethoxyflavoneK562/BCRP (Leukemia)Reversal of Drug ResistanceRI₅₀ = 7.2 nM[2]
5,7-dihydroxy-3',4',6-trimethoxyflavone (Eupatilin)HT-29 (Colon Cancer) stimulated with B. fragilis toxinAnti-inflammatoryDose-dependent decrease in IL-8 and PGE₂ production[8]
5,7-dimethoxyflavoneRat Paw EdemaAnti-inflammatoryComparable effect to aspirin[9]
Potential Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of methoxyflavones from K. parviflora. This compound exhibited the strongest inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[10]

EnzymeCompoundIC₅₀Reference
Butyrylcholinesterase (BChE)This compoundStrongest inhibition among tested methoxyflavones[10]

Experimental Protocols

Bioassay-Guided Isolation from Kaempferia parviflora

This workflow outlines the general procedure for the isolation of this compound based on the methodology described by Boonkerd et al. (2014).[2]

Bioassay_Isolation Start Dried Rhizomes of Kaempferia parviflora Extraction Extraction with Dichloromethane Start->Extraction Crude_Extract Crude Dichloromethane Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Silica Gel Column) Crude_Extract->Fractionation Fractions Collection of Fractions Fractionation->Fractions Bioassay Yeast (zds1Δ) Growth Inhibition Assay Fractions->Bioassay Active_Fraction Identification of Active Fraction(s) Bioassay->Active_Fraction Purification Further Purification of Active Fraction(s) (e.g., HPLC) Active_Fraction->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Characterization Structural Characterization (NMR, MS) Isolated_Compound->Characterization

Workflow for bioassay-guided isolation.

Methodology Details:

  • Extraction: Dried and powdered rhizomes of K. parviflora are extracted with dichloromethane at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Bioassay: Each collected fraction is tested for its ability to rescue the growth of the S. cerevisiae zds1Δ mutant in a high-calcium medium.

  • Purification: The most active fraction(s) are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

C2C12 Myotube Hypertrophy Assay

This protocol is a standard method to assess the hypertrophic effects of compounds on skeletal muscle cells in vitro.

Myotube_Assay Start Seed C2C12 Myoblasts Proliferation Proliferate in Growth Medium (High Serum) Start->Proliferation Differentiation Induce Differentiation in Differentiation Medium (Low Serum) Proliferation->Differentiation Myotube_Formation Mature Myotube Formation (4-6 days) Differentiation->Myotube_Formation Treatment Treat Myotubes with This compound Myotube_Formation->Treatment Analysis Analysis Treatment->Analysis Imaging Immunofluorescence Staining (e.g., Myosin Heavy Chain) & Imaging Analysis->Imaging Protein_Synthesis_Assay Protein Synthesis Assay (e.g., Puromycin (B1679871) Labeling) Analysis->Protein_Synthesis_Assay Measurement Measure Myotube Diameter Imaging->Measurement

Experimental workflow for C2C12 myotube hypertrophy assay.

Methodology Details:

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% FBS). Once confluent, the medium is switched to a differentiation medium (e.g., DMEM with 2% horse serum) to induce fusion into myotubes.

  • Treatment: After 4-6 days of differentiation, the mature myotubes are treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) or a vehicle control.

  • Immunofluorescence and Imaging: After the treatment period (e.g., 24-48 hours), the cells are fixed and stained for a muscle-specific protein like Myosin Heavy Chain. Images are captured using a fluorescence microscope.

  • Analysis: The diameter of the myotubes is measured using image analysis software to quantify the extent of hypertrophy. Protein synthesis rates can also be assessed using methods like puromycin incorporation followed by western blotting.

Conclusion and Future Directions

This compound is a promising natural product with well-defined activity in modulating calcium signaling pathways, leading to significant biological effects such as the induction of muscle hypertrophy. Its discovery through bioassay-guided fractionation highlights the importance of this approach in identifying novel bioactive compounds. While its anticancer, anti-inflammatory, and neuroprotective potentials are suggested by studies on related compounds, further direct investigations are warranted to fully elucidate its therapeutic capabilities. Future research should focus on establishing a more comprehensive biological activity profile, including in vivo studies, and optimizing synthetic routes to facilitate its availability for further pharmacological evaluation. The detailed mechanisms underlying its various effects also remain a fertile area for future investigation.

References

An In-depth Technical Guide to 5-Hydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols associated with 5-Hydroxy-3,7-dimethoxyflavone. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Molecular and Physicochemical Properties

This compound is a naturally occurring flavonoid compound. Its fundamental molecular and physical characteristics are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₁₄O₅[1]
Molecular Weight 298.29 g/mol [1]
CAS Number 70786-48-0[1]
Appearance Off-white to light yellow solid[1]

Natural Occurrence and Isolation

This compound is primarily isolated from the rhizomes of Kaempferia parviflora, a plant in the Zingiberaceae family, commonly known as black ginger or Thai ginseng.[1]

Experimental Protocol: Isolation from Kaempferia parviflora

The following protocol outlines a common method for the extraction and purification of this compound from its natural source.

2.1.1. Extraction

  • Fresh rhizomes of Kaempferia parviflora are collected and extracted with dichloromethane (B109758) (CH₂Cl₂).[2]

  • The crude dichloromethane extract is obtained after the removal of the solvent.[2]

2.1.2. Fractionation and Purification

  • The crude extract (e.g., 300.0 g) is subjected to further fractionation using solvents of increasing polarity.[2]

  • Bioassay-guided fractionation is employed to isolate the active compounds. A yeast-based assay using a Ca²⁺-sensitive zds1 null-mutant strain (YNS17) of Saccharomyces cerevisiae can be utilized to screen for inhibitory activity against Ca²⁺-mediated cell-cycle regulation.[2]

  • Through this process, pure this compound is obtained as a yellow solid. In one study, a yield of 2.09% (6.27 g) from the crude extract was reported.[2]

A generalized workflow for the isolation process is depicted in the diagram below.

G start Fresh Kaempferia parviflora Rhizomes extraction Extraction with Dichloromethane start->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract fractionation Solvent Fractionation (Increasing Polarity) crude_extract->fractionation bioassay Bioassay-Guided Screening (Yeast-based Ca2+ Signaling Assay) fractionation->bioassay purification Chromatographic Purification bioassay->purification final_product Pure this compound purification->final_product

Isolation workflow from Kaempferia parviflora.

Synthesis of Flavonoids

General Experimental Protocol: Flavone (B191248) Synthesis
  • Chalcone (B49325) Synthesis (Claisen-Schmidt Condensation): A substituted 2'-hydroxyacetophenone (B8834) is reacted with a substituted benzaldehyde (B42025) in the presence of a base (e.g., KOH or NaOH) in an alcoholic solvent. The resulting product is a 2'-hydroxychalcone (B22705).

  • Oxidative Cyclization: The purified 2'-hydroxychalcone is dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO). A catalyst, commonly iodine (I₂), is added, and the mixture is heated. This step facilitates the cyclization and oxidation to form the flavone ring system.

  • Work-up and Purification: After the reaction is complete, the mixture is poured into an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench the excess iodine. The precipitated flavone is collected by filtration, washed, and purified by recrystallization.

Biological Activity and Mechanism of Action

Research indicates that this compound modulates intracellular calcium (Ca²⁺) signaling pathways.

Inhibition of Ca²⁺ Signal-Mediated Cell-Cycle Regulation in Yeast

In a study utilizing a Ca²⁺-sensitive mutant strain of Saccharomyces cerevisiae, this compound was identified as a potent inhibitor of Ca²⁺-mediated cell-cycle regulation.[2] At a concentration of 200 µM, the compound was able to alleviate the severe growth defect, abnormal budding morphology, and G2 cell-cycle delay induced by high extracellular Ca²⁺ concentrations.[2] This suggests that the compound may interfere with the downstream effects of elevated intracellular Ca²⁺.

Induction of Skeletal Muscle Hypertrophy via Intracellular Ca²⁺ Signaling

In murine C2C12 myotubes, 5-hydroxy-7-methoxyflavone derivatives, including this compound, have been shown to induce skeletal muscle hypertrophy.[3] This effect is mediated by the promotion of protein synthesis, which was found to be dependent on intracellular Ca²⁺ signaling.[3] The activity was inhibited by the intracellular Ca²⁺ chelator BAPTA-AM, indicating that the release of Ca²⁺ from intracellular stores is a critical step in the mechanism of action.[3]

The following diagram illustrates a simplified model of the proposed intracellular calcium signaling pathway affected by this compound, leading to downstream cellular responses.

G cluster_cell Cell flavone This compound target Intracellular Target (Unidentified) flavone->target Interacts with ca_stores Intracellular Ca2+ Stores (e.g., Endoplasmic Reticulum) target->ca_stores Modulates ca_release Ca2+ Release ca_stores->ca_release Leads to cytosolic_ca Increased Cytosolic Ca2+ ca_release->cytosolic_ca downstream Downstream Effectors (e.g., Calmodulin, Protein Kinases) cytosolic_ca->downstream Activates response Cellular Response (e.g., Inhibition of Cell Cycle Progression, Induction of Protein Synthesis) downstream->response

Proposed intracellular calcium signaling modulation.

Quantitative Biological Data

The following table summarizes the available quantitative data regarding the biological activity of this compound.

Biological ActivityOrganism/Cell LineConcentrationEffectReference
Inhibition of Ca²⁺ signal-mediated cell-cycle regulationSaccharomyces cerevisiae (Δzds1 mutant)200 µMAlleviation of Ca²⁺-induced growth defect and G2 cell-cycle delay[2]
Induction of skeletal muscle hypertrophyMurine C2C12 myotubesNot specified individuallyContributes to increased myotube diameter as part of a mixture of 5-hydroxy-7-methoxyflavone derivatives[3]

It is important to note that some studies report that this compound has no significant toxicity to malaria parasites, fungi, and bacteria.[4]

Conclusion

This compound is a flavonoid with interesting biological activities related to the modulation of intracellular calcium signaling. Its natural abundance in Kaempferia parviflora and established isolation protocols make it an accessible compound for further research. The elucidation of its specific intracellular targets and a more detailed understanding of its mechanism of action in various cellular contexts will be crucial for exploring its full therapeutic potential. The development of a robust and high-yield synthetic route would also be beneficial for future pharmacological studies.

References

The Occurrence of 5-Hydroxy-3,7-dimethoxyflavone in Medicinal Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-3,7-dimethoxyflavone is a naturally occurring methoxyflavone that has garnered significant interest within the scientific community. As a member of the flavonoid class of secondary metabolites, it is recognized for its potential biological activities, which are currently under investigation for various therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its known signaling pathways. The information is presented to support ongoing research and development efforts in phytochemistry, pharmacology, and drug discovery.

Natural Occurrence and Quantitative Data

The primary documented natural source of this compound is the rhizome of Kaempferia parviflora, commonly known as black ginger or Thai ginseng. This plant is a member of the Zingiberaceae family and is traditionally used in Southeast Asia for various medicinal purposes. Quantitative analyses have been performed to determine the concentration of this flavone (B191248) in Kaempferia parviflora extracts, revealing its presence alongside other structurally related methoxyflavones.

Table 1: Quantitative Analysis of this compound in Kaempferia parviflora

Plant MaterialExtraction MethodAnalytical MethodConcentration of this compoundReference
Kaempferia parviflora rhizome95% (v/v) ethanol (B145695) macerationHPLC6.00% (w/w) of the crude extract[1]
Kaempferia parviflora rhizome70% (v/v) methanol (B129727), boilingColumn Chromatography20.6% of the isolated HMF derivative mixture[2]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from plant materials, primarily focusing on Kaempferia parviflora.

General Experimental Workflow

The process of obtaining purified this compound from its natural source typically involves a multi-step procedure. The general workflow encompasses initial extraction from the plant matrix, followed by fractionation and purification using chromatographic techniques.

G plant_material Dried & Powdered Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Fractionation (e.g., Solvent Partitioning) crude_extract->fractionation purification Chromatographic Purification fractionation->purification isolated_compound Isolated This compound purification->isolated_compound

General workflow for extraction and isolation.
Detailed Methodologies

1. Extraction

  • Maceration with Ethanol:

    • Sample Preparation: Dried rhizomes of Kaempferia parviflora are ground into a fine powder.

    • Procedure: The powdered plant material is macerated with 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v). The mixture is left for 7 days at room temperature with occasional agitation.[3]

    • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

  • Methanolic Extraction and Partitioning:

    • Procedure: The plant material is extracted with 80% methanol. The resulting methanolic extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[4] this compound is typically found in the less polar fractions like n-hexane.[4]

2. Isolation

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel 60 is a commonly used stationary phase.[2] Sephadex LH-20 can also be employed for further purification.[4]

    • Mobile Phase: A gradient of n-hexane and acetone (B3395972) (e.g., 7:3) can be used for elution from a silica gel column.[2] For Sephadex LH-20, 100% methanol is a suitable mobile phase.[4]

    • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar profiles are pooled.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: An isocratic or gradient system of methanol and water is effective for final purification. For instance, 83% methanol/water has been used to isolate similar methoxyflavones.[4]

    • Detection: UV detection is used to monitor the elution of the compounds.

3. Quantification using HPLC-DAD

This protocol is adapted from validated methods for the quantification of methoxyflavones in Kaempferia parviflora.[1]

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and 0.1% v/v aqueous acetic acid.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 55 °C.

    • Detection Wavelength: 254 nm.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: A stock solution of purified this compound is prepared in methanol (e.g., 1 mg/mL).

    • Working Standard Solutions: A series of working standards are prepared by diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Solution: A precisely weighed amount of the plant extract is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm syringe filter to a final concentration within the calibration range.

  • Data Analysis:

    • The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time and UV spectrum with the reference standard.

    • A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.

    • The concentration of this compound in the sample is calculated using the regression equation of the calibration curve.

Signaling Pathways

The biological activities of this compound and structurally similar compounds are attributed to their interaction with various cellular signaling pathways.

Calcium Signaling in Muscle Hypertrophy

Derivatives of 5-hydroxy-7-methoxyflavone, including this compound, have been shown to promote muscle hypertrophy.[2] This effect is mediated through the modulation of intracellular calcium signaling. An increase in intracellular calcium can activate downstream pathways that lead to enhanced protein synthesis and muscle growth.

G cluster_cell Myotube HMF This compound Ca_increase ↑ Intracellular Ca²⁺ HMF->Ca_increase Induces Ca_dependent_pathways Ca²⁺-Dependent Signaling Pathways (e.g., Calcineurin, CaMKII) Ca_increase->Ca_dependent_pathways Activates Protein_synthesis ↑ Protein Synthesis Ca_dependent_pathways->Protein_synthesis Promotes Hypertrophy Muscle Hypertrophy Protein_synthesis->Hypertrophy Leads to

Proposed Ca²⁺-mediated signaling for muscle hypertrophy.
ROS-Mediated Mitochondrial Apoptosis

Research on the closely related compound 5-Hydroxy-7-methoxyflavone suggests a mechanism of action involving the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[5][6] This pathway involves endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the activation of caspases.

G cluster_cell Cancer Cell HMF This compound (or related flavone) ROS ↑ Reactive Oxygen Species (ROS) HMF->ROS ER_Stress ER Stress ROS->ER_Stress Mito_dysfunction Mitochondrial Perturbation ROS->Mito_dysfunction Ca_release ↑ Intracellular Ca²⁺ ER_Stress->Ca_release Bcl2_Bax ↓ Bcl-2/Bax ratio Mito_dysfunction->Bcl2_Bax CytC Cytochrome c Release Bcl2_Bax->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

ROS-mediated mitochondrial apoptosis pathway.

Conclusion

This compound is a promising natural compound predominantly found in Kaempferia parviflora. This guide provides a foundational resource for researchers by consolidating information on its natural occurrence, presenting quantitative data, and detailing experimental protocols for its study. The elucidated signaling pathways offer insights into its potential mechanisms of action, paving the way for further investigation into its therapeutic applications. The provided methodologies and data aim to facilitate the standardization of research and the development of novel pharmaceuticals derived from this bioactive flavonoid.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-Hydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-3,7-dimethoxyflavone is a naturally occurring flavonoid that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for various stages of research and development, including phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The methodology is established based on validated methods for structurally similar flavonoids.

Principle of the Method

This method employs reverse-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase, where compounds are retained based on their hydrophobicity. A gradient elution using a mobile phase of acidified water and an organic solvent allows for the effective separation of the target analyte. Quantification is accomplished by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards. UV detection is set at a wavelength that provides optimal absorbance for this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this method.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min, 10% B; 5-30 min, 10-90% B; 30-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C[1]
Detection Wavelength 254 nm[1][2]
Injection Volume 10 µL
Preparation of Solutions

a. Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

c. Sample Preparation (from plant extract):

  • Accurately weigh a suitable amount of the dried and powdered plant material.

  • Extract the sample with a known volume of methanol using sonication or maceration.

  • Centrifuge the extract at 4000 rpm for 15 minutes to pellet any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3]

a. Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration. The linearity is acceptable if the correlation coefficient (r²) is greater than 0.999.

b. Precision: The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day). This is determined by analyzing replicate injections of a standard solution at a specific concentration. The relative standard deviation (RSD) should be less than 2%.

c. Accuracy: Accuracy is determined by a recovery study. A known amount of the standard is spiked into a blank sample matrix, and the recovery is calculated. The acceptable recovery range is typically between 95% and 105%.

d. Limits of Detection (LOD) and Quantification (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data for the HPLC method validation are summarized in the tables below. These values are representative and should be confirmed under specific laboratory conditions.

Table 1: Chromatographic and Validation Parameters

ParameterTypical Performance
Retention Time (min) Dependent on the specific C18 column and gradient
Linearity Range (µg/mL) 0.5 - 100
Correlation Coefficient (r²) > 0.999[2][4]
LOD (µg/mL) ~ 0.1
LOQ (µg/mL) ~ 0.5
Intra-day Precision (%RSD) < 2%[5]
Inter-day Precision (%RSD) < 3%[5]
Accuracy (Recovery %) 95 - 105%[5]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Peak_Integration Peak Integration Chromatography->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC quantification of this compound.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Hydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Principle

The hydroxyl group of 5-Hydroxy-3,7-dimethoxyflavone is chemically modified through a silylation reaction to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1][3][5] The derivatized analyte is then separated on a gas chromatography column and subsequently detected by a mass spectrometer, which provides information for both qualitative identification and quantitative determination. GC-MS offers high sensitivity and resolution for the analysis of flavonoids.[1]

Experimental Protocols

1. Sample Preparation: Extraction

The extraction method will vary depending on the sample matrix. A general procedure for solid samples is as follows:

  • Homogenization: Homogenize the sample (e.g., plant material, tissue) to a fine powder.

  • Solvent Extraction:

    • Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Vortex the mixture for 1 minute.

    • Sonication in an ultrasonic bath for 30 minutes is recommended to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Repeat: Repeat the extraction process two more times with fresh solvent.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent like ethyl acetate (B1210297) for the derivatization step.

2. Derivatization: Silylation

To increase the volatility of this compound, a silylation reaction is performed to convert the polar hydroxyl group into a nonpolar silyl (B83357) ether.

  • Aliquot: Transfer a 100 µL aliquot of the reconstituted extract into a clean, dry glass vial.

  • Evaporation: Evaporate the solvent to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating agent. A common and effective reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature before GC-MS injection.

3. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of derivatized flavonoids. These may need to be optimized for your specific instrument and application.

GC Parameter Setting
Column HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min.
Transfer Line Temp 290°C
MS Parameter Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp 230°C
Quadrupole Temp 150°C
Mass Range m/z 50-600
Scan Mode Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Chromatographic and Mass Spectrometric Data

Compound Retention Time (min) Molecular Ion (M+) [m/z] Key Fragment Ions [m/z]
This compound-TMSe.g., 18.5e.g., 370e.g., 355, 282, 151
Internal Standarde.g., 15.2e.g., Xe.g., Y, Z

Note: The values in this table are hypothetical and need to be determined experimentally. The molecular ion and fragment ions will correspond to the trimethylsilyl (B98337) (TMS) derivative.

Table 2: Calibration Curve for Quantification

Concentration (µg/mL) Peak Area Ratio (Analyte/IS)
0.5e.g., 0.12
1.0e.g., 0.25
5.0e.g., 1.30
10.0e.g., 2.65
25.0e.g., 6.50
50.0e.g., 13.10
Regression Equation y = mx + c
Correlation Coefficient (R²) > 0.99

Note: An internal standard (IS) should be used for accurate quantification. The peak area ratio is calculated by dividing the peak area of the analyte by the peak area of the internal standard.

Visualizations

Experimental Workflow Diagram

G GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Plant Material) Extraction Solvent Extraction Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Reconstitution Reconstitution Evaporation1->Reconstitution Derivatization Silylation (BSTFA + 1% TMCS) Reconstitution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Overall experimental workflow from sample preparation to data analysis.

Silylation Reaction Pathway

G Silylation of this compound Flavonoid This compound (with -OH group) Product TMS-derivatized Flavonoid (with -O-Si(CH3)3 group) Volatile & Thermally Stable Flavonoid->Product Silylation Reagent BSTFA + 1% TMCS Reagent->Product Heat 70°C, 30 min Reagent->Heat Heat->Product

Caption: The silylation reaction converts the hydroxyl group to a trimethylsilyl ether.

References

Application Notes and Protocols for Cell-based Assays Using 5-Hydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-3,7-dimethoxyflavone is a natural flavonoid predominantly isolated from Kaempferia parviflora, commonly known as black ginger. Flavonoids, a broad class of plant secondary metabolites, are recognized for their diverse pharmacological activities. This compound, in particular, has been identified as an inhibitor of Ca2+-mediated cell-cycle regulation in yeast.[1] Its structural similarity to other well-studied methoxyflavones suggests potential applications in areas such as cancer research, neuroprotection, and anti-inflammatory studies. One study indicated that at a concentration of 100 µM, this compound exhibited toxicity towards SH-SY5Y neuroblastoma cells.[2]

These application notes provide a comprehensive guide to utilizing this compound in various cell-based assays. The protocols detailed below are designed to facilitate the investigation of its biological effects, including its impact on cell viability, apoptosis, cell cycle progression, and calcium signaling. While specific data for this compound in mammalian cancer cell lines is limited, protocols and data for structurally related flavonoids are provided as a valuable reference to guide experimental design.

Data Presentation

Quantitative data from studies on this compound and a closely related compound are summarized below to provide a comparative overview of their biological activities.

Table 1: Biological Activity of this compound

Biological ActivityAssay SystemTargetResult
Cholinesterase InhibitionIn vitro enzyme assayButyrylcholinesterase (BChE)Strongest inhibitor among five tested methoxyflavones
NeuroprotectionSH-SY5Y cellsAβ1-42 induced damagePre-treatment with the compound showed neuroprotective effects.[2]
CytotoxicitySH-SY5Y cellsCell ViabilityToxic at 100 µM

Table 2: Anticancer Activity of a Structurally Similar Flavonoid (5-hydroxy-3',4',7-trimethoxyflavone) in MCF-7 Breast Cancer Cells

AssayConcentrationTreatment TimeResultReference
Cell Viability (MTT)5-15 µg/mL24 and 48 hoursDose- and time-dependent inhibition of cell growth[3][4]
Apoptosis InductionNot specified24 and 48 hoursIncreased number of apoptotic cells observed with AO/EtBr and Hoechst 33258 staining.[3][4][3][4]
Apoptotic Marker ModulationNot specifiedNot specifiedShifted Bax:Bcl-2 ratio, modulation of p53 and cleaved PARP[3][4]

Experimental Protocols

Yeast-Based Assay for Inhibitors of Ca2+-Mediated Cell Cycle Regulation

This protocol is designed to screen for compounds that inhibit calcium-mediated cell cycle arrest in a calcium-sensitive yeast strain. This compound has been shown to be active in this assay.[1]

Materials:

  • Saccharomyces cerevisiae strain YNS17 (a zds1 null-mutant)

  • YPD medium (1% yeast extract, 2% peptone, 2% glucose)

  • Calcium chloride (CaCl2)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile culture plates (96-well)

  • Plate reader

Procedure:

  • Yeast Culture Preparation: Inoculate YNS17 yeast strain in YPD medium and grow overnight at 30°C with shaking.

  • Assay Setup: Dilute the overnight culture to an OD600 of 0.1 in fresh YPD medium.

  • In a 96-well plate, add the yeast cell suspension to each well.

  • Compound Addition: Prepare a stock solution of this compound in DMSO. Add the compound to the wells at various final concentrations. Include a DMSO vehicle control.

  • Induction of Cell Cycle Arrest: Add CaCl2 to a final concentration that induces a growth defect (e.g., 0.2 M, this may need optimization). Include a control without added CaCl2.

  • Incubation: Incubate the plate at 30°C.

  • Growth Measurement: Measure the optical density at 600 nm at regular intervals (e.g., every 2 hours) for up to 48 hours using a plate reader.

  • Data Analysis: Plot the growth curves for each condition. The rescue of the growth defect in the presence of CaCl2 indicates inhibitory activity of the compound on the Ca2+-mediated cell cycle regulation.

Cell Viability Assay (MTT Assay) in Mammalian Cells

This protocol determines the cytotoxic effect of this compound on mammalian cancer cell lines.

Materials:

  • Mammalian cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Treat the cells with a range of concentrations of the compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Mammalian cancer cell line

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Staining: Wash the cells twice with cold PBS and resuspend them in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Mammalian cancer cell line

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove ethanol and resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Intracellular Calcium Measurement in Mammalian Cells

This protocol provides a general framework for measuring changes in intracellular calcium levels in response to this compound.

Materials:

  • Mammalian cell line

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • HEPES-buffered saline

  • This compound

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HEPES-buffered saline and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Compound Injection: Inject this compound at the desired concentration and immediately begin kinetic measurement of fluorescence.

  • Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of the compound on intracellular calcium levels.

Mandatory Visualization

G cluster_0 Yeast Cell High_Extracellular_Ca2+ High Extracellular Ca2+ Ca2+_Influx Ca2+ Influx High_Extracellular_Ca2+->Ca2+_Influx Increased_Intracellular_Ca2+ Increased Intracellular Ca2+ Ca2+_Influx->Increased_Intracellular_Ca2+ Calcineurin_Pathway Calcineurin Pathway Activation Increased_Intracellular_Ca2+->Calcineurin_Pathway Cell_Cycle_Arrest G2/M Cell Cycle Arrest Calcineurin_Pathway->Cell_Cycle_Arrest Flavone This compound Flavone->Calcineurin_Pathway Inhibits

Caption: Hypothesized Ca2+ signaling pathway in yeast.

G cluster_workflow Experimental Workflow Start Start: Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Treatment Treat with This compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Ca_Signaling Calcium Signaling Assay (Fluorescent Dyes) Treatment->Ca_Signaling Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Ca_Signaling->Data_Analysis

Caption: Workflow for assessing anticancer activity.

G cluster_apoptosis Hypothesized Apoptosis Pathway Flavone This compound p53 p53 Activation Flavone->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibits Mitochondria Mitochondrial Membrane Potential Disruption Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized apoptosis induction pathway.

References

In Vivo Experimental Design for 5-Hydroxy-3,7-dimethoxyflavone Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-3,7-dimethoxyflavone is a naturally occurring methoxyflavone found in Kaempferia parviflora, a plant traditionally used in Southeast Asia for various medicinal purposes. Preliminary research suggests that this compound and its close analogs, such as 5,7-dimethoxyflavone (B190784), possess a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. These activities are thought to be mediated through various mechanisms, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), modulation of calcium signaling, and interference with key cellular signaling pathways like NF-κB and PI3K/Akt.[1]

These application notes provide a comprehensive guide for the in vivo evaluation of this compound. The protocols outlined below are designed to assess the safety, pharmacokinetic profile, and efficacy of this compound in established animal models. While specific in vivo data for this compound is limited, the methodologies are based on established protocols for flavonoids and data from the closely related analog, 5,7-dimethoxyflavone, is used for illustrative data presentation.

Toxicity Assessment

A thorough evaluation of the toxicological profile of this compound is a critical first step in its preclinical development. The following protocols are based on OECD guidelines to ensure regulatory compliance and data robustness.

Acute Oral Toxicity (OECD 423)

Principle: The acute toxic class method is a stepwise procedure using a limited number of animals to classify the substance's acute toxicity and estimate its LD50.

Protocol:

  • Animals: Use healthy, young adult nulliparous and non-pregnant female rats (Wistar or Sprague-Dawley) or mice (e.g., Swiss albino).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Acclimatize animals for at least 5 days before the experiment.

  • Dosing:

    • Administer this compound orally by gavage.

    • Start with a dose of 300 mg/kg.

    • If no mortality occurs, proceed to a higher dose (e.g., 2000 mg/kg).

    • If mortality is observed, repeat the dose to confirm, then proceed to a lower dose (e.g., 50 mg/kg).

  • Observation:

    • Observe animals for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 4 hours after dosing and then daily for 14 days.

    • Record body weight on days 0, 7, and 14.

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.

Data Presentation:

ParameterObservation
LD50Estimated value in mg/kg
Clinical SignsDescription of any observed toxic effects (e.g., lethargy, piloerection)
Body Weight ChangesMean and standard deviation of body weight at different time points
Necropsy FindingsDescription of any macroscopic organ abnormalities
Sub-chronic Oral Toxicity (90-Day Study - OECD 408)

Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[2][3][4][5][6]

Protocol:

  • Animals: Use at least 20 rodents (10 male, 10 female) per group.

  • Dosing: Administer this compound orally (gavage, in diet, or drinking water) daily for 90 days at three different dose levels (low, mid, high) and a control group receiving the vehicle.

  • Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly measurements of body weight, food, and water consumption.

    • Ophthalmological examination before and at the end of the study.

    • Hematology and clinical biochemistry analysis at the end of the study.

  • Pathology:

    • Perform a full necropsy on all animals.

    • Weigh major organs.

    • Conduct histopathological examination of organs.

Data Presentation:

ParameterControlLow DoseMid DoseHigh Dose
Body Weight Gain (g)
Organ Weights (g)
Hematology (e.g., RBC, WBC)
Clinical Chemistry (e.g., ALT, AST)
Histopathology Findings

Experimental Workflow for Toxicity Studies

Toxicity_Workflow cluster_acute Acute Toxicity (OECD 423) cluster_subchronic Sub-chronic Toxicity (OECD 408) ac_start Animal Acclimatization ac_dose Single Oral Dose ac_start->ac_dose ac_obs 14-Day Observation (Mortality, Clinical Signs) ac_dose->ac_obs ac_necropsy Gross Necropsy ac_obs->ac_necropsy sc_start Animal Acclimatization sc_dose Daily Dosing (90 Days) sc_start->sc_dose sc_obs Clinical Observation (Body Weight, Hematology) sc_dose->sc_obs sc_necropsy Necropsy & Histopathology sc_obs->sc_necropsy

Caption: Workflow for acute and sub-chronic toxicity testing.

Pharmacokinetic Studies

Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This is crucial for understanding its bioavailability and for dose selection in efficacy studies.

Protocol:

  • Animals: Use male rats or mice.

  • Administration: Administer a single oral dose of this compound. A typical starting dose for a related compound, 5,7-dimethoxyflavone, is 10 mg/kg.[7][8]

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of this compound and its potential metabolites in plasma using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).

Data Presentation (Hypothetical data based on 5,7-dimethoxyflavone in mice at 10 mg/kg p.o.) [7][8]

ParameterValue (Mean ± SD)
Cmax (ng/mL)1870 ± 1190
Tmax (h)0.5
AUC (h*ng/mL)532 ± 165
t1/2 (h)3.40 ± 2.80
CL/F (L/h/kg)20.2 ± 7.5
Vd/F (L/kg)90.1 ± 62.0

Pharmacokinetics Experimental Workflow

PK_Workflow start Single Oral Dose (e.g., 10 mg/kg) sampling Serial Blood Sampling (0-24h) start->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis data Calculate PK Parameters (Cmax, Tmax, AUC) analysis->data

Caption: Workflow for in vivo pharmacokinetic analysis.

Anti-inflammatory Activity

Carrageenan-Induced Paw Edema Model

Principle: This is a widely used model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response characterized by edema, which can be quantified.[7][9][10][11][12]

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide animals into groups: a negative control (vehicle), a positive control (e.g., indomethacin, 10 mg/kg), and at least three dose levels of this compound.

  • Dosing: Administer the test compound or controls orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the negative control.

Data Presentation (Hypothetical Dose-Response Data)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.04 62.4
5-H-3,7-DMF250.68 ± 0.0620.0
5-H-3,7-DMF500.51 ± 0.05*40.0
5-H-3,7-DMF1000.39 ± 0.0454.1
*p < 0.05, **p < 0.01 vs. Vehicle Control

Anti-inflammatory Study Workflow

AntiInflammatory_Workflow start Animal Grouping & Dosing (Vehicle, Positive Control, Test Compound) induction Carrageenan Injection (Sub-plantar) start->induction measurement Paw Volume Measurement (0-5 hours) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Caption: Workflow for carrageenan-induced paw edema model.

Neuroprotective Activity

Scopolamine-Induced Amnesia Model

Principle: Scopolamine (B1681570), a muscarinic receptor antagonist, induces transient memory impairment in rodents, mimicking cholinergic deficits seen in neurodegenerative diseases.[13][14] This model is used to screen for compounds with potential cognitive-enhancing effects.

Protocol:

  • Animals: Use male mice.

  • Grouping: Divide animals into groups: a control group, a scopolamine-only group, a positive control group (e.g., donepezil), and groups treated with different doses of this compound.

  • Dosing: Administer the test compound or controls orally for a specified period (e.g., 7-21 days).

  • Induction of Amnesia: Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral test.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (4-5 days): Train mice to find a hidden platform in a pool of water. Record escape latency and distance traveled.

    • Probe Trial (1 day after last training): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

  • Biochemical Analysis: After behavioral testing, collect brain tissue (hippocampus and cortex) to measure levels of AChE, BDNF, and inflammatory markers (e.g., IL-1β, TNF-α).

Data Presentation (Hypothetical Morris Water Maze Data for 5,7-dimethoxyflavone)

Treatment GroupDose (mg/kg)Escape Latency (s) on Day 4 (Mean ± SD)Time in Target Quadrant (s) (Mean ± SD)
Control-20.5 ± 3.125.2 ± 2.8
Scopolamine145.8 ± 4.5##12.1 ± 1.9##
Donepezil228.3 ± 3.9 20.5 ± 2.5
5,7-DMF2035.1 ± 4.217.8 ± 2.1
5,7-DMF4029.9 ± 3.7 19.9 ± 2.3
##p < 0.01 vs. Control; *p < 0.05, **p < 0.01 vs. Scopolamine

Neuroprotection Study Workflow

Neuroprotection_Workflow start Chronic Oral Dosing (e.g., 21 days) induction Scopolamine Injection start->induction behavior Morris Water Maze Test (Acquisition & Probe Trial) induction->behavior biochem Brain Tissue Analysis (AChE, BDNF, Cytokines) behavior->biochem

Caption: Workflow for scopolamine-induced amnesia model.

Anti-Cancer Activity

Human Tumor Xenograft Model

Principle: This model involves implanting human cancer cells into immunocompromised mice to evaluate the in vivo anti-tumor efficacy of a test compound.

Protocol:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., HepG2 for liver cancer, based on in vitro data for 5,7-dimethoxyflavone).

  • Animals: Use immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Grouping and Dosing: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups: vehicle control, positive control (e.g., cisplatin), and different doses of this compound. Administer treatment orally or intraperitoneally according to a defined schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Excise and weigh the tumors.

Data Presentation (Hypothetical Xenograft Data for 5,7-dimethoxyflavone)

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Cisplatin2450 ± 80**64.0
5,7-DMF25980 ± 12021.6
5,7-DMF50720 ± 11042.4
p < 0.05, **p < 0.01 vs. Vehicle Control

Anti-Cancer Study Workflow

AntiCancer_Workflow start Subcutaneous Injection of Cancer Cells growth Tumor Growth to Palpable Size start->growth treatment Randomization & Treatment (Vehicle, Control, Test Compound) growth->treatment measurement Tumor Volume Measurement (2-3 times/week) treatment->measurement endpoint Endpoint: Tumor Excision & Weight Measurement measurement->endpoint

Caption: Workflow for human tumor xenograft model.

Potential Signaling Pathways

Based on studies of related flavonoids, this compound may exert its effects by modulating key signaling pathways involved in inflammation, cell survival, and neurogenesis.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) NFkB->Genes Flavonoid 5-H-3,7-DMF Flavonoid->IKK Inhibition Flavonoid->NFkB Inhibition

Caption: Inhibition of the NF-κB pathway by flavonoids.

PI3K/Akt and BDNF Signaling in Neuroprotection

Neuro_Pathway TrkB TrkB Receptor PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt CREB CREB Akt->CREB Survival Neuronal Survival & Synaptic Plasticity Akt->Survival BDNF_exp BDNF Gene Expression CREB->BDNF_exp BDNF BDNF BDNF_exp->BDNF Flavonoid 5-H-3,7-DMF Flavonoid->TrkB Activation? BDNF->TrkB

Caption: Flavonoid-mediated neuroprotection via PI3K/Akt/BDNF.

References

Western Blot Analysis of Proteins Affected by 5-Hydroxy-3,7-dimethoxyflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-3,7-dimethoxyflavone is a natural flavonoid compound predominantly isolated from Kaempferia parviflora, a plant traditionally used in Southeast Asia for various medicinal purposes. Flavonoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. The study of this compound is an active area of research to understand its mechanism of action and potential therapeutic applications.

Western blot analysis is a crucial technique to investigate the effects of compounds like this compound on cellular function by detecting changes in the expression levels of specific proteins. While direct and extensive Western blot data for this compound is emerging, studies on structurally similar flavones and extracts of Kaempferia parviflora provide significant insights into the potential protein targets and signaling pathways modulated by this compound. These pathways primarily include those involved in apoptosis, cell cycle regulation, and cellular metabolism.

This document provides detailed application notes and protocols for the Western blot analysis of proteins potentially affected by this compound, based on the current scientific literature on related compounds.

Application Notes

The investigation of this compound is relevant for several research areas, particularly in oncology and metabolic diseases. Based on studies of similar polymethoxyflavones (PMFs), this compound is hypothesized to modulate key signaling pathways that regulate cell fate and function.

  • Cancer Research: Many flavones exhibit anti-proliferative and pro-apoptotic effects in cancer cell lines. It is anticipated that this compound may influence the expression of proteins central to apoptosis, such as the Bcl-2 family proteins (Bcl-2, Bax) and caspases, as well as proteins that control the cell cycle, including p53, p21, and cyclin-dependent kinases (CDKs). For instance, studies on 5-hydroxy polymethoxyflavones have demonstrated the modulation of p21, CDK-2, CDK-4, Mcl-1, caspases, and PARP in colon cancer cells.[1] Furthermore, 5-hydroxy-7-methoxyflavone has been shown to induce mitochondrial-mediated apoptosis by down-regulating Bcl-2.[2]

  • Metabolic and Muscle Disorders: Extracts from Kaempferia parviflora, rich in this compound, have been shown to impact metabolic pathways. Research indicates that these extracts can activate the PI3K/Akt/mTOR pathway, which is crucial for protein synthesis and muscle growth, suggesting a potential role in addressing conditions like sarcopenia.[3] Conversely, in other contexts such as cancer, inhibition of the PI3K/Akt pathway is a key therapeutic strategy. Therefore, the effect of this compound on this pathway is of significant interest.

Data Presentation: Proteins Potentially Regulated by this compound

The following table summarizes the observed effects of structurally similar flavones on protein expression, as determined by Western blot analysis in various studies. This data can guide the selection of target proteins for investigation when studying this compound.

Protein Target Flavone Studied Observed Effect Cellular Context/Model Reference
Apoptosis Regulation
Bcl-25-hydroxy-7-methoxyflavoneDown-regulationHuman colon carcinoma cells[2]
Bcl-25,7-dihydroxyflavoneDown-regulationHuman hepatoma HepG2 cells[4]
Bax5,7-dihydroxyflavoneUp-regulationHuman hepatoma HepG2 cells[4]
Cleaved Caspase-35-hydroxy-7-methoxyflavoneUp-regulationHuman colon carcinoma cells[2]
Cleaved PARP5,7,3'-trihydroxy-3,4'-dimethoxyflavoneUp-regulationHuman leukemia cells[5]
Mcl-15,7-dihydroxyflavoneDown-regulationHuman hepatoma HepG2 cells[4]
Cell Cycle Control
p535-hydroxy 3′,4′,7-trimethoxyflavoneModulationHuman breast cancer MCF-7 cells[6]
p21Kaempferia parviflora extractDown-regulation (of H2O2-induced expression)Human dermal fibroblasts[7]
p16Kaempferia parviflora extractDown-regulation (of H2O2-induced expression)Human dermal fibroblasts[7]
pRbKaempferia parviflora extractDown-regulation (of H2O2-induced expression)Human dermal fibroblasts[7]
PI3K/Akt/mTOR Pathway
p-AktKaempferia parviflora extractDown-regulationPsoriasis model[8]
p-Akt5,7-dihydroxyflavoneDown-regulationHuman hepatoma HepG2 cells[4]
p-PI3KKaempferia parviflora extractUp-regulationob/ob mice skeletal muscle[9]
p-mTORKaempferia parviflora extractUp-regulationob/ob mice skeletal muscle[9]
Other Signaling Proteins
p-SRCKaempferia parviflora extractDown-regulationPsoriasis model[8]
p-STAT35,7-dihydroxyflavoneDown-regulationHuman hepatoma HepG2 cells[4]
UCP1Kaempferia parviflora extractUp-regulationMouse brown adipose tissue[10]

Experimental Protocols

Protocol 1: Western Blot Analysis of Target Proteins

This protocol provides a comprehensive workflow for analyzing the effect of this compound on the expression of selected proteins in a chosen cell line.

1. Cell Culture and Treatment:

  • Culture the selected cell line (e.g., a cancer cell line like MCF-7 or a muscle cell line like C2C12) in the appropriate medium and conditions until they reach 70-80% confluency.
  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes with intermittent vortexing.
  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE:

  • Normalize the protein concentrations of all samples with lysis buffer.
  • Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
  • Load equal amounts of protein (e.g., 20-40 µg) per lane into a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with the primary antibody specific for the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
  • Capture the chemiluminescent signal using a digital imaging system.
  • Quantify the band intensities using image analysis software (e.g., ImageJ).
  • Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for variations in protein loading.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol can be used to correlate the Western blot findings on apoptotic proteins with the actual induction of apoptosis.

  • Culture and treat cells with this compound as described in Protocol 1.

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Visualizations

G cluster_workflow Western Blot Workflow prep Sample Preparation (Cell Lysis, Protein Quantification) sds SDS-PAGE (Protein Separation by Size) prep->sds transfer Protein Transfer (Gel to Membrane) sds->transfer blocking Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab Primary Antibody Incubation (Binds to Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Binds to Primary Antibody) primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection analysis Data Analysis (Quantification and Normalization) detection->analysis

Caption: A generalized workflow for Western blot analysis.

G cluster_pathway Potential Signaling Pathways Modulated by this compound flavone This compound pi3k PI3K flavone->pi3k bcl2 Bcl-2 flavone->bcl2 bax Bax flavone->bax p53 p53 flavone->p53 akt Akt pi3k->akt mtor mTOR akt->mtor akt->bcl2 (in some contexts) p21 p21 akt->p21 (in some contexts) apoptosis Apoptosis bcl2->apoptosis caspases Caspases bax->caspases caspases->apoptosis p53->p21 cdks CDKs p21->cdks cell_cycle Cell Cycle Arrest cdks->cell_cycle

Caption: Hypothesized signaling pathways affected by the flavone.

References

Application Notes and Protocols for Gene Expression Analysis in Response to 5-Hydroxy-3,7-dimethoxyflavone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing changes in gene expression in response to treatment with 5-Hydroxy-3,7-dimethoxyflavone. This document includes summaries of expected quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways and workflows.

Introduction

This compound is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including involvement in calcium (Ca2+) signaling pathways and the induction of apoptosis.[1][2] Understanding its effect on gene expression is crucial for elucidating its mechanism of action and for the development of novel therapeutics. These notes provide the necessary protocols to investigate these effects, from cell culture to quantitative gene expression analysis.

Data Presentation

The following table summarizes representative quantitative data on the dose-dependent effects of a structurally similar flavonoid, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989), on the expression of key apoptosis-related genes in a cancer cell line. This data is presented as an example of the types of results that can be obtained using the protocols described herein.

Table 1: Dose-Dependent Fold Change in Gene Expression in Response to Flavonoid Treatment

Target GeneTreatment Concentration (µg/mL)Incubation Time (hours)Fold Change in mRNA Expression
p53 8482.5
12242.0
p21 8483.0
12242.2
Bax 8482.8
12242.1
Bcl-2 848-2.5
1224-2.2

Data is derived from a study on 5-hydroxy-3',4',7-trimethoxyflavone and is intended to be representative.

Hypothesized Signaling Pathway

Treatment with this compound is hypothesized to induce cellular responses through a cascade involving reactive oxygen species (ROS) and calcium signaling, which can influence downstream pathways such as the mTOR pathway, ultimately leading to changes in gene expression related to apoptosis and cell cycle regulation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 5_HDF This compound ROS Reactive Oxygen Species (ROS) Generation 5_HDF->ROS induces Ca_release Intracellular Ca2+ Release ROS->Ca_release triggers mTOR mTOR Pathway Modulation Ca_release->mTOR influences Gene_Expression Altered Gene Expression (e.g., p53, Bax, Bcl-2) mTOR->Gene_Expression regulates

Caption: Hypothesized signaling cascade of this compound.

Experimental Protocols

A typical workflow for analyzing gene expression changes involves cell culture and treatment, followed by RNA isolation, its conversion to cDNA, and finally, quantitative real-time PCR (qPCR).

G Cell_Culture 1. Cell Culture & Treatment RNA_Isolation 2. RNA Isolation Cell_Culture->RNA_Isolation RT 3. Reverse Transcription (cDNA synthesis) RNA_Isolation->RT qPCR 4. Quantitative Real-Time PCR (qPCR) RT->qPCR Data_Analysis 5. Data Analysis (Fold Change) qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

Cell Culture and Treatment

This protocol outlines the general procedure for treating cultured cells with this compound.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare working solutions of this compound in complete culture medium at various concentrations. A vehicle control (DMSO) should also be prepared.[3]

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the cells.

  • Incubate the cells for the desired time period (e.g., 24 or 48 hours).[3]

RNA Isolation

This protocol describes the isolation of total RNA from cultured cells using a TRIzol-based method.[4][5][6]

Materials:

Procedure:

  • Aspirate the culture medium from the cells.

  • Add 1 mL of TRIzol reagent directly to the culture dish (for a 10 cm² area) and lyse the cells by pipetting up and down.[4]

  • Transfer the cell lysate to a microcentrifuge tube.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol used, cap the tube, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes.[4]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Reverse Transcription (cDNA Synthesis)

This protocol details the conversion of isolated RNA into complementary DNA (cDNA).[7][8]

Materials:

  • Total RNA sample

  • Reverse transcriptase (e.g., M-MLV)

  • Reverse transcriptase buffer

  • dNTPs

  • Random primers or oligo(dT) primers

  • RNase inhibitor

  • RNase-free water

Procedure:

  • In a PCR tube, combine the following:

    • Total RNA (1-5 µg)

    • Primer (random hexamers or oligo(dT))

    • dNTPs

    • RNase-free water to a final volume.

  • Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.

  • Prepare a master mix containing:

    • Reverse transcriptase buffer

    • RNase inhibitor

    • Reverse transcriptase

  • Add the master mix to the RNA/primer mixture.

  • Incubate at 42°C for 50-60 minutes.

  • Inactivate the enzyme by heating to 70°C for 15 minutes.[7]

  • The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qPCR)

This protocol describes the quantification of gene expression using SYBR Green-based qPCR.[7][9]

Materials:

  • cDNA template

  • SYBR Green qPCR master mix

  • Forward and reverse primers for target and reference genes

  • Nuclease-free water

  • qPCR plates/tubes

Procedure:

  • Prepare a reaction mixture for each gene (including a no-template control) containing:

    • SYBR Green qPCR master mix

    • Forward primer

    • Reverse primer

    • Nuclease-free water

  • Aliquot the reaction mixture into qPCR plate wells.

  • Add the diluted cDNA template to the respective wells.

  • Seal the plate and centrifuge briefly.

  • Perform qPCR using a real-time PCR instrument with a typical cycling program:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 60 seconds)

    • Melt curve analysis.

  • Record the cycle threshold (Ct) values for each sample.

Data Analysis

The relative quantification of gene expression can be calculated using the ΔΔCt method.

  • Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of a reference gene (e.g., GAPDH, β-actin).

    • ΔCt = Ct(target gene) - Ct(reference gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control (vehicle-treated) sample.

    • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

References

Application Notes and Protocols for the Synthesis of 5-Hydroxy-3,7-dimethoxyflavone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-3,7-dimethoxyflavone is a naturally occurring flavonoid that has garnered significant interest in the scientific community due to its diverse pharmacological activities. Flavonoids, a class of polyphenolic compounds, are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the chemical synthesis of this compound and its analogs, methods for evaluating their biological activities, and an overview of the key signaling pathways they modulate. The provided information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for flavone (B191248) synthesis. The most common and reliable approaches are the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation followed by oxidative cyclization.

Method 1: Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a two-step process that involves the conversion of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to form the flavone core.[1][2][3]

Experimental Protocol:

Step 1: Synthesis of 2-Benzoyloxy-4,6-dimethoxyacetophenone

  • Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent) in anhydrous pyridine.

  • Add benzoyl chloride (1.2 equivalents) dropwise to the solution at 0°C with stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-benzoyloxy-4,6-dimethoxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement to form 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione

  • To a solution of 2-benzoyloxy-4,6-dimethoxyacetophenone (1 equivalent) in anhydrous pyridine, add powdered potassium hydroxide (B78521) (3 equivalents).

  • Heat the mixture at 50-60°C for 2-3 hours with constant stirring.

  • Cool the reaction mixture and acidify with dilute acetic acid or hydrochloric acid.

  • The resulting yellow solid, the 1,3-diketone, is collected by filtration, washed with water, and dried.

Step 3: Acid-Catalyzed Cyclodehydration to this compound

  • Dissolve the crude 1,3-diketone from the previous step in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 2-4 hours.

  • Pour the cooled reaction mixture onto crushed ice.

  • The precipitated this compound is collected by filtration, washed with water until acid-free, and then purified by recrystallization from ethanol (B145695) or by column chromatography.

Method 2: Claisen-Schmidt Condensation and Oxidative Cyclization

This method involves the base-catalyzed condensation of an appropriate 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) derivative to form a chalcone (B49325), which is then subjected to oxidative cyclization to yield the flavone.[4][5][6][7][8]

Experimental Protocol:

Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone

  • Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • To this solution, add an aqueous solution of a strong base like potassium hydroxide or sodium hydroxide (e.g., 50% KOH).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and purify by recrystallization from ethanol.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the purified chalcone (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Add a catalytic amount of iodine.

  • Reflux the reaction mixture for 2-3 hours.

  • After cooling, pour the mixture into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • The precipitated flavone is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Synthesis of Analogs

The synthesis of analogs of this compound can be achieved by using appropriately substituted 2-hydroxyacetophenones and benzoyl chlorides (for the Baker-Venkataraman route) or substituted benzaldehydes (for the Claisen-Schmidt route).

Quantitative Data Presentation

The following tables summarize the biological activities of this compound and some of its analogs.

CompoundBiological ActivityCell Line/ModelIC50/RI50 ValueReference
This compound Inhibitor of Ca2+ signal-mediated cell-cycle regulationSaccharomyces cerevisiae (Δzds1)High activity at 200 µM[9]
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) Reversal of BCRP/ABCG2-mediated drug resistanceK562/BCRP cellsRI50 = 7.2 nM[10]
5-Fluoro-3',4',7-trimethoxyflavone (FTMF) Reversal of BCRP/ABCG2-mediated drug resistanceK562/BCRP cellsRI50 = 25 nM[10]
7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone (GOHDMF) Reversal of BCRP/ABCG2-mediated drug resistanceK562/BCRP cellsRI50 = 91 nM[10]
5,7-dimethoxyflavone Anti-proliferativeHuman cancer cell linesVaries with cell line[11]

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects by modulating various intracellular signaling pathways. The key pathways identified include Calcium signaling, mTOR signaling, and NF-κB signaling.

Calcium Signaling Pathway

This compound has been shown to inhibit Ca2+-mediated cell-cycle regulation.[9] Calcium signaling is a critical pathway that governs a multitude of cellular processes.

Calcium_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R activates Ca_ER Ca²⁺ Calmodulin Calmodulin Ca_ER->Calmodulin CaM_Complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_Complex Downstream Downstream Effectors CaM_Complex->Downstream Response Cellular Response (e.g., Cell Cycle Progression) Downstream->Response Flavone This compound Flavone->Ca_ER inhibits release IP3R->Ca_ER releases Ca_Store Ca²⁺ Store Ca_Store->IP3R

Caption: Proposed mechanism of this compound on the Calcium signaling pathway.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Some flavonoids have been shown to inhibit the PI3K/Akt/mTOR pathway.[12]

mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Flavone Flavonoid Analog Flavone->PI3K inhibits Flavone->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by flavonoid analogs.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many flavonoids exhibit anti-inflammatory properties by inhibiting this pathway.[11]

NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasome IkB_p->Proteasome degradation Flavone Flavonoid Analog Flavone->IKK inhibits DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: Inhibition of the NF-κB signaling pathway by flavonoid analogs.

Experimental Workflow for Biological Activity Screening

A general workflow for screening the biological activity of synthesized flavones is presented below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_development Drug Development Synthesis Synthesis of Flavone Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Purification->Cytotoxicity Targeted Target-based Assays (e.g., Enzyme Inhibition, Receptor Binding) Purification->Targeted Phenotypic Phenotypic Assays (e.g., Anti-inflammatory, Antiviral) Purification->Phenotypic Pathway Signaling Pathway Analysis (Western Blot, qPCR) Cytotoxicity->Pathway Targeted->Pathway Phenotypic->Pathway InVivo In Vivo Animal Models Pathway->InVivo Lead Lead Optimization InVivo->Lead Preclinical Preclinical Studies Lead->Preclinical

Caption: General experimental workflow for the development of flavonoid-based therapeutics.

References

Application Notes and Protocols for Testing 5-Hydroxy-3,7-dimethoxyflavone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-3,7-dimethoxyflavone is a naturally occurring flavonoid that has garnered interest for its potential biological activities. This compound has been shown to act as an inhibitor of Ca2+ signal-mediated cell-cycle regulation in yeast, suggesting its potential to modulate cell cycle and related processes in mammalian cells.[1][2] Understanding the cellular effects of this compound is crucial for evaluating its therapeutic potential. These application notes provide detailed protocols for investigating the effects of this compound on mammalian cells, including assessments of cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways.

Recommended Cell Lines

A variety of human cancer cell lines can be utilized to evaluate the efficacy of this compound. The choice of cell line should be guided by the specific research question. For general screening, the following well-characterized cell lines are recommended:

  • HCT-116 (Human Colorectal Carcinoma): A commonly used cell line for studying apoptosis and cell cycle in response to therapeutic agents. A related compound, 5-hydroxy-7-methoxyflavone, has been shown to induce apoptosis in these cells.[3]

  • MCF-7 (Human Breast Adenocarcinoma): A widely used model for studying hormone-responsive breast cancer.

  • A549 (Human Lung Carcinoma): A standard model for lung cancer research.

  • PC-3 (Human Prostate Cancer): A common model for androgen-independent prostate cancer.

For assessing general cytotoxicity, a non-cancerous cell line such as HEK-293 (Human Embryonic Kidney cells) can be used as a control.

Data Presentation

Quantitative data from the following experiments should be recorded and summarized for clear interpretation and comparison.

Table 1: Cell Viability (MTT Assay)

Concentration of this compound (µM)Absorbance (OD 570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100
1
5
10
25
50
100
200

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-) (Mean ± SD)% Early Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (Mean ± SD)
0 (Vehicle Control)
25
50
100

Table 3: Cell Cycle Analysis (Propidium Iodide Staining)

Concentration of this compound (µM)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
0 (Vehicle Control)
25
50
100

Experimental Protocols

General Cell Culture and Compound Preparation

Materials:

  • Selected mammalian cell line

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintain the selected cell line in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Prepare a stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store at -20°C.

  • On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]

Materials:

  • 96-well microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Replace the medium with 100 µL of fresh medium containing various concentrations of this compound or vehicle control (0.1% DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4][7]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9]

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for the MTT assay.

  • After treatment, harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[11][12][13]

Materials:

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed and treat cells in 6-well plates as previously described.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Store the fixed cells at -20°C for at least 2 hours or overnight.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Signaling Pathways

This technique is used to detect specific proteins in a cell lysate to investigate signaling pathways.[14][15]

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-p21, anti-cyclin D1, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat cells in 6-well plates.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow start Start: Cell Culture treatment Treatment with This compound start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for testing this compound.

signaling_pathway flavone This compound ros Increased ROS flavone->ros induces ca2 Ca2+ Dysregulation flavone->ca2 induces cell_cycle_arrest Cell Cycle Arrest (G2/M) flavone->cell_cycle_arrest mito Mitochondrial Stress ros->mito ca2->mito ca2->cell_cycle_arrest bcl2 Bcl-2 (down) mito->bcl2 bax Bax (up) mito->bax cyto_c Cytochrome c Release bcl2->cyto_c bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for Studying 5-Hydroxy-3,7-dimethoxyflavone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for investigating the therapeutic potential of 5-Hydroxy-3,7-dimethoxyflavone. This document outlines detailed protocols for inducing disease states relevant to the compound's known activities, methods for treatment administration, and key endpoints for data collection.

Overview of this compound

This compound is a naturally occurring methoxyflavone that has garnered significant interest for its potential pharmacological activities. Preclinical studies, primarily in rodent models, have suggested its efficacy in several areas, including neuroprotection, anti-inflammation, and the regulation of muscle mass. Its methoxylated structure may contribute to enhanced metabolic stability and bioavailability compared to its hydroxylated counterparts.

Animal Models for Efficacy Testing

The following sections detail animal models suitable for studying the effects of this compound, complete with experimental protocols and key quantitative data from relevant studies.

Neuroprotective Effects: Scopolamine-Induced Amnesia Model

This model is used to investigate the potential of this compound to mitigate cognitive deficits, a hallmark of neurodegenerative diseases like Alzheimer's disease. Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient state of amnesia.

Experimental Protocol:

  • Animals: Male Swiss albino mice are commonly used.

  • Acclimatization: House the animals for at least one week under standard laboratory conditions before the experiment.

  • Grouping: Divide the animals into a control group, a scopolamine-treated (amnesic) group, a positive control group (e.g., donepezil), and test groups for different doses of this compound.[1]

  • Drug Administration:

    • Administer this compound or the positive control drug orally (p.o.) for a period of 4 weeks.[1]

    • The control and amnesic groups receive the vehicle only.[1]

  • Induction of Amnesia: 30 minutes after the final drug administration, induce memory impairment by injecting scopolamine (1 mg/kg, intraperitoneally, i.p.).[1]

  • Behavioral Testing:

    • Y-Maze Test: 30 minutes after scopolamine injection, assess spatial working memory by recording the sequence of arm entries in a Y-shaped maze. An increase in the percentage of spontaneous alternation behavior indicates improved memory.

    • Novel Object Recognition (NOR) Task: This test evaluates learning and memory by assessing the mouse's ability to distinguish between a familiar and a novel object.

Quantitative Data Summary:

While specific data for this compound in this model is emerging, studies on similar flavonoids provide a reference for expected outcomes. For instance, related methoxyflavones have shown significant anti-amnesic effects in scopolamine-induced models.[1]

Animal ModelCompoundDosageTreatment DurationKey Outcomes
Scopolamine-induced amnesic miceFlavonoid Derivatives7.5 and 15 mg/kg, p.o.4 weeksAmelioration of memory loss in behavioral studies.[1]
Scopolamine-induced amnesic miceDonepezil (positive control)2 mg/kg, p.o.4 weeksSignificant improvement in memory deficits.[1]

Experimental Workflow:

G cluster_setup Setup cluster_treatment Treatment Phase (4 weeks) cluster_induction Induction & Testing (Final Day) cluster_analysis Analysis acclimatize Animal Acclimatization grouping Grouping acclimatize->grouping drug_admin Daily Oral Administration (Vehicle, 5-HDMF, Positive Control) grouping->drug_admin scopolamine Scopolamine Injection (1 mg/kg, i.p.) drug_admin->scopolamine y_maze Y-Maze Test scopolamine->y_maze nor Novel Object Recognition scopolamine->nor data_analysis Data Analysis (Cognitive Performance) y_maze->data_analysis nor->data_analysis

Workflow for Scopolamine-Induced Amnesia Model.
Muscle Mass Regulation: Senescence-Accelerated Mouse (SAMP1) Model

The SAMP1 mouse model is characterized by accelerated aging and is useful for studying age-related muscle loss (sarcopenia). This model allows for the evaluation of compounds that may promote muscle hypertrophy or prevent muscle atrophy.

Experimental Protocol:

  • Animals: Male SAMP1 mice and their control senescence-accelerated mouse-resistant 1 (SAMR1) strains are used.[2]

  • Dietary Administration:

    • Prepare an experimental diet containing a mixture of 5-hydroxy-7-methoxyflavone derivatives.[2]

    • Administer the specialized diet to the SAMP1 mice for a specified duration (e.g., several weeks).[2]

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and carefully dissect skeletal muscles (e.g., soleus muscle).

    • Measure muscle mass and perform histological analysis to determine myofiber size.

    • Conduct molecular analysis (e.g., Western blotting) on muscle tissue lysates to investigate signaling pathways related to protein synthesis.

Quantitative Data Summary:

Animal ModelCompoundTreatmentKey Outcomes
SAMP1 miceMixture of 5-hydroxy-7-methoxyflavone derivativesDietary administrationIncrease in soleus muscle size and mass.[2][3]

Signaling Pathway:

5-Hydroxy-7-methoxyflavone derivatives have been shown to induce myotube hypertrophy. This process is suggested to be mediated by an increase in intracellular calcium (Ca2+), which in turn promotes protein synthesis.[2][3]

G HMF 5-Hydroxy-7-methoxyflavone Derivatives Ca_increase Increase in Intracellular Ca2+ HMF->Ca_increase Protein_synthesis Protein Synthesis Ca_increase->Protein_synthesis Hypertrophy Muscle Hypertrophy Protein_synthesis->Hypertrophy

Proposed signaling pathway for muscle hypertrophy.
Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema Model

This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound. Carrageenan injection induces a localized inflammatory response characterized by edema.

Experimental Protocol:

  • Animals: Adult male Wistar rats are commonly used.

  • Acclimatization and Grouping: Acclimatize animals for at least a week and divide them into control, standard drug (e.g., indomethacin), and test groups.

  • Drug Administration: Administer the test compound (this compound) or standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the rat's hind paw.[4]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[4]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Quantitative Data Summary:

Studies on structurally similar dimethoxy flavones have demonstrated significant anti-inflammatory effects.

Animal ModelCompoundDosageMaximum Inhibition of Edema
Carrageenan-induced paw edema in rats7,4'-dimethoxy flavoneNot specified52.4%[5]

Logical Relationship Diagram:

G cluster_intervention Intervention cluster_stimulus Inflammatory Stimulus cluster_response Biological Response flavonoid This compound mediators Release of Inflammatory Mediators flavonoid->mediators Inhibits carrageenan Carrageenan carrageenan->mediators Induces edema Paw Edema mediators->edema Causes

Logical flow of the anti-inflammatory assay.

Conclusion

The animal models described provide a robust framework for the preclinical evaluation of this compound. The protocols outlined, when coupled with the quantitative data from related compounds, offer a solid foundation for designing experiments to elucidate the therapeutic potential of this promising natural product. Researchers should adapt these protocols to their specific experimental needs and adhere to all ethical guidelines for animal research.

References

Application Notes and Protocols for 5-Hydroxy-3,7-dimethoxyflavone in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-3,7-dimethoxyflavone is a natural flavonoid compound that has garnered scientific interest for its potential therapeutic applications in neurodegenerative diseases. This document provides a comprehensive overview of its use in relevant disease models, summarizing key quantitative data and offering detailed experimental protocols. The information presented is intended to guide researchers in designing and executing studies to evaluate the neuroprotective effects of this compound.

Mechanism of Action

This compound, a methoxyflavone found in plants such as Kaempferia parviflora, exhibits multi-target potential in the context of neurodegenerative diseases, particularly Alzheimer's disease.[1][2][3] Its neuroprotective effects are believed to stem from a combination of activities, including the inhibition of key enzymes involved in neurotransmitter degradation, reduction of amyloid-beta (Aβ) aggregation, and protection of neuronal cells from Aβ-induced toxicity.[1][2][3] While the precise signaling pathways for this compound are still under investigation, studies on structurally similar flavonoids suggest the involvement of anti-inflammatory and cell survival pathways.

Data Presentation

The following tables summarize the available quantitative data for the in vitro activities of this compound.

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound [1][2]

EnzymeIC₅₀ (µM)
Acetylcholinesterase (AChE)>100
Butyrylcholinesterase (BChE)33.45 ± 2.15

Table 2: Neuroprotective Effect of this compound against Aβ₁₋₄₂-Induced Toxicity in SH-SY5Y Cells [1][2]

TreatmentConcentration (µM)Cell Viability (%)
Control-100
Aβ₁₋₄₂ (25 µM)-66.24 ± 3.66
This compound + Aβ₁₋₄₂175.32 ± 2.89
This compound + Aβ₁₋₄₂1085.11 ± 4.12
This compound + Aβ₁₋₄₂5092.57 ± 3.54

Mandatory Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

G cluster_0 Neuroinflammation & Oxidative Stress cluster_1 Intervention Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-kB Activation NF-kB Activation Pro-inflammatory Stimuli->NF-kB Activation ROS Production ROS Production Pro-inflammatory Stimuli->ROS Production Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Neuronal Damage Neuronal Damage ROS Production->Neuronal Damage Pro-inflammatory Cytokines->Neuronal Damage DMF This compound DMF->NF-kB Activation Inhibition DMF->ROS Production Scavenging

Putative Anti-inflammatory and Antioxidant Signaling Pathway.

G cluster_0 Neuronal Survival Pathway cluster_1 Apoptotic Pathway cluster_2 Intervention Neurotrophic Factors Neurotrophic Factors PI3K/Akt Pathway PI3K/Akt Pathway Neurotrophic Factors->PI3K/Akt Pathway Cell Survival & Growth Cell Survival & Growth PI3K/Akt Pathway->Cell Survival & Growth Aβ Aggregates Aβ Aggregates MAPK Pathway (JNK, ERK) MAPK Pathway (JNK, ERK) Aβ Aggregates->MAPK Pathway (JNK, ERK) Apoptosis Apoptosis MAPK Pathway (JNK, ERK)->Apoptosis DMF This compound DMF->PI3K/Akt Pathway Activation DMF->MAPK Pathway (JNK, ERK) Inhibition

Hypothesized Modulation of Neuronal Survival and Apoptotic Pathways.

G Start Start SH-SY5Y Cell Culture SH-SY5Y Cell Culture Start->SH-SY5Y Cell Culture Differentiation with Retinoic Acid Differentiation with Retinoic Acid SH-SY5Y Cell Culture->Differentiation with Retinoic Acid Pre-treatment with Flavone (B191248) Pre-treatment with Flavone Differentiation with Retinoic Acid->Pre-treatment with Flavone Aβ₁₋₄₂ Induction Aβ₁₋₄₂ Induction Pre-treatment with Flavone->Aβ₁₋₄₂ Induction Incubation Incubation Aβ₁₋₄₂ Induction->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis End End Data Analysis->End

In Vitro Neuroprotection Assay Workflow.

G Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Daily Flavone/Vehicle Administration Daily Flavone/Vehicle Administration Group Allocation->Daily Flavone/Vehicle Administration Scopolamine-induced Amnesia Scopolamine-induced Amnesia Daily Flavone/Vehicle Administration->Scopolamine-induced Amnesia Behavioral Testing (e.g., MWM) Behavioral Testing (e.g., MWM) Scopolamine-induced Amnesia->Behavioral Testing (e.g., MWM) Tissue Collection & Analysis Tissue Collection & Analysis Behavioral Testing (e.g., MWM)->Tissue Collection & Analysis Data Analysis Data Analysis Tissue Collection & Analysis->Data Analysis End End Data Analysis->End

In Vivo Scopolamine-Induced Amnesia Model Workflow.

Experimental Protocols

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol details the methodology to assess the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Retinoic Acid

  • Aβ₁₋₄₂ peptide

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • To induce differentiation, seed cells in a 96-well plate at a density of 1x10⁵ cells/well and treat with 10 µM retinoic acid in DMEM/F12 with 1% FBS for 6 days. Replace the medium every 2-3 days.

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • After differentiation, pre-treat the cells with various concentrations of the flavone (e.g., 1, 10, 50 µM) for 2 hours.

  • Aβ₁₋₄₂ Induction:

    • Prepare aggregated Aβ₁₋₄₂ by dissolving the peptide in sterile water and incubating at 37°C for 24 hours.

    • After pre-treatment with the flavone, add 25 µM of aggregated Aβ₁₋₄₂ to the cells and incubate for an additional 24 hours.

  • MTT Assay for Cell Viability:

    • After the 24-hour incubation with Aβ₁₋₄₂, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Scopolamine-Induced Amnesia Model in Mice

This protocol describes the induction of memory impairment in mice using scopolamine (B1681570) and is a widely used model to screen for potential anti-amnesic compounds. The following is a general guideline and should be adapted based on specific research questions and institutional animal care and use committee (IACUC) protocols.

Materials:

  • Male Swiss albino mice (or other suitable strain)

  • This compound

  • Scopolamine hydrobromide

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Saline solution

  • Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

    • Randomly divide the animals into groups (n=6-10 per group):

      • Group 1: Vehicle control (no scopolamine, no treatment)

      • Group 2: Scopolamine control (vehicle treatment + scopolamine)

      • Group 3: Positive control (e.g., Donepezil + scopolamine)

      • Group 4-X: Test groups (various doses of this compound + scopolamine)

  • Compound Administration:

    • Administer this compound or vehicle orally (gavage) daily for a predefined period (e.g., 7-14 days) before the induction of amnesia.

  • Induction of Amnesia:

    • On the days of behavioral testing, administer scopolamine (0.5-1 mg/kg, intraperitoneally) 30 minutes before the test to induce memory impairment. The vehicle control group should receive a saline injection.

  • Behavioral Testing:

    • Morris Water Maze (MWM):

      • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water for 4-5 consecutive days. Record the escape latency (time to find the platform).

      • Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

    • Y-Maze:

      • Allow the mouse to explore the three arms of the Y-maze freely for a set period (e.g., 8 minutes).

      • Record the sequence of arm entries and calculate the percentage of spontaneous alternations (entering all three arms consecutively without repetition).

  • Tissue Collection and Biochemical Analysis:

    • Following the final behavioral test, euthanize the animals according to approved protocols.

    • Dissect the brain and isolate the hippocampus and/or cortex.

    • Homogenize the tissue for biochemical analyses, such as:

      • Measurement of acetylcholine (B1216132) (ACh) levels and acetylcholinesterase (AChE) activity.

      • ELISA for inflammatory markers (e.g., TNF-α, IL-1β).

      • Western blot analysis for signaling proteins (e.g., phosphorylated forms of ERK, JNK, Akt).

Conclusion

This compound demonstrates promising neuroprotective properties in in vitro models of Alzheimer's disease. Its ability to inhibit butyrylcholinesterase and protect neurons from Aβ-induced toxicity suggests its potential as a therapeutic agent. The provided protocols offer a framework for further investigation of this compound in both in vitro and in vivo settings. Future studies should focus on elucidating the specific molecular signaling pathways involved and evaluating its efficacy in various animal models of neurodegeneration to fully understand its therapeutic potential.

References

Investigating the Anti-inflammatory Mechanism of 5-Hydroxy-3,7-dimethoxyflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the anti-inflammatory properties of 5-Hydroxy-3,7-dimethoxyflavone. This document outlines the putative molecular mechanisms, detailed experimental protocols for key assays, and data presentation guidelines. While specific quantitative data for this compound is not extensively available in the current literature, the information presented herein is based on the well-documented anti-inflammatory activities of structurally similar flavonoids. It is proposed that this compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Putative Anti-inflammatory Mechanism

This compound is hypothesized to inhibit the inflammatory cascade by interfering with key signaling pathways initiated by inflammatory stimuli such as lipopolysaccharide (LPS). The proposed mechanism involves the suppression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This inhibition is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes crucial for the production of NO and PGE2, respectively. The upstream regulation of these enzymes is controlled by the NF-κB and MAPK signaling pathways, which are therefore considered primary targets of this compound.

Data Presentation: Inhibitory Effects of Structurally Similar Flavonoids

The following tables summarize the inhibitory activities of flavonoids structurally related to this compound on the production of key inflammatory mediators. This data provides a reference for the expected potency of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production by Structurally Similar Flavonoids in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
5-Hydroxy-3,7,3',4'-tetramethoxyflavone16.1[1]
5,7-Dimethoxyflavone (B190784)Markedly inhibited NO production[2]
4'-bromo-5,6,7-trimethoxyflavone14.22 ± 1.25[3]

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production by Structurally Similar Flavonoids in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
5-Hydroxy-3,7,3',4'-tetramethoxyflavone16.3[1]
4'-bromo-5,6,7-trimethoxyflavone10.98 ± 6.25[3]
5,7-DimethoxyflavoneMarkedly inhibited prostaglandin biosynthesis[4]

Table 3: Inhibition of Pro-inflammatory Cytokine Production by Structurally Similar Flavonoids in LPS-stimulated Cells

CompoundCytokine InhibitedCell TypeObservationsReference
5,7-DimethoxyflavoneTNF-α, IL-1βMacrophagesModerate inhibition[2][5]
4'-bromo-5,6,7-trimethoxyflavoneTNF-α, IL-6, IL-1βRAW 264.7Concentration-dependent reduction[3]
5,6,7-Trimethoxyflavone (B192605)TNF-α, IL-1β, IL-6RAW 264.7Dose-dependent inhibition[6]

Experimental Protocols

Detailed methodologies for key experiments to elucidate the anti-inflammatory mechanism of this compound are provided below.

Protocol 1: Macrophage Cell Culture and LPS Stimulation

This protocol describes the culture of RAW 264.7 murine macrophage cells and their stimulation with LPS to induce an inflammatory response.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 2-5 x 10^5 cells/mL and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (dissolved in DMSO) for 1-2 hours. A vehicle control (DMSO) should be included.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway analysis).

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Materials:

Procedure:

  • Sample Collection: Collect the cell culture supernatant after LPS stimulation.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Griess Reaction: Add 50 µL of the supernatant or standard to a 96-well plate. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Protocol 3: Cytokine Quantification by ELISA

This protocol quantifies the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Cell culture supernatant from Protocol 1

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

Procedure:

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding standards and samples.

    • Incubating with a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution to develop color.

    • Stopping the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.

  • Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol determines the protein levels of key molecules in the NF-κB and MAPK signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) reagent

Procedure:

  • Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

The following diagrams illustrate the proposed anti-inflammatory mechanism of this compound and a general experimental workflow.

Anti_Inflammatory_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IkappaB_NFkappaB IκB-NF-κB Complex IKK->IkappaB_NFkappaB Phosphorylates IκB IkappaB IκB NFkappaB NF-κB AP1 AP-1 MAPK_pathway->AP1 Activates Flavone 5-Hydroxy-3,7- dimethoxyflavone Flavone->IKK Inhibits Flavone->MAPK_pathway Inhibits NFkappaB_n NF-κB IkappaB_NFkappaB->NFkappaB_n NF-κB Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkappaB_n->Pro_inflammatory_genes Induces Transcription AP1->Pro_inflammatory_genes Induces Transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_supernatant_analysis Supernatant Analysis cluster_lysate_analysis Cell Lysate Analysis cluster_data_analysis Data Analysis & Interpretation start Seed RAW 264.7 Macrophages pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (NF-κB & MAPK proteins) cell_lysate->western analysis Quantify and Analyze Data griess->analysis elisa->analysis western->analysis conclusion Draw Conclusions on Anti-inflammatory Mechanism analysis->conclusion

Caption: General experimental workflow for investigating anti-inflammatory effects.

References

Unveiling the Pro-Apoptotic Potential of 5-Hydroxy-3,7-dimethoxyflavone: A Guide to Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the apoptosis-inducing effects of 5-Hydroxy-3,7-dimethoxyflavone using flow cytometry. This document is intended to guide researchers in the quantitative analysis of programmed cell death, a critical process in cancer research and drug development.

Introduction

This compound is a naturally occurring flavonoid that, like many compounds in its class, is being investigated for its potential anticancer properties. A key mechanism by which many chemotherapeutic agents exert their effects is through the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful and widely used technique for the rapid, quantitative analysis of apoptosis in individual cells. By utilizing fluorescent probes that detect specific apoptotic events, researchers can accurately determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells within a population. This information is crucial for characterizing the cytotoxic and mechanistic properties of potential drug candidates like this compound.

Principle of Apoptosis Detection by Flow Cytometry

The most common method for assessing apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay. In healthy, viable cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS. By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), early apoptotic cells with exposed PS can be identified.

Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells with intact plasma membranes. However, in late-stage apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.

By using both Annexin V and PI, it is possible to distinguish between four cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to mechanical injury during sample preparation)

Quantitative Data Presentation

The following table presents illustrative data on the dose-dependent effect of this compound on the induction of apoptosis in a cancer cell line after 48 hours of treatment. Data of this nature is typically acquired by flow cytometry using Annexin V and Propidium Iodide staining.

Concentration of this compound (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)94.5 ± 2.83.1 ± 0.92.4 ± 0.7
1085.2 ± 3.59.8 ± 1.25.0 ± 1.1
2568.7 ± 4.120.3 ± 2.511.0 ± 1.9
5045.1 ± 5.335.6 ± 4.219.3 ± 3.1
10022.8 ± 4.948.9 ± 5.528.3 ± 4.7

Note: The data presented in this table is representative and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and other factors.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., HCT-116, MCF-7, HepG2) in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 60-70% confluency).

  • Cell Culture Conditions: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
  • Cell Harvesting:

    • For adherent cells, gently wash the cells with PBS and then detach them using a non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA.

    • Collect the floating cells from the supernatant and combine them with the detached adherent cells to ensure all apoptotic cells are included in the analysis.

    • For suspension cells, simply collect the cell suspension.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Acquire at least 10,000 events per sample. Use appropriate single-stain controls for compensation setup.

Mandatory Visualizations

Experimental Workflow

G start Seed and Culture Cancer Cells treatment Treat with this compound start->treatment harvest Harvest Adherent and Floating Cells treatment->harvest wash Wash Cells with Cold PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Populations (Viable, Apoptotic, Necrotic) acquire->analyze

Caption: Workflow for Apoptosis Analysis by Flow Cytometry.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The pro-apoptotic effects of many flavonoids, including those structurally similar to this compound, are often mediated through the intrinsic (mitochondrial) pathway of apoptosis.[1] This pathway is initiated by cellular stress, such as the generation of reactive oxygen species (ROS), which is a known effect of some flavonoids.[1]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 5_HDF This compound ROS ↑ Reactive Oxygen Species (ROS) 5_HDF->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2 Bcl-2 Inhibition Bcl2->MOMP CytoC Cytochrome c Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->Bax Mito->Bcl2 MOMP->CytoC

Caption: Proposed Mitochondrial Pathway of Apoptosis.

Discussion

The protocols and information provided in these application notes offer a robust framework for investigating the pro-apoptotic effects of this compound. The Annexin V/PI staining method coupled with flow cytometry allows for the sensitive and quantitative detection of different stages of apoptosis.[1]

The proposed signaling pathway suggests that this compound may induce apoptosis by increasing intracellular ROS, leading to mitochondrial dysfunction. This is characterized by the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2.[1] This imbalance results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to the execution of apoptosis.[2]

Further experiments, such as Western blotting for key apoptotic proteins (Bcl-2 family members, caspases) and measurement of mitochondrial membrane potential, can be performed to validate and further elucidate the precise molecular mechanisms of this compound-induced apoptosis.

Conclusion

The methodologies described herein provide a detailed guide for researchers to effectively utilize flow cytometry for the analysis of apoptosis induced by this compound. This approach will enable a thorough characterization of the compound's pro-apoptotic activity and contribute to the evaluation of its potential as a novel anticancer agent.

References

Application Notes and Protocols for High-Throughput Screening to Identify Targets of 5-Hydroxy-3',4',7-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) is a naturally occurring flavonoid that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Notably, it has been shown to reverse drug resistance mediated by the breast cancer resistance protein (BCRP/ABCG2), suggesting its potential as an adjuvant in chemotherapy.[3] To fully elucidate its therapeutic potential and mechanism of action, it is crucial to identify its molecular targets. High-throughput screening (HTS) offers a powerful methodology to rapidly screen large compound libraries against a multitude of biological targets and pathways.[4][5]

These application notes provide a comprehensive guide for researchers to design and execute HTS campaigns to identify the molecular targets of 5-Hydroxy-3',4',7-trimethoxyflavone. The protocols outlined below are based on established and robust HTS technologies suitable for screening natural products.[6]

Experimental Workflow for Target Identification of HTMF

A multi-pronged HTS approach is recommended to comprehensively explore the target landscape of HTMF. This involves a combination of biochemical and cell-based assays targeting major classes of drug targets, followed by broader gene expression profiling to capture pathway-level effects.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Orthogonal Assays cluster_2 Phase 3: Target Deconvolution & Pathway Analysis HTMF_Library 5-Hydroxy-3',4',7-trimethoxyflavone (and analogs) Kinase_Screening Biochemical Kinase Inhibition Assays HTMF_Library->Kinase_Screening GPCR_Screening Cell-Based GPCR Functional Assays HTMF_Library->GPCR_Screening Phenotypic_Screening High-Content Phenotypic Screening HTMF_Library->Phenotypic_Screening Dose_Response Dose-Response Confirmation Kinase_Screening->Dose_Response Primary Hits GPCR_Screening->Dose_Response Primary Hits Phenotypic_Screening->Dose_Response Primary Hits Orthogonal_Assay Orthogonal Assays (e.g., binding vs. functional) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screens for Assay Interference Orthogonal_Assay->Counter_Screen Gene_Expression Gene Expression Profiling (e.g., NanoString, RNA-Seq) Counter_Screen->Gene_Expression Confirmed Hits Pathway_Analysis Signaling Pathway Analysis Gene_Expression->Pathway_Analysis Target_Validation Target Validation (e.g., siRNA, CRISPR) Pathway_Analysis->Target_Validation

Caption: General experimental workflow for HTS of 5-Hydroxy-3',4',7-trimethoxyflavone.

Quantitative Data Summary

The following table summarizes the known quantitative bioactivity data for 5-Hydroxy-3',4',7-trimethoxyflavone and related compounds. This data can serve as a baseline for comparison during hit validation.

CompoundAssayTarget/Cell LineActivityReference
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) Reversal of Drug ResistanceK562/BCRPRI50 = 7.2 nM[3]
3',4',7-Trimethoxyflavone (TMF)Reversal of Drug ResistanceK562/BCRPRI50 = 18 nM[3]
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) NO Synthesis Inhibition-IC50 = 13.86 ± 1.10 µM[2]
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) DPPH Radical Scavenging-IC50 = 26.93 ± 0.10 µM[2]

Experimental Protocols

Protocol 1: High-Throughput Kinase Inhibition Screening (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to screen for inhibitors of a panel of kinases by quantifying the amount of ADP produced.[7][8][9]

Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the kinase activity.[9][10]

Materials:

  • Purified kinases of interest (e.g., members of the MAPK and PI3K pathways)

  • Kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF)

  • Staurosporine (B1682477) (positive control)

  • Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, opaque microplates

  • Luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of HTMF in 100% DMSO.

    • Using an automated liquid handler, dispense 25 nL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and staurosporine (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of a 2X ATP solution (concentration at the Km for each kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of HTMF relative to the DMSO and staurosporine controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 2: High-Throughput GPCR Functional Screening (cAMP Assay)

This protocol outlines a method to screen for modulators of Gαs- and Gαi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels using a competitive immunoassay.[11][12][13]

Principle: This assay is based on Homogeneous Time-Resolved Fluorescence (HTRF). Cellular cAMP competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. A high level of cellular cAMP results in a low HTRF signal, and vice versa.[13][14]

Materials:

  • HEK293 cells stably expressing the GPCR of interest

  • HTRF cAMP Assay Kit (Cisbio)

  • 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF)

  • Known agonist and antagonist for the target GPCR

  • Cell culture medium and reagents

  • 384-well white, opaque microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 384-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of HTMF.

    • For antagonist screening, pre-incubate the cells with HTMF for 15-30 minutes before adding a known agonist at its EC80 concentration.

    • For agonist screening, add HTMF directly to the cells.

  • Cell Stimulation and Lysis:

    • Incubate the plate at room temperature for 30 minutes.

    • Add the HTRF lysis buffer containing the d2-labeled cAMP and the europium cryptate-labeled antibody.

  • Signal Detection:

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Determine the effect of HTMF on cAMP levels and calculate EC50 or IC50 values.

Protocol 3: High-Throughput Gene Expression Profiling (NanoString nCounter)

This protocol describes a method for multiplexed gene expression analysis to identify pathways modulated by HTMF.[3][15]

Principle: The NanoString nCounter system uses molecular barcodes to directly count individual mRNA molecules without the need for amplification, offering a highly reproducible method for analyzing the expression of up to 800 genes simultaneously.[3][15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF)

  • RNA extraction kit

  • NanoString nCounter instrument and reagents

  • Custom or pre-designed CodeSet for relevant signaling pathways (e.g., apoptosis, inflammation, cell cycle)

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with HTMF at various concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells and extract total RNA using a standard kit.

    • Quantify the RNA and assess its quality.

  • Hybridization:

    • Set up hybridization reactions by mixing 100 ng of total RNA with the Reporter and Capture CodeSets in hybridization buffer.

    • Incubate the reactions at 65°C for 16-20 hours.

  • Sample Processing:

    • Load the hybridized samples onto the nCounter Prep Station for automated removal of excess probes and immobilization of the probe-target complexes onto the cartridge.

  • Data Acquisition:

    • Transfer the cartridge to the nCounter Digital Analyzer for data collection, where the molecular barcodes are counted for each target gene.

  • Data Analysis:

    • Normalize the raw counts using the positive and negative controls included in the assay.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by HTMF treatment.

    • Use pathway analysis software to identify signaling pathways enriched among the differentially expressed genes.

Signaling Pathways Potentially Modulated by Flavones

Based on existing literature, flavones are known to interact with several key signaling pathways implicated in cancer and inflammation.[7] High-throughput screening should, therefore, prioritize targets within these pathways.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt Promotes Cell_Survival Cell_Survival Akt->Cell_Survival Promotes MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK ERK ERK MAPK->ERK Promotes JNK JNK MAPK->JNK Induces p38 p38 MAPK->p38 Induces Proliferation Proliferation ERK->Proliferation Promotes Apoptosis_MAPK Apoptosis JNK->Apoptosis_MAPK Induces p38->Apoptosis_MAPK Induces IKK IKK NFkB_Activation NFkB_Activation IKK->NFkB_Activation Activates Inflammation Inflammation NFkB_Activation->Inflammation Promotes HTMF 5-Hydroxy-3',4',7- trimethoxyflavone HTMF->PI3K Inhibits HTMF->MAPKKK Modulates HTMF->IKK Inhibits

Caption: Key signaling pathways potentially targeted by flavones.

Conclusion

The identification of molecular targets for 5-Hydroxy-3',4',7-trimethoxyflavone is a critical step in advancing its development as a potential therapeutic agent. The high-throughput screening protocols and workflows detailed in these application notes provide a robust framework for systematically exploring the target landscape of this promising natural product. By employing a multi-faceted approach that combines biochemical, cell-based, and gene expression profiling assays, researchers can efficiently identify and validate novel targets, thereby paving the way for a deeper understanding of its mechanism of action and its potential clinical applications.

References

Troubleshooting & Optimization

Improving the solubility of 5-Hydroxy-3,7-dimethoxyflavone for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-3,7-dimethoxyflavone. The information provided is intended to assist in overcoming common challenges related to the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a flavonoid compound with the following properties:

PropertyValueReference
Molecular Formula C₁₇H₁₄O₅[1]
Molecular Weight 298.29 g/mol [1]
Appearance Yellow solid[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a reported solubility of 10 mg/mL (33.52 mM) in DMSO, though ultrasonic treatment may be necessary to achieve complete dissolution.[3] For related compounds like 5,7-dimethoxyflavone, methanol (B129727) and ethanol (B145695) are also effective solvents.[4]

Q3: My this compound is not fully dissolving in DMSO at room temperature. What should I do?

If you are experiencing difficulty dissolving the compound, consider the following steps:

  • Sonication: Use an ultrasonic bath to aid dissolution.[3]

  • Gentle Warming: Briefly warm the solution in a 37°C water bath.

  • Fresh Solvent: Ensure you are using anhydrous (dry) DMSO, as absorbed water can reduce its solvating power.

Q4: I observed a precipitate after diluting my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize both cytotoxicity and precipitation.

  • Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the stock solution.

  • Rapid Mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations of the compound that can lead to precipitation.

  • Presence of Serum: The presence of serum proteins, such as bovine serum albumin (BSA), in the culture medium can help to stabilize hydrophobic compounds and prevent them from precipitating.

  • Lower the Working Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your assay.

Q5: Are there alternative methods to improve the aqueous solubility of this compound without using high concentrations of organic solvents?

Yes, complexation with cyclodextrins is a widely used method to enhance the aqueous solubility of flavonoids.[5] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic flavonoid molecule, forming a water-soluble inclusion complex.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.

Possible Cause: Precipitation of the compound in the culture medium leading to variable effective concentrations.

Solution:

  • Visual Inspection: Before and during the experiment, carefully inspect the culture wells under a microscope for any signs of precipitation.

  • Solubility Test: Perform a preliminary test by diluting your highest stock concentration into the final assay medium and observing for any precipitate formation over time.

  • Optimize Dilution: Follow the steps outlined in FAQ Q4 to minimize precipitation during dilution.

  • Consider Cyclodextrins: If precipitation remains an issue, consider preparing a cyclodextrin (B1172386) inclusion complex of this compound to improve its aqueous solubility.

Problem 2: Observed cytotoxicity is higher than expected.

Possible Cause: The solvent (e.g., DMSO) concentration is too high and is causing cellular stress or death.

Solution:

  • Calculate Final Solvent Concentration: Always calculate the final percentage of your solvent in the culture medium. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%.

  • Solvent Control: Always include a vehicle control group in your experiments (cells treated with the same final concentration of the solvent without the compound) to assess the effect of the solvent alone.

  • Reduce Solvent Concentration: If the vehicle control shows cytotoxicity, you will need to reduce the final solvent concentration. This may require preparing a more concentrated stock solution or using a solubility-enhancing method like cyclodextrin complexation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a known amount of this compound (MW: 298.29 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.98 mg.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO. For 1 mL of a 10 mM stock from 2.98 mg of compound, add 1 mL of DMSO.

  • Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 10-15 minutes, or warm it in a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.[3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a this compound-β-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for other flavonoids, such as quercetin.[6]

  • Molar Ratio: A 1:1 molar ratio of this compound to β-cyclodextrin is a common starting point.

  • Preparation of β-Cyclodextrin Solution: Prepare an aqueous solution of β-cyclodextrin. The solubility of β-cyclodextrin in water is approximately 1.85 g/100 mL at 25°C.

  • Addition of Flavonoid: Add an excess amount of this compound to the β-cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours, protected from light.

  • Filtration: After stirring, filter the suspension through a 0.45 µm membrane to remove the undissolved flavonoid. The filtrate will contain the water-soluble inclusion complex.

  • Quantification (Optional): The concentration of the solubilized flavonoid in the filtrate can be determined spectrophotometrically.

  • Lyophilization (Optional): The filtrate can be freeze-dried to obtain a solid powder of the inclusion complex, which can be reconstituted in water or buffer for experiments.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by this compound and Related Flavonoids

Structurally similar flavonoids have been shown to modulate key signaling pathways involved in inflammation and cancer.

G cluster_inflammation Inflammatory Signaling Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Pro-inflammatory Gene Expression\n(COX-2, iNOS, Cytokines) Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NF-κB Translocation->Pro-inflammatory Gene Expression\n(COX-2, iNOS, Cytokines) This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IKK Complex Inhibition

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway.

G cluster_pi3k Cell Growth and Proliferation Signaling Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Akt Inhibition

Caption: Hypothesized anti-proliferative mechanism via PI3K/Akt/mTOR pathway.

Experimental Workflow for Improving Solubility

G cluster_workflow Solubility Enhancement Workflow start Start: This compound (Poorly Soluble) stock_prep Prepare Concentrated Stock in DMSO start->stock_prep dilution Dilute into Aqueous Assay Medium stock_prep->dilution check_precipitate Check for Precipitation dilution->check_precipitate no_precipitate Proceed with In Vitro Assay check_precipitate->no_precipitate No precipitate Precipitation Observed check_precipitate->precipitate Yes troubleshoot Troubleshoot: - Lower Concentration - Optimize Dilution Technique precipitate->troubleshoot cyclodextrin Alternative: Use Cyclodextrin Complexation precipitate->cyclodextrin troubleshoot->dilution cyclodextrin->dilution

Caption: Workflow for preparing this compound for in vitro assays.

References

Technical Support Center: Optimizing Extraction of 5-Hydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the extraction of 5-Hydroxy-3,7-dimethoxyflavone from plant materials. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to enhance your extraction efficiency and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering targeted solutions to streamline your experimental workflow.

Issue Potential Cause Recommended Solution
Low Yield of this compound Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this specific methoxyflavone. Methoxyflavones are generally less polar than their hydroxylated flavonoid counterparts.Optimize the solvent system. High-concentration ethanol (B145695) (e.g., 95%) has proven effective for extracting methoxyflavones from plant sources like Kaempferia parviflora.[1][2] Consider experimenting with solvents of varying polarities, such as methanol, ethanol, acetone, and their aqueous mixtures, to determine the most efficient solvent for your plant material.
Suboptimal Extraction Temperature: While elevated temperatures can improve solubility and diffusion, excessive heat may lead to the degradation of the target flavone (B191248).Employ temperature-controlled extraction methods. For techniques like ultrasound-assisted extraction, maintaining a temperature below 40-50°C is advisable. If using methods requiring heat, such as Soxhlet extraction, it is crucial to determine the thermal stability of this compound to identify the lowest effective temperature and shortest duration.
Improper Sample Preparation: Large particle size of the plant material can significantly limit solvent penetration and reduce the surface area available for extraction.It is recommended to grind the dried plant material to a uniform, fine powder (typically 40-60 mesh or 0.25-0.5 mm) to ensure efficient contact and interaction with the solvent.[3]
Insufficient Extraction Time or Inefficient Method: The duration of the extraction or the chosen method may not be adequate for the complete diffusion of the flavone from the plant matrix.For passive methods like maceration, increasing the extraction time can enhance the yield. For active methods like ultrasound-assisted extraction, optimization of the sonication time is crucial; a study on Kaempferia parviflora found that around 16-26 minutes can be optimal for total methoxyflavone content and overall yield.[2][4]
Presence of Impurities in the Extract Non-selective Solvent System: The chosen solvent may be co-extracting a wide range of other compounds with similar polarities, such as other flavonoids, chlorophylls, and lipids.Implement a multi-step extraction or purification process. An initial extraction with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities before proceeding with a more polar solvent for the target flavone.[5] Subsequent purification using techniques like column chromatography is often necessary to isolate this compound.
Plant Material Contamination: The starting plant material may contain contaminants or degraded compounds.Ensure the use of high-quality, properly identified, and well-preserved plant material. Proper drying and storage are essential to prevent the degradation of phytochemicals.
Difficulty in Isolating the Target Compound Co-elution with Other Compounds: During chromatographic purification, other compounds with similar properties may elute at the same time as this compound.Optimize the chromatographic method. This can involve adjusting the mobile phase composition, gradient, and flow rate, or trying a different stationary phase. Two-dimensional chromatography can also be employed for complex mixtures.
Degradation During Processing: The flavone may be degrading during the extraction or purification steps due to factors like heat, light, or pH.Minimize exposure to harsh conditions. Use light-protected glassware, control the temperature during all steps, and maintain a neutral or slightly acidic pH unless otherwise required for separation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: Based on studies of related methoxyflavones, high-concentration ethanol (around 95%) is a highly effective solvent.[1] However, the optimal solvent can depend on the specific plant matrix. It is advisable to perform a small-scale solvent screening with methanol, ethanol, acetone, and their aqueous mixtures to determine the best choice for your specific application.

Q2: What is the most efficient extraction method for this flavone?

A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) are often more efficient than traditional methods like maceration, as they can significantly reduce extraction time and solvent consumption.[2][4] One study on the extraction of methoxyflavones from Kaempferia parviflora identified optimal UAE conditions as 95% ethanol for approximately 16 minutes with a solvent-to-solid ratio of 50:1 mL/g to maximize the total methoxyflavone content.[2][4]

Q3: Should I use fresh or dried plant material for extraction?

A3: Drying the plant material is generally recommended. This practice helps to standardize the extraction process by removing water, which can interfere with the extraction efficiency of less polar solvents. Drying also aids in the grinding process to achieve a fine, uniform powder, which is crucial for efficient solvent penetration.[3]

Q4: How can I confirm the presence and quantity of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the identification and quantification of specific flavonoids.[6][7] By using a certified reference standard of this compound, you can compare the retention time and UV-Vis spectrum to confirm its presence and construct a calibration curve for accurate quantification.

Q5: My extract is a complex mixture. How can I purify this compound?

A5: Purification of the target flavone from a crude extract typically involves chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method for the initial fractionation of the extract.[8] Fractions containing the desired compound can then be further purified using preparative HPLC to achieve high purity.

Quantitative Data Presentation

The following table summarizes data on the extraction of methoxyflavones from Kaempferia parviflora, a known source of this compound. While specific yields for the target compound are not always detailed, the data for total methoxyflavones and related compounds provide valuable insights for optimizing extraction parameters.

Extraction Method Solvent System Key Parameters Target Analyte Yield/Content Source
MacerationDichloromethane-This compound2.09% of crude extract[9]
Boiling70% (v/v) Methanol1 hourThis compound20.6% of HMF derivative mixture[8]
Ultrasound-Assisted95.00% (v/v) EthanolTime: 15.99 min, Solvent/Solid: 50.00 mL/gTotal Methoxyflavones327.25 mg/g[2][4]
Ultrasound-Assisted54.24% (v/v) EthanolTime: 25.25 min, Solvent/Solid: 49.63 mL/gTotal Extract Yield16.95%[2][4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed for the efficient extraction of this compound using sonication, based on optimized conditions for related methoxyflavones.[2][4]

1. Sample Preparation:

  • Air-dry the plant material (e.g., rhizomes of Kaempferia parviflora) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried material into a fine powder (40-60 mesh).

2. Extraction:

  • Accurately weigh approximately 1.0 g of the dried plant powder and place it into a suitable extraction vessel (e.g., a 100 mL Erlenmeyer flask).

  • Add 50 mL of 95% ethanol to achieve a 1:50 solid-to-liquid ratio.

  • Place the flask in an ultrasonic bath with temperature control.

3. Sonication:

  • Sonicate the mixture for approximately 16 minutes at a controlled temperature (e.g., <40°C) and a frequency of 40 kHz.

4. Isolation and Concentration:

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Wash the residue with a small volume of 95% ethanol to ensure the complete recovery of the extract.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.

5. Storage:

  • Store the concentrated crude extract in a sealed, light-protected container at 4°C for further analysis and purification.

Protocol 2: Maceration Extraction of this compound

This protocol describes a conventional maceration method for the extraction of this compound.

1. Sample Preparation:

  • Prepare the dried, powdered plant material as described in Protocol 1.

2. Extraction:

  • Place 10 g of the powdered plant material into a 250 mL airtight container.

  • Add 100 mL of 95% ethanol to achieve a 1:10 solid-to-liquid ratio.

  • Seal the container securely and store it at room temperature, protected from direct light, for 24-48 hours. Agitate the mixture periodically.

3. Isolation and Concentration:

  • After the maceration period, filter the mixture through filter paper to separate the extract from the solid residue.

  • Wash the residue with a small amount of 95% ethanol.

  • Combine the filtrates and concentrate the extract using a rotary evaporator as described in Protocol 1.

4. Storage:

  • Store the resulting crude extract under the same conditions as outlined in Protocol 1.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_isolation Isolation & Concentration plant_material Plant Material drying Drying plant_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction_step Solvent Addition (e.g., 95% Ethanol) grinding->extraction_step processing Extraction Process (UAE or Maceration) extraction_step->processing filtration Filtration processing->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract

Caption: Experimental workflow for the extraction of this compound.

TroubleshootingGuide cluster_solutions Potential Solutions start Low Extraction Yield? solvent Optimize Solvent System (Polarity & Concentration) start->solvent Yes temp Adjust Extraction Temperature (Avoid Degradation) start->temp Yes particle Reduce Particle Size (Grind Sample) start->particle Yes time_method Modify Extraction Time &/or Method start->time_method Yes success Yield Improved solvent->success temp->success particle->success time_method->success

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Enhancing the Bioavailability of 5-Hydroxy-3,7-dimethoxyflavone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of 5-Hydroxy-3,7-dimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the in vivo bioavailability of this compound?

A1: Like many flavonoids, this compound faces several challenges that limit its oral bioavailability. These include:

  • Poor Aqueous Solubility: Its hydrophobic nature leads to low solubility in the gastrointestinal fluids, which is a critical step for absorption.[1]

  • Extensive First-Pass Metabolism: The compound can be heavily metabolized in the intestines and liver by Phase I and Phase II enzymes, significantly reducing the amount of the parent compound that reaches systemic circulation.

  • Efflux by Transporters: It may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), limiting its net absorption.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble flavonoids:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[2]

  • Nanoparticle-Based Delivery Systems: Reducing the particle size to the nanoscale (e.g., nanoemulsions, solid lipid nanoparticles) increases the surface area for dissolution and can improve absorption.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can form microemulsions in the gastrointestinal tract, improving solubilization and absorption.[3]

  • Complexation with Cyclodextrins: Encapsulating the flavonoid within cyclodextrin (B1172386) molecules can increase its aqueous solubility.[3]

Q3: Are there any compounds that can be co-administered to improve the absorption of this compound?

A3: Yes, certain compounds known as "bioavailability enhancers" can be co-administered. For instance, some natural compounds can inhibit the activity of metabolic enzymes (like cytochrome P450) and efflux pumps (like P-gp), thereby increasing the absorption and systemic exposure of the flavonoid.

Troubleshooting Guides

Problem 1: Inconsistent or low plasma concentrations of this compound in animal studies.

  • Possible Cause: Poor aqueous solubility and extensive first-pass metabolism.

  • Troubleshooting Steps:

    • Formulation Enhancement: Formulate this compound as a solid dispersion or a nanoparticle-based delivery system to improve its solubility and dissolution rate.

    • Co-administration with Bioenhancers: Investigate the co-administration of a P-gp inhibitor to reduce efflux.

    • Route of Administration: For initial proof-of-concept studies, consider intravenous (IV) administration to bypass first-pass metabolism and establish a baseline for systemic exposure. This can help differentiate between poor absorption and rapid clearance.

Problem 2: High variability in pharmacokinetic data between individual animals.

  • Possible Cause: Inconsistent dosing formulation, significant inter-individual differences in metabolism, or food effects.

  • Troubleshooting Steps:

    • Verify Formulation Homogeneity: Before each study, ensure your dosing formulation is homogenous and the compound is uniformly suspended or dissolved.

    • Increase Sample Size: Use a larger group of animals to account for biological variability.

    • Standardize Feeding Protocol: Fast animals overnight before dosing and control access to food post-dosing to minimize food-drug interactions.

Problem 3: Difficulty in detecting and quantifying this compound and its metabolites in biological samples.

  • Possible Cause: Low concentrations of the analytes and complex biological matrices.

  • Troubleshooting Steps:

    • Develop a Sensitive Analytical Method: Utilize a highly sensitive and specific analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantification.

    • Optimize Sample Preparation: Employ a robust extraction method, like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to effectively remove interfering substances from the plasma or tissue homogenates.

    • Include Internal Standard: Use a suitable internal standard to correct for variations in sample processing and instrument response.

Data Presentation

The following tables summarize pharmacokinetic data for 5,7-dimethoxyflavone (B190784), a close structural analog of this compound, and the impact of different formulation strategies on the bioavailability of methoxyflavones from Kaempferia parviflora extract. This data can serve as a valuable reference for estimating the potential improvements for this compound.

Table 1: Pharmacokinetic Parameters of 5,7-dimethoxyflavone in Mice after a Single Oral Dose

ParameterValueReference
Dose 10 mg/kg[4]
Cmax (Peak Plasma Concentration) 1870 ± 1190 ng/mL[4]
Tmax (Time to Peak Plasma Concentration) ~30 minutes[4]
AUCt (Area Under the Curve) 532 ± 165 h*ng/mL[4]
t1/2 (Half-life) 3.40 ± 2.80 hours[4]

Table 2: Enhancement of Methoxyflavone Bioavailability from Kaempferia parviflora Extract in Rats Using Different Formulations

FormulationActive MethoxyflavoneFold Increase in AUC (Compared to Suspension)Reference
Solid Dispersion with Polysorbate 20 5,7-dimethoxyflavone4.88[2]
SMEDDS 5,7-dimethoxyflavone26.01[3]
2-Hydroxypropyl-β-cyclodextrin Complex 5,7-dimethoxyflavone22.90[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30)

    • Ethanol (B145695)

    • Rotary evaporator

    • Vacuum oven

  • Methodology:

    • Dissolution: Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio by weight) in a minimal amount of ethanol in a round-bottom flask.

    • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the ethanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

    • Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Collection and Processing: Scrape the dried solid dispersion from the flask. Gently grind the solid into a fine powder using a mortar and pestle and store it in a desiccator.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals:

    • Male Sprague-Dawley rats (200-250 g)

  • Procedure:

    • Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.

    • Fasting: Fast the animals overnight (12-18 hours) before drug administration, with free access to water.

    • Grouping and Dosing:

      • Group 1 (Control): Administer a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.

      • Group 2 (Test Formulation): Administer the formulated this compound (e.g., solid dispersion reconstituted in water) via oral gavage at the same dose as the control group.

    • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Sample Storage: Store the plasma samples at -80°C until analysis.

    • Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Processing cluster_outcome Outcome formulation Prepare this compound Formulations (e.g., Solid Dispersion) dosing Oral Administration to Rats formulation->dosing sampling Serial Blood Sampling dosing->sampling plasma Plasma Separation sampling->plasma lcms LC-MS/MS Analysis plasma->lcms pk_analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) lcms->pk_analysis bioavailability Determine Enhanced Bioavailability pk_analysis->bioavailability

Caption: Experimental workflow for evaluating the enhanced bioavailability of this compound formulations.

signaling_pathway cluster_cell Target Cell HMF This compound ROS Increased Reactive Oxygen Species (ROS) HMF->ROS Cell_Cycle Cell Cycle Arrest (G0/G1 or G2/M) HMF->Cell_Cycle ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Mitochondria Mitochondrial-Mediated Apoptosis ROS->Mitochondria Ca_Release Intracellular Ca2+ Release ER_Stress->Ca_Release

References

Technical Support Center: Storage and Handling of 5-Hydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5-Hydroxy-3,7-dimethoxyflavone during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for pure, solid this compound?

For long-term stability, solid this compound should be stored at -20°C or lower in a tightly sealed container. To prevent light-induced degradation, it is crucial to use a light-protected vial (e.g., amber glass) and store it in the dark.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions, typically prepared in solvents like DMSO, should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), storing these aliquots at -80°C is recommended.[2] For shorter-term storage (up to 1 month), -20°C is acceptable.[2] Always protect stock solutions from light.[1]

Q3: What are the likely degradation pathways for this compound?

While specific studies on this compound are limited, based on the degradation of similar flavonoids, the primary degradation pathways are likely oxidative degradation and demethylation.[3][4] The hydroxyl group at the C-5 position and the methoxy (B1213986) groups are susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions.[1] Demethylation, the loss of a methyl group (CH₃) from the methoxy groups at C-3 and C-7, is also a common degradation route for related compounds.[4]

Q4: Can I add stabilizers to my solutions to prevent degradation?

Yes, adding antioxidants can significantly reduce oxidative degradation, especially during experimental procedures.[1] Common antioxidants used for flavonoids include ascorbic acid or butylated hydroxytoluene (BHT).[1] The optimal concentration of the antioxidant should be determined experimentally, but a starting point is often in the low millimolar range.

Q5: My solution of this compound has changed color. What does this indicate?

A color change, such as yellowing or browning, is a common indicator of flavonoid degradation.[1] This is often due to oxidation and the formation of polymeric degradation products. If you observe a color change, it is recommended to verify the purity of your sample using an analytical technique like HPLC before proceeding with your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Degradation of the compound due to improper storage or handling.• Verify storage conditions (temperature, light protection) for both solid compound and stock solutions.[2] • Prepare fresh stock solutions from the solid compound. • Analyze the purity of the compound and stock solutions using HPLC to confirm integrity.[4]
Appearance of unexpected peaks in HPLC or LC-MS chromatograms. Presence of degradation products.• Characterize the unexpected peaks using LC-MS to identify potential degradation products. Look for mass shifts corresponding to demethylation (-14 Da) or oxidation (+16 Da).[4] • Review sample preparation, handling, and storage procedures to identify potential sources of degradation (e.g., exposure to light, excessive heat, or incompatible solvents).
Precipitation observed in aqueous solutions. Low water solubility of this compound.• For issues with solubility in aqueous buffers, consider preparing a high-concentration stock in an organic solvent like DMSO and then diluting it into the aqueous medium. • The use of solubilizing agents like cyclodextrins may also enhance aqueous solubility.[5]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid Powder -20°CLong-termStore in a tightly sealed, light-protected container.
Stock Solution (in DMSO) -20°CUp to 1 month[2]Aliquot to avoid freeze-thaw cycles; use light-protected vials.[4]
Stock Solution (in DMSO) -80°CUp to 6 months[2]Aliquot to avoid freeze-thaw cycles; use light-protected vials.[4]

Table 2: Common Antioxidants for Flavonoid Stabilization

Antioxidant Typical Starting Concentration Notes
Ascorbic Acid0.1 - 1 mMWater-soluble; effective against oxidative degradation.[1]
Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Soluble in organic solvents; effective against free-radical mediated oxidation.[1]

Visualizations

Proposed Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_demethylation Demethylation parent This compound oxidized_products Quinone-type Products & Other Oxidized Species parent->oxidized_products Light, Heat, O₂, Metal Ions demethyl_3 5-Hydroxy-7-methoxy-3-hydroxyflavone parent->demethyl_3 - CH₃ (at C3) demethyl_7 5-Hydroxy-3-methoxy-7-hydroxyflavone parent->demethyl_7 - CH₃ (at C7) demethyl_both 5,7-Dihydroxy-3-methoxyflavone demethyl_3->demethyl_both - CH₃ (at C7) demethyl_7->demethyl_both - CH₃ (at C3) Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Aliquots) start->check_storage run_qc Analyze Purity via HPLC check_storage->run_qc Conditions Proper prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Conditions Improper is_pure Is Compound Pure? run_qc->is_pure prepare_fresh->run_qc troubleshoot_exp Troubleshoot Experimental Protocol (e.g., add antioxidant) is_pure->troubleshoot_exp Yes order_new Order New Compound Batch is_pure->order_new No end Proceed with Experiment troubleshoot_exp->end

References

Technical Support Center: Mass Spectrometry Analysis of 5-Hydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 5-Hydroxy-3,7-dimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In mass spectrometry, the "matrix" refers to all components in a sample apart from the analyte of interest, this compound. In biological samples such as plasma, urine, or tissue homogenates, this includes a complex mixture of endogenous substances like phospholipids, salts, proteins, and metabolites.[1] Matrix effects are the alteration of the ionization efficiency of this compound caused by these co-eluting matrix components in the ion source of the mass spectrometer. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: What are the primary causes of ion suppression or enhancement for this compound?

A2: Ion suppression or enhancement primarily occurs during the electrospray ionization (ESI) process. When matrix components co-elute with this compound, they can compete for the available charge on the surface of the ESI droplets, leading to a decrease in the ionization of the analyte (ion suppression). Conversely, some matrix components might facilitate the desolvation or ionization process, resulting in an increased signal (ion enhancement). The specific components causing these effects can vary greatly depending on the biological matrix being analyzed. Phospholipids are a common cause of ion suppression in plasma samples.[1]

Q3: How can I determine if my analysis of this compound is impacted by matrix effects?

A3: The most common and quantitative method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of a pure standard of this compound dissolved in a clean solvent to the peak area of the same standard spiked into an extracted blank matrix sample (a sample that does not contain the analyte).[3] A significant difference in the peak areas indicates the presence of matrix effects. A matrix effect value is often calculated, and values outside of a certain range (e.g., ±15-20%) typically signify a significant matrix effect that needs to be addressed.[4]

Q4: What are the acceptable limits for matrix effects in bioanalytical method validation?

A4: According to regulatory guidelines for bioanalytical method validation, the matrix effect is assessed by the coefficient of variation (CV) of the internal standard-normalized matrix factor, which should be ≤15% for at least six different lots of the biological matrix.[5] The matrix factor is a ratio of the analyte's peak response in the presence of the matrix to its response in a neat solution.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)

  • Potential Cause: Co-eluting matrix components can interfere with the chromatography, leading to distorted peak shapes. Overloading the analytical column with either the analyte or matrix components can also be a cause.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Adjust the gradient elution profile to better separate this compound from the matrix interferences.[6]

    • Improve Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a larger portion of the interfering matrix components.[7]

    • Reduce Injection Volume: A smaller injection volume can mitigate column overload.[8]

    • Check for Column Contamination: A contaminated guard or analytical column can lead to poor peak shapes. Implement a column washing routine or replace the column if necessary.[9]

Issue 2: Low Signal Intensity and Poor Sensitivity

  • Potential Cause: Significant ion suppression is a likely cause of low signal intensity for this compound.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: This is the most effective way to combat ion suppression. Transitioning from a simple protein precipitation method to a more selective technique like SPE can significantly reduce matrix components.[7]

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[10]

    • Optimize Ion Source Parameters: Adjusting parameters such as spray voltage, gas flows, and temperature can sometimes help to minimize ion suppression.

    • Use a Different Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression.[2]

Issue 3: High Variability and Poor Reproducibility in Quantitative Results

  • Potential Cause: Inconsistent matrix effects between different samples or batches of matrix are a common reason for poor reproducibility. This can stem from variations in the biological matrix itself or inconsistencies in the sample preparation process.

  • Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of any signal suppression or enhancement.[3]

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed with high precision for all samples, including standards and quality controls.

    • Use Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[3]

Quantitative Data Summary

The following table summarizes quantitative data on matrix effects for polymethoxyflavones, including compounds structurally similar to this compound, in various biological matrices.

AnalyteMatrixSample Preparation MethodMatrix Effect (%)Reference
5,7-dimethoxyflavone (B190784)Mouse PlasmaProtein PrecipitationWithin ±15%[11]
Flavonoid GlucuronidesRat BileSolid-Phase Extraction (SPE)<20%[4]
Flavonoid GlucuronidesRat BloodProtein Precipitation<20%[4]
Phenolic MetabolitesHuman PlasmaSolid-Phase Extraction (SPE)Not significant[12]
Phenolic MetabolitesHuman UrineSolid-Phase Extraction (SPE)Not significant[12]
5 CYP Probe Drugs & MetabolitesHuman PlasmaOstro™ 96-well plate (phospholipid removal)No significant interference[13]

Note: Data for this compound is limited; therefore, data for structurally related polymethoxyflavones and other flavonoids are included to provide general guidance.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol details the steps to quantitatively assess the matrix effect for this compound in plasma.

  • Preparation of Solutions:

    • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Working Standard Solution: Dilute the stock solution with 50:50 (v/v) acetonitrile (B52724):water to a concentration of 1 µg/mL.

  • Sample Sets:

    • Set A (Neat Solution): Spike the working standard solution into the mobile phase to achieve a final concentration of 100 ng/mL.

    • Set B (Post-Spiked Matrix Extract):

      • Extract blank plasma using your established sample preparation protocol (e.g., protein precipitation or SPE).

      • Spike the extracted blank plasma with the working standard solution to achieve a final concentration of 100 ng/mL.

  • LC-MS/MS Analysis:

    • Analyze multiple replicates (n=6) from both Set A and Set B under the same LC-MS/MS conditions.

  • Calculation of Matrix Effect:

    • Matrix Effect (%) = ( (Peak Area in Set B) / (Peak Area in Set A) - 1 ) * 100

    • A positive value indicates ion enhancement, while a negative value indicates ion suppression.

Protocol 2: Sample Preparation of this compound from Plasma using Protein Precipitation

This protocol provides a general method for the extraction of this compound from plasma.

  • Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (if used).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[14][15]

Visualizations

Matrix_Effect_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Evaluation cluster_2 Mitigation Strategies cluster_3 Validation start Inconsistent or Inaccurate Quantitative Results check_me Suspect Matrix Effects? start->check_me eval_me Perform Post-Extraction Spike Experiment check_me->eval_me Yes end Proceed with Validated Method check_me->end No, investigate other sources of error is_me_significant Matrix Effect > 15%? eval_me->is_me_significant improve_sp Improve Sample Preparation (e.g., SPE, LLE) is_me_significant->improve_sp Yes is_me_significant->end No optimize_lc Optimize Chromatography improve_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is dilute Dilute Sample use_is->dilute re_eval_me Re-evaluate Matrix Effect dilute->re_eval_me is_me_ok Matrix Effect < 15%? re_eval_me->is_me_ok is_me_ok->improve_sp No is_me_ok->end Yes

Caption: A logical workflow for identifying, evaluating, and mitigating matrix effects.

Putative_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk mapk MAPK Pathway receptor->mapk compound This compound compound->ikk Inhibition? compound->mapk Inhibition? nfkb_pathway IκBα Degradation -> NF-κB Release ikk->nfkb_pathway nfkb_translocation NF-κB Nuclear Translocation nfkb_pathway->nfkb_translocation ap1 AP-1 Activation mapk->ap1 ap1_translocation AP-1 Nuclear Translocation ap1->ap1_translocation gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) nfkb_translocation->gene_expression ap1_translocation->gene_expression

Caption: A putative anti-inflammatory signaling pathway for this compound.[16]

References

Optimizing 5-Hydroxy-3,7-dimethoxyflavone Concentration in Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration range of 5-Hydroxy-3,7-dimethoxyflavone in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in my cell-based assays?

A1: A definitive optimal concentration for this compound is cell-line dependent. However, based on studies of structurally similar polymethoxyflavones (PMFs), a broad range of 1-100 µM is a reasonable starting point for dose-response experiments. For instance, the related compound 5,7-dimethoxyflavone (B190784) has shown an IC50 value of 25 µM in HepG2 liver cancer cells.[1] It is recommended to perform a preliminary cytotoxicity screening to narrow down the effective concentration range for your specific cell line.

Q2: I am not observing any significant cytotoxic effects. What could be the reason?

A2: There are several potential reasons for a lack of cytotoxic effects. Firstly, the concentration of this compound may be too low for your specific cell line. We recommend testing concentrations up to 200 µM, as one study showed no cytotoxicity in yeast at this concentration, suggesting a potentially high tolerance in some biological systems.[2] Secondly, the incubation time might be too short. Consider extending the treatment duration to 48 or 72 hours. Finally, ensure the compound is properly dissolved. A stock solution in DMSO is recommended, with the final DMSO concentration in the culture medium kept below 0.5% to avoid solvent-induced toxicity.

Q3: My MTT assay results are showing increased cell viability at higher concentrations of the flavone, which contradicts my microscopy observations. What is happening?

A3: This is a known artifact when working with flavonoids. These compounds can directly reduce the tetrazolium salt (MTT) to formazan, leading to a false positive signal that can be misinterpreted as increased cell viability. It is highly recommended to use alternative cell viability assays that are not based on metabolic reduction.

Q4: What are reliable alternative cell viability assays to use with this compound?

A4: To avoid the interference observed with MTT assays, we recommend the following methods:

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content, which is proportional to cell number, and is not affected by the reducing properties of flavonoids.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

  • Trypan Blue Exclusion Assay: This is a direct cell counting method that assesses cell membrane integrity.

Data Presentation: Cytotoxicity of Related Flavonoids

While specific IC50 values for this compound are not widely available, the following table summarizes the cytotoxic activity of structurally related polymethoxyflavones (PMFs) in various cancer cell lines to guide your experimental design.

FlavonoidCell LineCancer TypeAssayIncubation Time (hrs)IC50 (µM)
5,7-DimethoxyflavoneHepG2LiverMTTNot Specified25[1]
5-Hydroxy-7-MethoxyflavoneHCT-116ColonNot Specified24~60
5,7-DihydroxyflavoneHepG2LiverNot SpecifiedNot SpecifiedUsed in combination
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavoneHCT116ColonNot SpecifiedNot SpecifiedPotent inhibitor
5-Hydroxy-6,7,8,3',4'-pentamethoxyflavoneHT29ColonNot SpecifiedNot SpecifiedPotent inhibitor

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted for determining cytotoxicity and is suitable for adherent cells.

Materials:

  • Adherent cells in culture

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently add 50 µL of ice-cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA and medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Trypan Blue Exclusion Assay for Adherent Cells

This protocol allows for direct counting of viable and non-viable cells.

Materials:

  • Adherent cells in a multi-well plate

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Trypan Blue solution, 0.4% (w/v)

  • Hemocytometer

Procedure:

  • Cell Treatment: Treat adherent cells in a multi-well plate with the desired concentrations of this compound for the chosen duration.

  • Cell Detachment: Aspirate the medium and wash the cells with PBS. Add Trypsin-EDTA to detach the cells from the plate.

  • Cell Suspension: Once detached, add complete medium to inactivate the trypsin and collect the cell suspension in a microcentrifuge tube.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Media The concentration of this compound exceeds its solubility limit in the aqueous culture medium.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into the media.- Ensure the final DMSO concentration remains non-toxic (typically <0.5%).- Visually inspect the media for any precipitate after adding the compound.
Inconsistent Results Between Experiments - Variation in cell seeding density.- Cells are in different growth phases.- Inconsistent incubation times.- Use a consistent cell seeding protocol and ensure even cell distribution in wells.- Use cells from the same passage number and ensure they are in the logarithmic growth phase.- Standardize all incubation times for compound treatment and assay steps.
High Background in SRB Assay - Incomplete removal of unbound SRB dye.- High protein content in the cell-free blank wells.- Ensure thorough and consistent washing with 1% acetic acid after SRB staining.- Use appropriate blank wells containing media and the compound but no cells to subtract background absorbance.
Low Signal in CellTiter-Glo® Assay - Low cell number.- Insufficient ATP levels.- Increase the initial cell seeding density.- Ensure cells are healthy and metabolically active before starting the experiment.- Check for any interference of the compound with the luciferase enzyme by running a cell-free control.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells and Incubate (e.g., 24, 48, 72h) A->C B Prepare Serial Dilutions of This compound B->C D Perform SRB or Trypan Blue Assay C->D E Measure Absorbance or _Count Cells_ D->E F Calculate % Viability E->F G Determine IC50 Value F->G

Caption: Workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathway: Induction of Apoptosis

Based on studies of related polymethoxyflavones, this compound may induce apoptosis through the intrinsic pathway, potentially involving intracellular calcium signaling.[3]

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_caspase Caspase Cascade cluster_outcome Outcome A This compound B Increase in Intracellular Ca2+ A->B C ER Stress B->C D Mitochondrial Membrane Depolarization B->D C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: Potential Ca2+-mediated apoptotic pathway induced by this compound.

Potential Signaling Pathway: Cell Cycle Arrest

Studies on similar 5-hydroxy polymethoxyflavones suggest they can induce cell cycle arrest by modulating the expression of key regulatory proteins.

G cluster_regulation Cell Cycle Regulation cluster_outcome Outcome A This compound B Modulation of Signaling Proteins A->B C p21 (Cip1/Waf1) Upregulation B->C D CDK-2 / CDK-4 Inhibition B->D E G1/S or G2/M Phase Arrest C->E D->E

Caption: Proposed mechanism of cell cycle arrest by this compound.

References

Strategies to reduce non-specific binding of 5-Hydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate non-specific binding of 5-Hydroxy-3,7-dimethoxyflavone in experimental assays. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high background noise or non-specific binding in my assay with this compound?

A1: High background signal is a common issue in binding assays. For a hydrophobic molecule like this compound, non-specific binding can be particularly prevalent. Flavones, due to their hydrophobic nature, can interact with various surfaces and proteins beyond the intended target.[1] This can be caused by several factors:

  • Hydrophobic Interactions: The molecule may bind to plastic surfaces (e.g., microplates) or hydrophobic regions of off-target proteins.[2][3][4]

  • Electrostatic Interactions: Charge-based interactions can occur between the compound and proteins or surfaces.[2][3][5]

  • Insufficient Blocking: The blocking agents used may not be adequately covering all non-specific binding sites on the assay plate or membrane.[6]

  • Suboptimal Assay Conditions: Buffer composition (pH, ionic strength), incubation times, and washing procedures can all significantly influence non-specific binding.[7][8][9]

Q2: What are the initial steps I should take to troubleshoot non-specific binding?

A2: Start with the simplest and most common sources of error. First, ensure your negative controls are correctly set up; for example, run a control with no primary antibody or target protein to quantify the background signal. Next, focus on your washing and blocking steps. Insufficient washing is a frequent cause of high background.[6][10] Try increasing the number, duration, and volume of your washes to more effectively remove unbound molecules.[7] If the problem persists, re-evaluate your blocking protocol.[11]

Q3: How do I choose the right blocking agent for my experiment?

A3: The choice of blocking agent is critical and can be experiment-dependent. The goal is to use a protein-based solution that binds to all available non-specific sites without interfering with the specific interaction you are measuring.[6] Commonly used agents include Bovine Serum Albumin (BSA), non-fat dry milk (casein), and normal serum.[11][12] If using serum, it is recommended to use serum from the same species as your secondary antibody to prevent cross-reactivity.[12]

Q4: How can I optimize my assay buffer to reduce non-specific interactions?

A4: Buffer optimization is a powerful strategy to minimize non-specific binding.[8] Consider the following adjustments:

  • Adjust pH: The pH of your buffer can alter the charge of your target protein and the flavone (B191248). Modifying the pH to be near the isoelectric point of your protein can help reduce charge-based non-specific binding.[3][5]

  • Increase Salt Concentration: Adding salts like NaCl (e.g., up to 200 mM) can create a shielding effect that disrupts electrostatic interactions contributing to non-specific binding.[3][4][5]

  • Add Surfactants: For hydrophobic compounds, adding a low concentration (0.01-0.1%) of a non-ionic surfactant, such as Tween-20, can disrupt non-specific hydrophobic interactions.[3][4][5]

Q5: Could my assay plate or solid support be the source of the problem?

A5: Yes, the solid phase (e.g., ELISA plate, SPR sensor) can contribute to non-specific binding.[13] Ensure you are using high-quality plates and that they have not been contaminated.[10] If you suspect the surface is the issue, consider testing plates with different surface chemistries or pre-treating them to reduce non-specific attachment.

Troubleshooting Guide

The table below summarizes common issues, their probable causes, and recommended solutions to address non-specific binding of this compound.

Problem Probable Cause(s) Recommended Solution(s)
High Uniform Background 1. Insufficient blocking. 2. Suboptimal buffer composition.[8] 3. Inadequate washing.[7][10] 4. Compound or reagent concentration too high.1. Increase blocking incubation time or change the blocking agent (see Table 2). 2. Optimize buffer pH, ionic strength (add NaCl), or add a non-ionic detergent (e.g., 0.05% Tween-20).[3][5] 3. Increase the number and/or duration of wash steps. 4. Perform a titration experiment to determine the optimal concentration of the flavone and other reagents.
High Variability Between Replicates 1. Uneven coating of the plate. 2. Pipetting errors or insufficient mixing.[7] 3. "Edge effects" due to uneven temperature or evaporation.1. Ensure thorough mixing of coating solution and consider overnight incubation at 4°C. 2. Use calibrated pipettes and ensure all solutions are mixed thoroughly before adding to the plate.[7] 3. Use a plate sealer during incubations and avoid stacking plates.
False Positives in Negative Controls 1. Cross-reactivity of detection reagents. 2. Contamination of reagents or buffers.[10]1. Run controls without the primary antibody or target protein to identify the source of the non-specific signal. 2. Use fresh, high-quality reagents and sterile, filtered buffers. Check water quality.[10]
Compound-Specific Sticking 1. Hydrophobic nature of the flavone causes it to bind to the plate surface or other proteins.[2]1. Add a non-ionic surfactant (e.g., Tween-20) to the assay buffer.[4] 2. Include a protein blocker like BSA in the buffer to compete for non-specific sites.[4][5]

Data Presentation: Comparison of Blocking Agents

Selecting an appropriate blocking agent is crucial for minimizing background signal. The table below provides a comparison of common blocking agents.

Blocking Agent Typical Working Concentration Advantages Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)[5][12]Inexpensive, readily available, effective for many applications.[11] Shields against non-specific protein interactions and binding to charged surfaces.[4][5]Can contain impurities or bovine IgG, which may be recognized by secondary antibodies.[2]
Non-fat Dry Milk / Casein 1-5% (w/v)[11]Very inexpensive and effective at blocking hydrophobic interactions.[2]May contain phosphoproteins that can interfere with assays detecting phosphorylated targets. Can also contain bovine IgG.[2]
Normal Serum 1-10% (v/v)[12]Contains a mixture of proteins that effectively block a wide range of non-specific sites.[11]Must be from the same species as the secondary antibody to avoid cross-reactivity.[12] More expensive than BSA or milk.[11]
Commercial Blocking Buffers Varies by manufacturerOptimized formulations, often protein-free options available. Can offer superior performance.[11]Generally more expensive than homemade blockers. Formulations are often proprietary.[2]

Experimental Protocols

Protocol: Optimizing Buffer Conditions for a Plate-Based Binding Assay

This protocol describes a systematic approach to optimizing the assay buffer to minimize non-specific binding of this compound.

Objective: To determine the optimal concentration of NaCl and Tween-20 in the assay buffer to achieve the highest signal-to-noise ratio.

Materials:

  • Assay Buffer Base (e.g., 50 mM Tris-HCl, pH 7.5)

  • 5M NaCl stock solution

  • 10% Tween-20 stock solution

  • This compound

  • Target protein and detection reagents

  • 96-well microplate

Procedure:

  • Prepare a Matrix of Assay Buffers: Create a series of assay buffers with varying concentrations of NaCl and Tween-20. An example matrix is shown below:

Buffer IDNaCl ConcentrationTween-20 Concentration
A1-A30 mM0%
B1-B350 mM0%
C1-C3100 mM0%
D1-D3200 mM0%
E1-E30 mM0.01%
F1-F350 mM0.01%
G1-G3100 mM0.01%
H1-H3200 mM0.01%
I1-I30 mM0.05%
J1-J350 mM0.05%
K1-K3100 mM0.05%
L1-L3200 mM0.05%
  • Set Up Control Wells: For each buffer condition, prepare two sets of triplicate wells on the 96-well plate:

    • Total Binding Wells: Contain the target protein and this compound.

    • Non-Specific Binding (NSB) Wells: Contain no target protein, only the assay buffer and this compound. This measures the binding of the compound to the well and/or other assay components.

  • Perform the Assay:

    • Coat the plate with the target protein (or leave NSB wells uncoated/coated with a control protein).

    • Block all wells with an appropriate blocking agent (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.[6][11]

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).[6]

    • Add the corresponding optimized assay buffer from the matrix to the appropriate wells.

    • Add this compound to all wells at the desired final concentration.

    • Incubate according to your standard protocol.

    • Wash the plate extensively (e.g., 5-7 times) to remove unbound compound.[10]

    • Add detection reagents and measure the signal.

  • Analyze the Data:

    • Calculate the average signal for the "Total Binding" and "NSB" wells for each buffer condition.

    • Calculate the "Specific Binding" for each condition: Specific Binding = Total Binding Signal - NSB Signal.

    • Calculate the Signal-to-Noise (S/N) ratio: S/N = Total Binding Signal / NSB Signal.

    • Identify the buffer composition that provides the highest Specific Binding signal and the highest S/N ratio. This is your optimized buffer.

Visualizations

Troubleshooting Workflow for Non-Specific Binding

G start High Background Signal (Non-Specific Binding) check_controls Step 1: Verify Controls (e.g., No Target Protein Control) start->check_controls is_control_high Is background in control wells high? check_controls->is_control_high optimize_washing Step 2: Optimize Washing - Increase wash volume - Increase number of washes - Increase soak time is_control_high->optimize_washing No reagent_issue Potential Reagent Issue - Check reagent quality - Test for cross-reactivity is_control_high->reagent_issue Yes is_bg_reduced Is background reduced? optimize_washing->is_bg_reduced improve_blocking Step 3: Improve Blocking - Increase incubation time - Change blocking agent (BSA, Casein, Serum) is_bg_reduced->improve_blocking No end_ok Problem Resolved is_bg_reduced->end_ok Yes is_bg_reduced2 Is background reduced? improve_blocking->is_bg_reduced2 modify_buffer Step 4: Modify Assay Buffer - Add/increase non-ionic detergent (Tween-20) - Increase ionic strength (NaCl) - Adjust pH is_bg_reduced2->modify_buffer No is_bg_reduced2->end_ok Yes is_bg_reduced3 Is background reduced? modify_buffer->is_bg_reduced3 is_bg_reduced3->end_ok Yes end_consult Consult Further/ Re-evaluate Assay Design is_bg_reduced3->end_consult No reagent_issue->end_consult

Caption: A logical workflow for troubleshooting high non-specific binding.

Experimental Workflow for Buffer Optimization

G start Define Buffer Matrix (Vary Salt & Detergent Concentrations) setup Set Up Plate: - Total Binding Wells (with target) - NSB Wells (without target) start->setup assay Run Binding Assay using each buffer from the matrix setup->assay measure Measure Signal (e.g., OD, Fluorescence) assay->measure calculate For each buffer condition: 1. Calculate Specific Binding = Total - NSB 2. Calculate Signal/Noise = Total / NSB measure->calculate analyze Compare Results calculate->analyze optimal Select buffer with highest Specific Binding and Signal/Noise ratio analyze->optimal suboptimal Result not satisfactory? optimal->suboptimal suboptimal->assay No, use optimal buffer re_evaluate Re-evaluate buffer components (e.g., test different pH or detergents) suboptimal->re_evaluate Yes re_evaluate->start

Caption: Workflow for systematic optimization of assay buffer conditions.

Potential Signaling Pathway of Action

G flavone 5,7-dimethoxyflavone (Related Compound) pi3k PI3K flavone->pi3k Stimulates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates foxo3 FOXO3a akt->foxo3 Inhibits (via phosphorylation) protein_syn Protein Synthesis (e.g., p70S6K) mtor->protein_syn Promotes proteolysis Proteolysis Genes (e.g., E3 Ubiquitin Ligases) foxo3->proteolysis Induces

Caption: PI3K/Akt/mTOR pathway potentially modulated by related flavones.[14][15]

References

Technical Support Center: Purification of 5-Hydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 5-Hydroxy-3,7-dimethoxyflavone (also known as Tectochrysin).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound include column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the initial purity of your sample, the quantity of material, and the desired final purity. For moderately polar flavonoids like tectochrysin, silica (B1680970) gel column chromatography is a common initial purification step, often followed by recrystallization or preparative HPLC for higher purity.[1][2]

Q2: What are some common impurities found in crude extracts containing this compound?

A2: Crude extracts, particularly from natural sources like Kaempferia parviflora or Alpinia oxyphylla, may contain other flavonoids with similar structures, such as other polymethoxyflavones (e.g., 5,7-dimethoxyflavone).[3][4] Other potential impurities include chlorophyll, waxes, and resins from the plant material.[5] The presence of these related flavonoids often poses the biggest challenge in purification due to their similar polarities.

Q3: What is a suitable solvent for recrystallizing this compound?

A3: For flavonoids with structures similar to this compound, ethanol (B145695) has been used effectively for recrystallization.[1][6] A mixed solvent system can also be very effective. A good approach is to dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., acetone (B3395972) or methanol) at an elevated temperature. Then, a "poor" solvent in which it is less soluble (e.g., water or hexane) is slowly added until the solution becomes slightly cloudy. Gentle heating to redissolve the precipitate, followed by slow cooling, should promote the formation of pure crystals.[1]

Q4: My compound seems to be degrading during purification. What could be the cause?

A4: Flavonoids can be sensitive to several factors during purification. On silica gel columns, the acidic nature of the silica can sometimes cause degradation, which might appear as streaking on a TLC plate.[1] Additionally, exposure to high temperatures, alkaline pH conditions, and light can also lead to the degradation of flavonoids. It is advisable to use low-temperature evaporation techniques (e.g., rotary evaporation under reduced pressure), maintain a slightly acidic pH if possible, and protect the sample from light.[7]

Q5: What are the key signaling pathways modulated by this compound?

A5: this compound (tectochrysin) has been shown to modulate several key signaling pathways involved in cellular processes like inflammation and cancer. Notably, it can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways.[8][9] It has also been implicated in the induction of apoptosis through the activation of death receptors and may influence the PI3K/AKT signaling pathway.[10][11]

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseSolution
Poor Separation of this compound from Other Polymethoxyflavones Incorrect solvent system polarity.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for tectochrysin. A common mobile phase for polymethoxyflavones on silica gel is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or acetone.[2] A gradient elution, where the polarity is gradually increased, can significantly improve separation.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a ratio of 30:1 to 100:1 of silica gel to crude extract.
Co-eluting impurities with very similar polarity.Consider using a different stationary phase, such as polyamide or Sephadex LH-20, which offer different separation selectivities.[2] Alternatively, proceed with the mixed fraction to preparative HPLC.
Compound Streaking on TLC or Low Yield from Column Degradation on silica gel.Neutralize the silica gel by washing it with a solvent system containing a small amount of a weak base like triethylamine (B128534) before packing the column. Alternatively, use a different adsorbent like neutral alumina (B75360) or a reversed-phase C18 silica gel.
Slow Elution or No Elution of the Compound Solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Recrystallization
ProblemPossible CauseSolution
Compound Fails to Crystallize The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be helpful.
Presence of impurities inhibiting crystallization.The crude sample may be too impure. Consider performing a preliminary purification step, such as column chromatography, before attempting recrystallization.
"Oiling Out" (Compound separates as a liquid) The melting point of the compound is lower than the boiling point of the solvent.Use a solvent with a lower boiling point or a mixed solvent system.
High concentration of impurities.Purify the sample further using chromatography before recrystallization.
Low Yield of Crystals Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Significant solubility of the compound in the cold solvent.Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound from a Plant Extract

This protocol is a general guideline and may require optimization based on the specific crude extract.

  • Preparation of the Column:

    • Use a glass column appropriate for the amount of crude material.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., n-hexane:acetone 7:3 v/v).[12]

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Preparation and Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of a polar solvent like acetone or methanol (B129727).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the sample adsorbed on silica gel to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance.

  • Elution:

    • Begin elution with the initial non-polar solvent mixture (e.g., n-hexane:acetone 7:3 v/v).[12]

    • Gradually increase the polarity of the mobile phase if necessary by increasing the proportion of the more polar solvent.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in the same solvent system used for the column.

    • Visualize the spots under UV light. This compound should be UV active.

    • Combine the fractions that contain the pure compound.

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

Protocol 2: Preparative HPLC Purification of Flavonoids

This protocol is adapted from a method used for purifying flavonoids with similar structures and can serve as a starting point.[13]

  • Instrumentation:

    • A preparative HPLC system equipped with a UV detector.

    • A reversed-phase C18 column (e.g., 250 mm × 10.0 mm, 5µm).[13]

  • Mobile Phase Preparation:

    • Prepare two solvents for gradient elution:

      • Solvent A: 0.1% aqueous acetic acid or formic acid in water.

      • Solvent B: Methanol or acetonitrile.

    • Degas both solvents before use.

  • Sample Preparation:

    • Dissolve the partially purified fraction containing this compound in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A typical starting condition could be an isocratic elution with a mixture of methanol and 0.1% aqueous acetic acid (e.g., 70:30 v/v).[13] A gradient elution may be necessary for complex mixtures.

    • Flow Rate: A typical flow rate for a 10 mm I.D. column is around 5 mL/min.[13]

    • Detection: Monitor the elution at a suitable wavelength for flavonoids, typically around 270-280 nm or 330-350 nm.

    • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Fraction Collection:

    • Collect the peak corresponding to this compound.

    • Analyze the purity of the collected fraction by analytical HPLC.

    • Evaporate the solvent to obtain the purified compound.

Quantitative Data

Table 1: Example Preparative HPLC Conditions for Flavonoid Purification

ParameterValueReference
Column Reversed-phase C18 (250 mm × 10.0 mm, 5µm)[13]
Mobile Phase Isocratic Methanol:0.1% aqueous Acetic Acid (70:30, v/v)[13]
Flow Rate 5 mL/min[13]
Detection Wavelength 276 nm[13]
Resulting Purity >96% for similar flavonoids[13]

Table 2: UPLC-MS/MS Parameters for Analysis of Tectochrysin

ParameterValueReference
Column ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[14][15]
Mobile Phase Gradient of 0.1% formic acid in water (A) and methanol (B)[14][15]
Detection Mode Multiple Reaction Monitoring (MRM) with ESI+[15]
Linear Range 0.1 ng/mL to 50 ng/mL[14][15]
Extraction Recovery 80.3% to 86.7%[15]

Visualizations

experimental_workflow crude_extract Crude Extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection impure_fractions Impure Fractions fraction_collection->impure_fractions pure_fractions Combined Pure Fractions fraction_collection->pure_fractions solvent_evaporation1 Solvent Evaporation pure_fractions->solvent_evaporation1 partially_purified Partially Purified 5-HDF solvent_evaporation1->partially_purified recrystallization Recrystallization partially_purified->recrystallization prep_hplc Preparative HPLC partially_purified->prep_hplc final_product High Purity This compound recrystallization->final_product mother_liquor Mother Liquor (contains impurities) recrystallization->mother_liquor hplc_fractions HPLC Fraction Collection prep_hplc->hplc_fractions solvent_evaporation2 Solvent Evaporation hplc_fractions->solvent_evaporation2 solvent_evaporation2->final_product

Caption: General experimental workflow for the purification of this compound.

signaling_pathway cluster_cell Cell Tectochrysin This compound (Tectochrysin) NFkB_pathway NF-κB Pathway Tectochrysin->NFkB_pathway STAT3_pathway STAT3 Pathway Tectochrysin->STAT3_pathway PI3K_AKT_pathway PI3K/AKT Pathway Tectochrysin->PI3K_AKT_pathway Apoptosis Apoptosis Tectochrysin->Apoptosis Inflammation Inflammation NFkB_pathway->Inflammation Proliferation Cell Proliferation STAT3_pathway->Proliferation PI3K_AKT_pathway->Proliferation

Caption: Key signaling pathways modulated by this compound (Tectochrysin).

References

Technical Support Center: Synthesis of 5-Hydroxy-3,7-dimethoxyflavone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 5-Hydroxy-3,7-dimethoxyflavone and its derivatives. This guide includes detailed troubleshooting advice in a question-and-answer format, frequently asked questions, experimental protocols, and quantitative data summaries to facilitate successful synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives, providing potential causes and solutions.

Issue: Low or No Product Yield

Question IDQuestionPotential Cause(s)Suggested Solution(s)
YLD-001My overall yield for the synthesis is very low. What are the common pitfalls?1. Incomplete reaction: A crucial step, such as the initial condensation or the final cyclization, may not have gone to completion.[1] 2. Side reactions: Formation of unwanted byproducts like aurones can significantly reduce the yield of the desired flavone (B191248).[1] 3. Product degradation: The hydroxyl groups on the flavone ring can make the molecule sensitive to harsh reaction conditions, leading to decomposition.[1] 4. Purification losses: Significant product loss can occur during workup and purification steps.[1]1. Optimize reaction conditions: Monitor each step by TLC to ensure completion. Consider increasing reaction time or temperature cautiously. 2. Control reaction selectivity: Adjust the choice of base or oxidizing agent to favor flavone formation. 3. Use milder conditions: If degradation is suspected, try lowering the reaction temperature or using less harsh reagents. 4. Refine purification technique: Minimize transfer steps and optimize solvent systems for extraction and chromatography to improve recovery.
YLD-002The Baker-Venkataraman rearrangement to form the 1,3-diketone intermediate is sluggish or failing. What could be the issue?1. Ineffective base: The base (e.g., KOH, NaH) may be of poor quality or not strong enough.[2] 2. Presence of water: Anhydrous conditions are critical for this rearrangement.[1] 3. Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants.[2]1. Select an appropriate base: Use a strong, dry base like potassium tert-butoxide.[1] 2. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents.[1] 3. Choose a suitable solvent: Anhydrous aprotic solvents like THF or DMSO are generally preferred.[3]
YLD-003The final cyclization of the 1,3-diketone is not proceeding efficiently. What should I check?1. Insufficient acid catalyst: The amount of acid used for cyclization may be too low. 2. Presence of water: Water can interfere with the acid-catalyzed dehydration.1. Ensure adequate catalyst: Add a catalytic amount of a strong acid like concentrated sulfuric acid.[4] 2. Remove water: Ensure the 1,3-diketone intermediate is dry before proceeding with cyclization.

Issue: Product Purity and Side Reactions

Question IDQuestionPotential Cause(s)Suggested Solution(s)
PUR-001My final product shows multiple spots on TLC, even after purification. What are the likely impurities?1. Unreacted starting materials: Residual acetophenone (B1666503) or benzaldehyde (B42025) derivatives may be present.[1] 2. Incomplete cyclization: The 1,3-diketone intermediate (from Baker-Venkataraman) or the chalcone (B49325) intermediate may not have fully cyclized.[1] 3. Formation of aurones: In the Algar-Flynn-Oyamada reaction, aurone (B1235358) formation can be a competing side reaction.[5] 4. Incomplete or non-selective methylation/demethylation: This can lead to a mixture of flavones with different methylation patterns.1. Improve purification: Use gradient elution in column chromatography to separate compounds with close Rf values. Preparative HPLC can also be effective.[6] 2. Drive the reaction to completion: Monitor the reaction by TLC and ensure the disappearance of starting materials and intermediates. 3. Optimize cyclization conditions: Adjusting the base and reaction temperature can favor flavonol formation over aurones in the AFO reaction. 4. Use selective reagents: Employ protecting groups or specific methylating/demethylating agents to target the desired hydroxyl/methoxy (B1213986) groups.
PUR-002I am observing the formation of aurones as a major byproduct during the Algar-Flynn-Oyamada reaction. How can I suppress this?The reaction mechanism of the AFO reaction can proceed via different pathways, one leading to flavonols and another to aurones. The presence of a 6'-substituent on the chalcone can influence the reaction outcome.[5]The formation of aurones is often favored at elevated temperatures. Running the reaction at a lower temperature may increase the yield of the desired flavonol.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are the Baker-Venkataraman rearrangement and synthesis via a chalcone intermediate followed by oxidative cyclization (often referred to as the Algar-Flynn-Oyamada reaction).[1][4] The Baker-Venkataraman route involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which is then cyclized. The chalcone route involves the condensation of an acetophenone with a benzaldehyde to form a chalcone, which is subsequently cyclized and oxidized.

Q2: How can I achieve selective methylation of a polyhydroxyflavone to obtain the desired 3,7-dimethoxy substitution?

A2: Selective methylation can be challenging. One approach is to use protecting groups for the hydroxyls you do not want to methylate. Another strategy involves using regioselective O-methyltransferases (OMTs), which are enzymes that can methylate specific hydroxyl groups on the flavonoid skeleton.[8] For chemical synthesis, the reactivity of the different hydroxyl groups can be exploited. The 5-hydroxyl group is often less reactive due to hydrogen bonding with the carbonyl group at position 4.

Q3: What are the best methods for demethylating a trimethoxyflavone to get a 5-hydroxy derivative?

A3: Selective demethylation of the 5-methoxy group can be achieved using Lewis acids like aluminum chloride in an anhydrous solvent.[9] This reagent preferentially cleaves the methoxy group at the 5-position due to chelation with the adjacent carbonyl group.

Q4: What are the recommended purification techniques for this compound derivatives?

A4: Common purification methods include recrystallization and silica (B1680970) gel column chromatography .[6] For challenging separations of closely related derivatives, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[6][10]

Q5: My flavone derivative appears to be degrading on the silica gel column. What can I do?

A5: Flavonoids with free hydroxyl groups can sometimes be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by washing it with a solvent containing a small amount of a non-polar base like triethylamine (B128534) before packing the column. Alternatively, using a different stationary phase like alumina (B75360) or a bonded-phase silica gel might be beneficial.[6]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of flavone derivatives. Note that yields are highly dependent on the specific substrate and reaction scale.

Table 1: Baker-Venkataraman Rearrangement and Cyclization

StepReactantsReagents & ConditionsTypical YieldReference(s)
Esterification2-hydroxy-4,6-dimethoxyacetophenone, Benzoyl chloridePyridine, room temperature, 12-16 h~70-80%[11]
Rearrangement2-Benzoyloxy-4,6-dimethoxyacetophenonePowdered KOH, Pyridine, 50-60 °C, 3-4 h~60-70%[4]
Cyclization1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dioneGlacial acetic acid, cat. H₂SO₄, reflux, 1-2 h~70-90%[4]

Table 2: Synthesis via Chalcone Intermediate (Algar-Flynn-Oyamada type reaction)

StepReactantsReagents & ConditionsTypical YieldReference(s)
Chalcone Formation2'-hydroxy-4',6'-dimethoxyacetophenone, BenzaldehydeNaOH or KOH in Ethanol (B145695), room temperature, 6-12 h~70-90%[12]
Oxidative Cyclization2'-hydroxy-4',6'-dimethoxychalconeI₂ in DMSO, 110-140 °C, 2-6 h~60-80%[13][14]

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dimethoxyflavone via Chalcone Intermediate

This protocol is adapted for the synthesis of a dimethoxyflavone and can be modified for this compound derivatives by selecting the appropriate starting materials.

Part 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone

  • Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL).

  • Slowly add an aqueous solution of 40% KOH dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 8-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 5.

  • Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid.

  • Recrystallize the crude chalcone from ethanol to obtain the purified product.

Part 2: Oxidative Cyclization to 5,7-Dimethoxyflavone

  • Dissolve the purified 2'-hydroxy-4',6'-dimethoxychalcone (5 mmol) in dimethyl sulfoxide (B87167) (DMSO) (10 mL).

  • Add a catalytic amount of iodine (I₂).

  • Heat the reaction mixture in an oil bath at 120-140 °C for 3-6 hours. Monitor the reaction by TLC until the chalcone spot disappears.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Add a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) dropwise to quench the excess iodine.

  • Collect the precipitated flavone by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 5,7-dimethoxyflavone.[14]

Visualizations

Synthesis_Workflow cluster_chalcone Route 1: Chalcone Cyclization cluster_baker Route 2: Baker-Venkataraman Rearrangement Chalcone_Start 2'-Hydroxyacetophenone Derivative Chalcone 2'-Hydroxychalcone Intermediate Chalcone_Start->Chalcone Claisen-Schmidt Condensation (Base, EtOH) Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Flavone_C This compound Derivative Chalcone->Flavone_C Oxidative Cyclization (I2, DMSO) Baker_Start 2'-Hydroxyacetophenone Derivative Ester 2'-Acyloxyacetophenone Baker_Start->Ester Acylation (Pyridine) Acyl_Chloride Acyl Chloride Acyl_Chloride->Ester Diketone 1,3-Diketone Intermediate Ester->Diketone Rearrangement (Base, e.g., KOH) Flavone_B This compound Derivative Diketone->Flavone_B Cyclization (Acid, e.g., H2SO4)

Caption: General synthetic workflows for this compound derivatives.

Caption: Troubleshooting workflow for low yield issues.

References

Adjusting pH to improve 5-Hydroxy-3,7-dimethoxyflavone stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for experiments involving 5-Hydroxy-3,7-dimethoxyflavone, with a focus on improving its stability by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The stability of this compound, like many flavonoids, is highly dependent on the pH of the solution. Generally, flavonoids are more stable in acidic to neutral conditions and are prone to degradation in alkaline environments.[1][2] Other factors that can contribute to degradation include exposure to light, high temperatures, and oxidizing agents.[3]

Q2: At what pH range is this compound most stable?

A2: While specific data for this compound is limited, flavones, in general, exhibit greater stability in acidic conditions (pH 3-5).[2] As the pH increases, particularly above 7, the rate of degradation is expected to increase significantly. For optimal stability, maintaining a slightly acidic pH is recommended.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: The degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[4][5] HPLC is preferred as it can separate the parent compound from its degradation products, providing a more accurate assessment of stability.[4] A decrease in the peak area of the parent compound over time indicates degradation.

Q4: What are the potential degradation products of this compound in an alkaline solution?

A4: In alkaline conditions, flavonoids can undergo autoxidation, dimerization, and polymerization.[6][7] This can lead to the formation of chalcones, phenolic acids, and other breakdown products. The specific degradation pathway for this compound would likely involve the opening of the C-ring and subsequent oxidative cleavage.

Q5: Can I use antioxidants to improve the stability of this compound?

A5: Yes, adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help mitigate oxidative degradation, which is often accelerated at higher pH values.[3] This is particularly useful if the experimental conditions are conducive to oxidation.

Troubleshooting Guides

Issue: Rapid loss of this compound in solution
Potential Cause Recommended Solution
High pH of the medium Adjust the pH of your solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system (e.g., acetate (B1210297) or phosphate (B84403) buffer).[1][8] Regularly monitor the pH to ensure it remains stable throughout the experiment.
Exposure to Light Protect your samples from light by using amber-colored vials or wrapping the containers in aluminum foil.[3] Light can induce photodegradation, so minimizing exposure is crucial for long-term stability.
Elevated Temperature Store stock solutions and experimental samples at low temperatures (refrigerated at 2-8°C or frozen at -20°C).[3] Avoid repeated freeze-thaw cycles. For experiments conducted at higher temperatures, minimize the duration of exposure.
Presence of Oxidizing Agents If possible, use deoxygenated solvents for your solutions.[3] Consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) if the compound proves to be highly sensitive to oxidation.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

This protocol outlines a method to evaluate the stability of this compound at different pH values over time using HPLC analysis.

1. Materials:

  • This compound standard
  • HPLC-grade methanol (B129727) and water
  • Buffer salts (e.g., sodium acetate, sodium phosphate monobasic, sodium phosphate dibasic)
  • Acids and bases for pH adjustment (e.g., acetic acid, phosphoric acid, sodium hydroxide)
  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions with pH values ranging from 3 to 9 (e.g., pH 3, 5, 7, and 9).[1][8]
  • Acetate Buffer (pH 3 and 5): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.
  • Phosphate Buffer (pH 7): Prepare by mixing appropriate volumes of sodium phosphate monobasic and dibasic solutions.[1]
  • Borate Buffer (pH 9): Prepare using boric acid and sodium hydroxide.
  • Verify the final pH of each buffer using a calibrated pH meter.

3. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
  • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 50 µg/mL.

4. Stability Study:

  • Store the prepared test solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

5. HPLC Analysis:

  • Analyze the withdrawn aliquots using a validated HPLC method. A reverse-phase C18 column is typically suitable for flavonoid analysis.[4]
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common choice.
  • Detection: UV detection at the wavelength of maximum absorbance for this compound.
  • Quantify the remaining percentage of this compound at each time point by comparing the peak area to that of the initial time point (t=0).

Data Presentation

Table 1: Stability of this compound at Various pH Values and 25°C

Time (hours)Remaining Compound at pH 3 (%)Remaining Compound at pH 5 (%)Remaining Compound at pH 7 (%)Remaining Compound at pH 9 (%)
0100100100100
299.899.598.292.5
499.699.196.585.3
899.298.393.172.1
1298.997.590.061.8
2497.895.281.345.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 3, 5, 7, 9) prep_test Prepare Test Solutions (Dilute stock in each buffer) prep_buffers->prep_test prep_stock Prepare Stock Solution of This compound prep_stock->prep_test incubation Incubate at Constant Temperature (Protected from Light) prep_test->incubation sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_quant Quantify Remaining Compound hplc_analysis->data_quant

Caption: Experimental workflow for assessing the pH stability of this compound.

degradation_pathway flavone This compound (Stable at acidic pH) alkaline_conditions Alkaline Conditions (pH > 7) + Oxygen flavone->alkaline_conditions Exposure to ring_opening C-Ring Opening alkaline_conditions->ring_opening Leads to chalcone Chalcone Intermediate ring_opening->chalcone degradation_products Degradation Products (e.g., Phenolic Acids) chalcone->degradation_products Further Oxidation

Caption: Postulated degradation pathway of this compound in alkaline conditions.

References

Technical Support Center: Co-solvent Selection for 5-Hydroxy-3,7-dimethoxyflavone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Hydroxy-3,7-dimethoxyflavone. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this poorly water-soluble compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is co-solvent selection important for its formulation?

A1: this compound is a naturally occurring polymethoxyflavone found in plants such as Kaempferia parviflora.[1] Like many flavonoids, it exhibits poor aqueous solubility, which can significantly limit its bioavailability and therapeutic efficacy in both in vitro and in vivo studies. Co-solvent selection is a critical step in formulation development to enhance its solubility and ensure accurate and reproducible experimental results.

Q2: What are the initial signs of solubility issues with this compound in my experiments?

A2: Common indicators of poor solubility include:

  • Precipitation: The compound may fall out of solution, appearing as visible particles or a cloudy suspension in your aqueous buffers.

  • Inconsistent Results: Poor solubility can lead to variable and non-reproducible data in biological assays.

  • Low Bioavailability: In cell-based assays, low solubility can result in reduced absorption and an underestimation of the compound's true biological activity.

Q3: Which co-solvents are generally recommended for this compound?

A3: Based on the physicochemical properties of polymethoxyflavones, common water-miscible organic solvents are effective. Dimethyl sulfoxide (B87167) (DMSO) is a potent solvent for this compound.[2] Ethanol (B145695) and methanol (B129727) are also frequently used for flavonoids and can be effective co-solvents when mixed with water.[3] The choice of co-solvent will depend on the specific requirements of your experiment, including cell toxicity limitations and the desired final concentration.

Q4: How do I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent, such as DMSO, at a high concentration. For instance, a stock solution in DMSO can be prepared at 10 mg/mL (33.52 mM), which may require sonication to fully dissolve.[2] This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your working solution is low enough to not affect the biological system you are studying.

Q5: What is the general mechanism of action for this compound that might be relevant to my research?

A5: this compound has been shown to inhibit Ca2+ signal-mediated cell-cycle regulation.[4] Additionally, structurally similar polymethoxyflavones can induce apoptosis (programmed cell death) in cancer cells through a Ca2+-mediated pathway.[5] This involves the release of calcium from the endoplasmic reticulum, leading to the activation of a cascade of proteins, including caspases, which execute apoptosis.

Troubleshooting Guide

Problem 1: My this compound is precipitating when I add it to my aqueous buffer from a DMSO stock.

  • Possible Cause: The final concentration of the flavone (B191248) exceeds its solubility limit in the aqueous medium, even with the presence of a small amount of DMSO. The percentage of DMSO in the final solution may be too low to maintain solubility.

  • Solution:

    • Decrease the final concentration: Try working with a lower final concentration of this compound in your assay.

    • Increase the co-solvent concentration: If your experimental system allows, slightly increase the final percentage of DMSO. However, always run a vehicle control to ensure the co-solvent itself is not causing any biological effects.

    • Use a different co-solvent system: Consider using a mixture of ethanol and water as the solvent system, as some flavonoids show good solubility in such mixtures.

    • Sequential addition of co-solvents: When preparing your working solution, first prepare a clear stock solution in a strong organic solvent like DMSO. Then, sequentially add this stock to your aqueous medium while vortexing to ensure rapid and uniform dispersion, which can help prevent immediate precipitation.[2]

Problem 2: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: This could be due to inconsistent solubility of your test compound between experiments. If the compound is not fully dissolved, the actual concentration your cells are exposed to will vary.

  • Solution:

    • Visually inspect your solutions: Before adding the compound to your cells, ensure the solution is clear and free of any visible precipitate.

    • Prepare fresh dilutions: Prepare fresh dilutions of your compound from a concentrated stock solution for each experiment. Avoid using old or stored diluted solutions, as precipitation can occur over time.

    • Quantify the concentration: If possible, use an analytical method like HPLC-UV to confirm the concentration of your working solutions before use.

Quantitative Data on Co-solvent Effects

Co-solvent SystemThis compound SolubilityRemarks
WaterVery Poorly SolubleAs with most polymethoxyflavones, aqueous solubility is extremely low.[6]
Dimethyl Sulfoxide (DMSO)10 mg/mL (33.52 mM)A good solvent for creating concentrated stock solutions. May require sonication.[2]
EthanolSolubleOften used as a co-solvent for flavonoids. The exact solubility will depend on the percentage of ethanol in an aqueous mixture.
MethanolSolubleAnother common co-solvent for flavonoids. Solubility is dependent on the water content.
Ethanol:Water MixturesSolubility increases with a higher proportion of ethanol.A common strategy to improve the aqueous solubility of poorly soluble flavonoids.
DMSO:Water MixturesSolubility increases with a higher proportion of DMSO.Useful for preparing working solutions from a DMSO stock. Care must be taken to avoid precipitation upon dilution.

Experimental Protocols

Protocol 1: Determination of Solubility using the Shake-Flask Method

This protocol outlines a standard method for determining the solubility of this compound in a given co-solvent system.[2][7][8][9]

Materials:

  • This compound (solid)

  • Selected co-solvent systems (e.g., various ratios of ethanol:water)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired co-solvent system to the vial.

  • Seal the vial tightly and place it on a shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, let the vials stand to allow undissolved solid to settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with the mobile phase used for HPLC analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound.[10][11]

HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.[10]

  • Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or acetic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound. Flavonoids typically have strong absorbance in the range of 250-380 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

  • Sample Analysis: Inject the diluted and filtered sample from the solubility experiment (Protocol 1) into the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram and use the calibration curve to calculate its concentration in the sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Determination (Shake-Flask Method) cluster_analysis Analysis (HPLC-UV) cluster_result Result start Start with solid this compound add_excess Add excess solid to co-solvent start->add_excess prep_cosolvent Prepare co-solvent systems (e.g., Ethanol:Water ratios) prep_cosolvent->add_excess shake Shake to equilibrium (24-48h at constant temp.) add_excess->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.45 µm) centrifuge->filter inject_sample Inject filtered sample filter->inject_sample prepare_standards Prepare standard solutions calibration_curve Generate calibration curve prepare_standards->calibration_curve quantify Quantify concentration calibration_curve->quantify inject_sample->quantify solubility_data Determine solubility value quantify->solubility_data

Experimental workflow for determining co-solvent solubility.

signaling_pathway cluster_upstream Upstream Events cluster_midstream Signal Transduction cluster_downstream Execution of Apoptosis flavone This compound er Endoplasmic Reticulum (ER) Ca2+ Stores flavone->er inhibits Ca2+ reuptake? ca_influx Ca2+ Influx flavone->ca_influx bcl2 Bcl-2 Inhibition flavone->bcl2 ca_release Ca2+ Release er->ca_release increase_ca Increased Cytosolic Ca2+ ca_release->increase_ca ca_influx->increase_ca calpain μ-Calpain Activation increase_ca->calpain caspase12 Caspase-12 Activation increase_ca->caspase12 bax Bax Activation calpain->bax caspase9 Caspase-9 Activation caspase12->caspase9 cyto_c Cytochrome c Release (from Mitochondria) bax->cyto_c bcl2->cyto_c cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed Ca2+-mediated apoptosis signaling pathway.

References

Validation & Comparative

A Comparative Analysis of 5-Hydroxy-3,7-dimethoxyflavone and Other Flavonoids from Kaempferia parviflora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kaempferia parviflora, commonly known as black ginger, is a medicinal plant rich in various flavonoids, particularly polymethoxyflavones (PMFs). These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, 5-hydroxy-3,7-dimethoxyflavone and its structural relatives are subjects of ongoing research for their potential therapeutic applications. This guide provides an objective comparison of this compound with other key flavonoids from Kaempferia parviflora, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Comparative Biological Activities: A Tabular Overview

The flavonoids from Kaempferia parviflora exhibit a range of biological effects, including anti-inflammatory, anticancer, and muscle-enhancing properties. The following tables summarize the quantitative data from various studies to facilitate a direct comparison of their potency.

Table 1: Anti-inflammatory Activity

The anti-inflammatory potential of Kaempferia parviflora flavonoids is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

FlavonoidAssayCell LineIC50 (µM)
5-Hydroxy-3,7,3',4'-tetramethoxyflavoneNitric Oxide InhibitionRAW 264.716.1[1]
5-Hydroxy-7,4'-dimethoxyflavoneNitric Oxide InhibitionRAW 264.724.5[1]
5-Hydroxy-3,7,4'-trimethoxyflavoneNitric Oxide InhibitionRAW 264.730.6[1]
5,7-Dimethoxyflavone (B190784)Nitric Oxide InhibitionRAW 264.7-
Table 2: Anticancer Activity

The cytotoxic effects of these flavonoids have been tested against various cancer cell lines. The IC50 values represent the concentration required to inhibit the growth of 50% of the cancer cells.

Flavonoid/ExtractCell LineIC50
K. parviflora Supercritical CO2 Fluid ExtractHeLa (Cervical Cancer)-[3]
K. parviflora Supercritical CO2 Fluid ExtractAGS (Gastric Adenocarcinoma)-[3]
K. parviflora Ethanolic Extract4T1 (Breast Cancer)128.33 µg/mL (24h), 115.09 µg/mL (48h)[3]
K. parviflora Ethanolic ExtractMCF-7 (Breast Cancer)138.43 µg/mL (24h), 124.81 µg/mL (48h)[3]

Note: Specific IC50 values for purified this compound against a range of cancer cell lines in a comparative context are not extensively documented in the available literature. Studies suggest that the anticancer activity of polymethoxyflavones may be proportional to the number of methoxy (B1213986) groups.[4]

Table 3: Effects on Skeletal Muscle Hypertrophy

A key area of interest is the effect of Kaempferia parviflora flavonoids on muscle growth and maintenance. The following table compares the effects of 5-hydroxy-7-methoxyflavone (HMF) derivatives and 5,7-dimethoxyflavone (DMF) derivatives on myotube diameter in C2C12 cells.

Flavonoid GroupKey Compound ExampleEffect on Myotube Diameter
5-Hydroxy-7-methoxyflavone (HMF) DerivativesThis compoundIncreased myotube diameter[5][6][7]
5,7-Dimethoxyflavone (DMF) Derivatives5,7-DimethoxyflavoneNo significant increase in myotube diameter[5][6][7]

Signaling Pathways

The distinct biological activities of these flavonoids can be attributed to their differential effects on cellular signaling pathways.

Muscle Hypertrophy Signaling

5-Hydroxy-7-methoxyflavone (HMF) derivatives and 5,7-dimethoxyflavone (DMF) promote muscle growth through different mechanisms. HMF induces hypertrophy via an increase in intracellular calcium, while DMF acts through the well-established PI3K/Akt/mTOR pathway to combat age-related muscle loss.[8]

HMF_Signaling cluster_cell Myotube HMF 5-Hydroxy-7- methoxyflavone (HMF) Intra_Ca ↑ Intracellular Ca²⁺ HMF->Intra_Ca Enters Cell Cell_Membrane Cell Membrane Calcineurin Calcineurin Intra_Ca->Calcineurin CaMKII CaMKII Intra_Ca->CaMKII Protein_Synthesis ↑ Protein Synthesis Calcineurin->Protein_Synthesis Activates CaMKII->Protein_Synthesis Activates Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy DMF_Signaling cluster_cell Myotube DMF 5,7-Dimethoxy- flavone (DMF) PI3K PI3K DMF->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis ↑ Protein Synthesis mTOR->Protein_Synthesis Sarcopenia ↓ Sarcopenia Protein_Synthesis->Sarcopenia Anti_Inflammatory_Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene Transcription NO ↑ Nitric Oxide iNOS_gene->NO Leads to Flavonoids K. parviflora Flavonoids (e.g., 5,7-dimethoxyflavone) Flavonoids->IKK Inhibits Flavonoids->NFkB Inhibits Translocation Myotube_Hypertrophy_Workflow Start Start: C2C12 Myoblast Culture Differentiation Induce Differentiation into Myotubes (e.g., switch to low serum media) Start->Differentiation Treatment Treat Differentiated Myotubes with Flavonoids (e.g., HMF, DMF) Differentiation->Treatment Incubation Incubate for a Defined Period (e.g., 48-72 hours) Treatment->Incubation Fix_Stain Fix and Stain Myotubes (e.g., with anti-MyHC antibody and DAPI) Incubation->Fix_Stain Imaging Image Acquisition via Fluorescence Microscopy Fix_Stain->Imaging Analysis Measure Myotube Diameter (using software like ImageJ) Imaging->Analysis End End: Compare Diameters of Treated vs. Control Groups Analysis->End NO_Inhibition_Workflow Start Start: Culture RAW 264.7 Macrophages Pre_treatment Pre-treat Cells with Flavonoids at Various Concentrations Start->Pre_treatment Stimulation Stimulate with Lipopolysaccharide (LPS) to Induce iNOS and NO Production Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collect_Supernatant Collect Cell Culture Supernatant Incubation->Collect_Supernatant Griess_Reaction Measure Nitrite Concentration in Supernatant using the Griess Reagent Collect_Supernatant->Griess_Reaction Calculate_Inhibition Calculate Percentage of NO Inhibition Compared to LPS-only Control Griess_Reaction->Calculate_Inhibition End End: Determine IC50 Value Calculate_Inhibition->End

References

A Comparative Efficacy Analysis: 5-Hydroxy-3,7-dimethoxyflavone versus Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the biological efficacy of 5-Hydroxy-3,7-dimethoxyflavone and the well-characterized flavonoid, quercetin (B1663063). This document synthesizes available experimental data to objectively evaluate their performance in key therapeutic areas, supported by detailed experimental protocols and visualization of relevant signaling pathways.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, recognized for their broad spectrum of pharmacological activities. Among these, quercetin has been extensively studied and is well-regarded for its potent antioxidant, anti-inflammatory, and anticancer properties. In contrast, this compound, a methoxylated flavone (B191248) primarily isolated from Kaempferia parviflora, remains a less explored but promising compound. This guide aims to juxtapose the efficacy of these two flavonoids, providing a valuable resource for researchers investigating their therapeutic potential.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and quercetin, focusing on their antioxidant, anti-inflammatory, and cytotoxic activities. It is important to note that direct comparative studies are limited, and some data for this compound is inferred from studies on structurally related compounds or crude extracts.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueReference
This compound DPPH Radical Scavenging0.50 ± 0.01 mg/mL (for K. parviflora extract)
ABTS Radical Scavenging0.40 ± 0.01 mg/mL (for K. parviflora extract)
Quercetin DPPH Radical Scavenging19.17 µg/mL[1]
DPPH Radical Scavenging4.60 ± 0.3 µM[2]
ABTS Radical Scavenging48.0 ± 4.4 µM[2]

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 ValueReference
5-Hydroxy-3,7,3',4'-tetramethoxyflavone (related compound)Nitric Oxide (NO) Production Inhibition in RAW264.7 cells16.1 µM[3]
Quercetin Nitric Oxide (NO) Production Inhibition in RAW264.7 cells12.0 µM[4]
Endothelial Nitric Oxide Synthase (eNOS) Inhibition220 µM[5]

Table 3: Cytotoxic Activity

CompoundCell LineIC50 ValueReference
This compound MCF-7 (Breast Cancer)> 50 µM[6]
NCI-H460 (Lung Cancer)> 50 µM[6]
Quercetin PC-3 (Prostate Cancer)20 µM[7]
LNCaP (Prostate Cancer)10 µM[7]
A172 (Glioblastoma)58.5 µM[8]
LBC3 (Glioblastoma)41.37 µM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of the test compounds.

Methodology:

  • Prepare a stock solution of the test compound (e.g., in methanol (B129727) or DMSO).

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add varying concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[9]

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A known iNOS inhibitor, such as L-NAME, can be used as a positive control.

  • Calculate the percentage of NO production inhibition and determine the IC50 value.[10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a suitable density and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the untreated control.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[11]

Signaling Pathways and Mechanisms of Action

Both this compound (based on evidence from structurally similar flavonoids) and quercetin are believed to exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Both quercetin and structurally similar compounds to this compound have been shown to inhibit this pathway.

NF_kB_Pathway cluster_nucleus LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) NFkB->ProInflammatory_Genes NFkB_IkBa NF-κB/IκBα Complex NFkB_IkBa->NFkB Release Flavonoids This compound Quercetin Flavonoids->IKK Inhibition

Proposed inhibitory mechanism on the NF-κB pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK. Dysregulation of this pathway is often implicated in cancer. Some flavonoids, including quercetin and compounds structurally related to this compound, have been shown to modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Cell_Cycle_Apoptosis Cell Cycle Arrest Apoptosis AP1->Cell_Cycle_Apoptosis Flavonoids This compound Quercetin Flavonoids->MEK Modulation Flavonoids->JNK Modulation Flavonoids->p38 Modulation

Potential modulation of the MAPK signaling pathway.

Conclusion

This comparative guide highlights the significant body of evidence supporting the efficacy of quercetin across various biological activities. While this compound is a less-studied compound, the available data, primarily from its natural source Kaempferia parviflora and structurally similar flavonoids, suggests it may also possess noteworthy anti-inflammatory and, to a lesser extent, cytotoxic properties.

The quantitative data indicates that quercetin is a more potent antioxidant than the crude extract containing this compound. In terms of anti-inflammatory and cytotoxic effects, the limited data on this compound and its analogs makes a direct, definitive comparison challenging. However, the IC50 values for quercetin in various cancer cell lines are generally lower than the reported non-toxic concentrations of this compound.

Both compounds likely exert their effects through the modulation of the NF-κB and MAPK signaling pathways. Further research, particularly direct comparative studies and the determination of specific IC50 values for pure this compound, is warranted to fully elucidate its therapeutic potential relative to quercetin. This guide serves as a foundational resource to inform and direct such future investigations.

References

Validating the Antioxidant Activity of 5-Hydroxy-3,7-dimethoxyflavone using the DPPH Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous search for novel and effective antioxidant compounds for drug development and therapeutic applications, flavonoids have emerged as a prominent class of natural products. This guide focuses on the validation of the antioxidant activity of a specific polymethoxyflavone, 5-Hydroxy-3,7-dimethoxyflavone, utilizing the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. We provide a comparative analysis of its efficacy against other well-established antioxidants, detailed experimental protocols, and visual workflows to support researchers in their evaluation.

Comparative Antioxidant Activity

The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The table below summarizes the reported DPPH radical scavenging activity of this compound in comparison to standard antioxidant agents.

CompoundIC50 Value (µg/mL)IC50 Value (µM)Notes
This compound 161[1]~539.8A major compound found in Kaempferia parviflora (black ginger)[1].
Quercetin (B1663063)4.97[2]~16.45A well-known dietary flavonoid with strong antioxidant properties, often used as a positive control[2][3]. Its IC50 can vary widely depending on experimental conditions[3].
Ascorbic Acid (Vitamin C)4.97[2]~28.22A standard water-soluble antioxidant[2][4].
Trolox3.77[5]~15.06A water-soluble analog of vitamin E, commonly used as a standard in antioxidant assays[5].
Butylated Hydroxyanisole (BHA)200.05[4]~1109.9A synthetic antioxidant often used as a reference[4].

Note: IC50 values can vary between studies due to different experimental conditions. The provided values are for comparative purposes.

DPPH Radical Scavenging Assay: Experimental Protocol

The DPPH assay is a straightforward and widely used method for assessing the free radical scavenging ability of compounds.[6][7][8] The principle is based on the reduction of the stable DPPH radical, which is deep purple, by an antioxidant to the yellow-colored non-radical form, DPPH-H.[8] The decrease in absorbance is measured spectrophotometrically at approximately 517 nm.[6][9]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Test compound (this compound)

  • Standard antioxidants (e.g., Quercetin, Ascorbic Acid)

  • 96-well microplates or cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[10]

  • Preparation of Test and Standard Solutions: Prepare a series of concentrations for the test compound and standard antioxidants in the same solvent used for the DPPH solution.

  • Reaction Mixture: Add a specific volume of the test or standard solution (e.g., 20 µL) to a larger volume of the DPPH solution (e.g., 180 µL) in a 96-well plate.[10] The final volume and ratio may vary depending on the specific protocol.

  • Incubation: Incubate the reaction mixture in the dark at room temperature (or 37°C) for a specified period, typically 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only the solvent and a control containing the DPPH solution and solvent (without the antioxidant) should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test or standard.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration that results in 50% inhibition.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the comparative standing of this compound, the following diagrams are provided.

DPPH_Assay_Workflow A Preparation of DPPH Solution (0.1mM) C Mix DPPH with Test/Standard A->C B Preparation of Test & Standard Solutions B->C D Incubate in Dark (30 min) C->D Reaction Starts E Measure Absorbance at 517 nm D->E Color Change F Calculate % Inhibition & IC50 Value E->F Data Analysis

Caption: Workflow of the DPPH Radical Scavenging Assay.

Antioxidant_Comparison cluster_high High Activity cluster_moderate Moderate to Low Activity title Comparative Antioxidant Activity (DPPH Assay) Lower IC50 = Higher Activity Trolox Trolox (IC50 ≈ 15 µM) Quercetin Quercetin (IC50 ≈ 16 µM) Ascorbic_Acid Ascorbic Acid (IC50 ≈ 28 µM) Flavone This compound (IC50 ≈ 540 µM) BHA BHA (IC50 ≈ 1110 µM)

Caption: Comparison of Antioxidant Potency based on IC50 Values.

References

A Head-to-Head Comparison of 5-Hydroxy-3,7-dimethoxyflavone and Other Polymethoxyflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 5-Hydroxy-3,7-dimethoxyflavone and other prominent polymethoxyflavones (PMFs), including nobiletin (B1679382), tangeretin, and sinensetin (B1680974). The comparison focuses on key areas of therapeutic interest: anti-cancer, anti-inflammatory, and neuroprotective effects, supported by available experimental data.

Polymethoxyflavones, a class of flavonoids abundant in citrus peels, have garnered significant attention for their broad spectrum of pharmacological activities.[1][2][3] The number and position of methoxy (B1213986) and hydroxy groups on the flavone (B191248) backbone are critical determinants of their biological efficacy.[4] This guide aims to delineate the nuanced differences in the bioactivity of these structurally related compounds to aid in research and drug development efforts.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the anti-cancer and anti-inflammatory activities of the compared polymethoxyflavones. It is important to note that direct comparative studies for this compound are limited, and some data is inferred from structurally similar compounds.

Table 1: Anti-Cancer Activity (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
5,7-Dimethoxyflavone (B190784) HepG2Liver Cancer25[5]
Tangeretin A549Non-small cell lung cancer118.5[1]
PC-3Prostate Cancer22.12[4]
DU145Prostate Cancer46.60[4]
5-Demethylnobiletin (5-hydroxy PMF) PC-3Prostate Cancer> 50[4]
DU145Prostate Cancer> 50[4]
Nobiletin PC-3Prostate CancerNo significant inhibition[4]
DU145Prostate CancerNo significant inhibition[4]
Sinensetin PC-3Prostate CancerNo significant inhibition[4]
DU145Prostate CancerNo significant inhibition[4]
3,5,6,7,8,3′,4′-Heptamethoxyflavone A549Non-small cell lung cancer208.6[1]

Table 2: Anti-Inflammatory Activity - Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantKey FindingsReference
5-Hydroxy-6,7,8,3',4'-pentamethoxyflavone RAW 264.7LPSSignificant inhibition of NO production[6]
Nobiletin RAW 264.7LPSIC50 of 27 µM for NO suppression[7]
Tangeretin RAW 264.7LPSSignificant inhibition of NO production[4]
Sinensetin RAW 264.7LPSSignificant inhibition of NO production[4]
5-Demethylnobiletin RAW 264.7LPSSignificant inhibition of NO production[4]

Comparative Analysis of Bioactivities

Anti-Cancer Activity

The available data suggests that the anti-proliferative effects of PMFs are highly dependent on their specific structure and the cancer cell type. Tangeretin has demonstrated considerable anti-proliferative effects against prostate cancer cell lines (PC-3 and DU145).[4] In contrast, nobiletin and sinensetin showed no significant inhibitory effects on these cell lines at the tested concentrations.[4] Interestingly, 5-demethylnobiletin, a 5-hydroxy PMF, exhibited stronger anti-proliferative activity than nobiletin, though weaker than tangeretin.[4] Another methoxyflavone, 5,7-dimethoxyflavone, was found to have an IC50 of 25 µM on the liver cancer cell line HepG2.[5]

The mechanism of action for the anti-cancer effects of some PMFs involves the induction of apoptosis and the generation of reactive oxygen species (ROS).[1][5] For instance, tangeretin's synergistic enhancement of the cytotoxicity of mitoxantrone (B413) is partially attributed to the activation of the PTEN/AKT pathway.[4]

Anti-Inflammatory Activity

Polymethoxyflavones are recognized for their potent anti-inflammatory properties. Several of the compared PMFs, including nobiletin, tangeretin, sinensetin, and 5-demethylnobiletin, have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.[4][6][7] They also effectively suppress the mRNA expression of acute inflammation biomarkers such as Cox-2 and iNOS.[4] The presence of a hydroxyl group at the 5-position, as seen in 5-hydroxy PMFs, can contribute to anti-inflammatory activity.

Neuroprotective Effects

The neuroprotective potential of PMFs is an emerging area of research. Studies have shown that this compound exhibits strong inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[2] Other methoxyflavones, such as 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone, have also demonstrated neuroprotective properties in animal models of memory impairment, reducing levels of pro-inflammatory cytokines and amyloid-beta plaques.[8][9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

PTEN_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tangeretin Tangeretin PTEN PTEN Tangeretin->PTEN Activates PIP3 PIP3 PTEN->PIP3 Inhibits pAKT p-AKT PIP3->pAKT Activates AKT AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes

Caption: PTEN/AKT Signaling Pathway Inhibition by Tangeretin.

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition Seed Seed Cells in 96-well plate Treat Treat with Polymethoxyflavones Seed->Treat Incubate1 Incubate Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (Formazan formation) Add_MTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: General Workflow for an MTT Cell Viability Assay.

NO_Assay_Workflow Culture_Cells Culture RAW 264.7 cells Pretreat Pre-treat with PMFs Culture_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Measure_Absorbance Measure Absorbance (540 nm) Add_Griess->Measure_Absorbance

Caption: Workflow for Nitric Oxide Production (Griess) Assay.

Experimental Protocols

MTT Assay for Cell Proliferation

This protocol is used to assess the anti-proliferative effects of polymethoxyflavones on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, PC-3, DU145) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test PMFs (e.g., 0.625 to 100 µM) and incubate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the anti-inflammatory effect of PMFs by measuring the inhibition of NO production in macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere.[10]

  • Treatment and Stimulation: Pre-treat the cells with different concentrations of PMFs for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[10][11]

  • Sample Collection: Collect 100 µL of the cell culture supernatant.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[10]

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[10] The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

Western Blot Analysis for PTEN/AKT Pathway

This method is used to determine the effect of PMFs on the expression and phosphorylation of proteins in a specific signaling pathway.

  • Cell Lysis: Treat cancer cells with the desired PMF for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PTEN, AKT, and p-AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the band intensities, which are normalized to a loading control like β-actin.

Neurite Outgrowth Assay

This assay assesses the neuroprotective or neurotrophic effects of PMFs.

  • Cell Culture: Plate neuronal cells (e.g., PC12 or primary neurons) on coated plates.

  • Differentiation and Treatment: Induce differentiation (e.g., with Nerve Growth Factor for PC12 cells) and treat with various concentrations of PMFs.

  • Fixation and Staining: After a set incubation period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde and stain for a neuronal marker like β-III tubulin. A nuclear counterstain (e.g., DAPI) is also used.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis: Quantify neurite outgrowth parameters such as the number of neurites, total neurite length, and number of branch points using specialized software.[12]

References

Unveiling the Anticancer Potential of 5-Hydroxy-3,7-dimethoxyflavone: A Cross-Validation Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of existing research reveals the promising, yet varied, anticancer effects of 5-Hydroxy-3,7-dimethoxyflavone and its structural analogs across a spectrum of cancer cell lines. This guide provides a comparative overview of its efficacy, delving into the cytotoxic effects, underlying molecular mechanisms, and the experimental frameworks used to elucidate these properties.

Researchers in oncology and drug discovery are continually exploring novel compounds with therapeutic potential against cancer. Among these, flavonoids, a class of natural compounds, have garnered significant attention. This compound, a methylated flavone, has demonstrated notable anticancer activities in several studies. This guide synthesizes findings from various research articles to offer a cross-validated comparison of its effects on different cancer cell lines, providing researchers with a consolidated resource for future investigations.

Comparative Anticancer Efficacy: A Quantitative Overview

The cytotoxic effect of a compound is a primary indicator of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population, is a key metric for this assessment. The following table summarizes the IC50 values of this compound and structurally related flavonoids against various human cancer cell lines, showcasing the compound's differential activity.

FlavonoidCancer Cell LineIC50 (µM)Reference
5,7-Dimethoxyflavone (B190784)HepG2 (Liver)25[1][2]
5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF)MCF-7 (Breast)12 µg/ml (24h), 8 µg/ml (48h)[3]
5,7,3'-trihydroxy-3,4'-dimethoxyflavoneLeukemia CellsHighly cytotoxic[4]
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon)Dose-dependent cytotoxicity[5]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of this compound and its analogs is not limited to cytotoxicity; these compounds also induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle at various phases.

In the liver cancer cell line HepG2, 5,7-dimethoxyflavone was found to induce apoptosis and cause cell cycle arrest at the Sub-G1 phase in a concentration-dependent manner.[1][2] This was associated with the generation of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential.[1][2] Similarly, in the human breast cancer cell line MCF-7, a related compound, 5-hydroxy 3′,4′,7-trimethoxyflavone, was shown to induce apoptosis, as evidenced by morphological changes and DNA damage.[3]

Studies on colon cancer cells have also revealed the pro-apoptotic and cell cycle-disrupting capabilities of these flavonoids. For instance, 5-hydroxy polymethoxyflavones have been shown to cause cell cycle arrest at different phases (G0/G1 or G2/M) and enhance apoptosis in HCT116 and HT29 colon cancer cells.[6] In HCT-116 cells, 5-Hydroxy-7-methoxyflavone triggered mitochondrial-mediated apoptosis through ROS signaling.[5]

The following diagram illustrates a generalized workflow for assessing the anticancer effects of these compounds.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Anticancer Effects cluster_molecular Molecular Analysis cluster_data Data Analysis & Interpretation CancerCells Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116) Treatment Treatment with This compound CancerCells->Treatment MTT_Assay MTT Assay (Cytotoxicity, IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow_Cytometry Staining Microscopy (Morphological Changes, DAPI/AO-EB Staining) Treatment->Staining ROS_Assay ROS Assay (DCFH-DA) Treatment->ROS_Assay WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot qPCR RT-qPCR (mRNA Expression) Treatment->qPCR DataAnalysis Quantitative Analysis (IC50, % Apoptosis, etc.) MTT_Assay->DataAnalysis Flow_Cytometry->DataAnalysis Staining->DataAnalysis ROS_Assay->DataAnalysis Mechanism Elucidation of Signaling Pathways WesternBlot->Mechanism qPCR->Mechanism

Figure 1. A generalized experimental workflow for evaluating the anticancer effects of flavonoids.

Unraveling the Signaling Pathways

The anticancer effects of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways. In colon cancer cells, the inhibitory effects of 5-hydroxy polymethoxyflavones are associated with the modulation of key proteins involved in cell proliferation and apoptosis, such as p21, CDK-2, CDK-4, and caspases.[6]

In human lung cancer cells, a related dihydroxy-trimethoxyflavanone was found to exert its anticancer effects by regulating the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[7] This compound inhibited the phosphorylation of Akt and mTOR, leading to reduced expression of downstream targets.[7] Furthermore, studies in leukemia cells have shown that flavonoids can induce apoptosis through the MAPK signaling pathway.[4]

The following diagram depicts a simplified representation of a signaling pathway affected by these flavonoids, leading to apoptosis.

Signaling_Pathway cluster_upstream Upstream Events cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_cell_cycle Cell Cycle Regulation Flavonoid This compound & Analogs ROS Increased ROS Production Flavonoid->ROS Akt_mTOR Inhibition of Akt/mTOR Pathway Flavonoid->Akt_mTOR p21_CDK Modulation of p21, CDK-2, CDK-4 Flavonoid->p21_CDK Mito_Potential Decreased Mitochondrial Membrane Potential ROS->Mito_Potential Bax_Bcl2 Altered Bax/Bcl-2 Ratio Akt_mTOR->Bax_Bcl2 Cytochrome_c Cytochrome c Release Mito_Potential->Cytochrome_c Bax_Bcl2->Mito_Potential Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) p21_CDK->CellCycleArrest CellCycleArrest->Apoptosis

Figure 2. A simplified signaling pathway illustrating the induction of apoptosis by flavonoids.

Experimental Protocols: A Closer Look

To ensure the reproducibility and validity of the findings, it is crucial to understand the methodologies employed in these studies. The following provides a general overview of the key experimental protocols.

Cell Culture and Treatment: Cancer cell lines were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in plates or flasks and treated with various concentrations of the flavonoid compounds for specified durations (e.g., 24, 48, or 72 hours).

MTT Assay for Cytotoxicity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was commonly used to assess cell viability. Following treatment, MTT solution was added to the cells, which is reduced by metabolically active cells to form a purple formazan (B1609692) product. The absorbance of the dissolved formazan was measured using a microplate reader, and the percentage of cell viability was calculated relative to untreated control cells.

Flow Cytometry for Cell Cycle and Apoptosis Analysis: For cell cycle analysis, treated cells were harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI). The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). For apoptosis detection, cells were often stained with Annexin V and PI, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Apoptosis Staining: Morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation, were visualized using fluorescent dyes like DAPI (4′,6-diamidino-2-phenylindole) or a combination of Acridine Orange and Ethidium Bromide (AO/EB) under a fluorescence microscope.

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that becomes highly fluorescent upon oxidation by ROS. The fluorescence intensity was measured by flow cytometry or a fluorescence microplate reader.

Western Blot Analysis: To investigate the effect on protein expression, treated cells were lysed, and the protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, Akt, mTOR), followed by incubation with secondary antibodies. The protein bands were then visualized using a chemiluminescence detection system.

References

Benchmarking 5-Hydroxy-3,7-dimethoxyflavone: A Comparative Guide Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential therapeutic activities of 5-Hydroxy-3,7-dimethoxyflavone against established standard-of-care drugs in the fields of oncology and inflammation. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from the closely related and well-studied compound, 5,7-dimethoxyflavone (B190784), to provide a valuable comparative framework.

Executive Summary

Flavonoids are a class of natural compounds that have garnered significant interest for their diverse pharmacological properties. This compound, a polymethoxyflavone found in plants such as Kaempferia parviflora, is structurally similar to other flavonoids that have demonstrated anti-cancer and anti-inflammatory potential. This guide benchmarks its projected efficacy against current therapeutic standards, highlighting its potential mechanisms of action and providing a basis for future research and drug development.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for 5,7-dimethoxyflavone and standard-of-care drugs. It is important to note that the data for the flavonoid was obtained from in vitro studies, and direct comparisons with clinical drugs should be interpreted with caution.

Table 1: In Vitro Anti-Cancer Activity - Liver Cancer (HepG2 Cell Line)

CompoundTarget/MechanismIC50 (µM)Reference
5,7-dimethoxyflavoneApoptosis induction, ROS generation, Cell cycle arrest25[1]
DoxorubicinDNA intercalation, Topoisomerase II inhibition~0.45 - 28.7[2]
SorafenibMulti-kinase inhibitor (VEGFR, PDGFR, RAF)~5-10

Table 2: In Vitro Anti-Inflammatory Activity - Macrophage Model (RAW 264.7 Cell Line)

CompoundTarget/MechanismIC50 (µM) for NO InhibitionReference
5-hydroxy-3,7,3',4'-tetramethoxyflavoneInhibition of NO production16.1
MethotrexateDihydrofolate reductase inhibitorVaries widely (~0.01 - 10)

Note: IC50 values for standard-of-care drugs can vary significantly based on the specific assay conditions and cell lines used.

Signaling Pathways and Mechanisms of Action

Anti-Cancer Mechanism: Apoptosis Induction

Related polymethoxyflavones have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of a caspase cascade.

DMF 5,7-dimethoxyflavone ROS ROS Generation DMF->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Putative apoptotic pathway of 5,7-dimethoxyflavone.

Anti-Inflammatory Mechanism: NF-κB and MAPK Signaling

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. They can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, and suppress the phosphorylation of MAPK proteins.

cluster_nucleus Nucleus Flavonoid Flavonoid MAPK MAPK (p38, ERK, JNK) Flavonoid->MAPK IKK IKK Flavonoid->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_n NF-κB NFkB_n->ProInflammatory

Inhibition of NF-κB and MAPK pathways by flavonoids.

Experimental Protocols

1. MTT Assay for Cytotoxicity (IC50 Determination)

This protocol is used to assess the cytotoxic effects of a compound on a cell line.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Cells (96-well plate) Treatment Treat Cells (48-72h) Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Compound & Control Compound_Prep->Treatment MTT_Addition Add MTT (4h incubation) Treatment->MTT_Addition Solubilization Add DMSO MTT_Addition->Solubilization Absorbance Read Absorbance (570 nm) Solubilization->Absorbance IC50_Calc Calculate IC50 Absorbance->IC50_Calc

Workflow for the MTT assay.

2. Nitric Oxide (NO) Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • NO Concentration Calculation: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

3. Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway.

  • Cell Treatment and Lysis: Treat cells with the test compound and/or LPS, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for NF-κB pathway proteins (e.g., p-p65, IκBα) and a loading control (e.g., β-actin). Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

While direct experimental data for this compound is still emerging, the available information on structurally similar polymethoxyflavones suggests its potential as a promising candidate for further investigation in both oncology and inflammatory diseases. Its putative mechanisms of action, involving the induction of apoptosis in cancer cells and the suppression of key inflammatory signaling pathways, align with current therapeutic strategies. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the efficacy of this and other novel compounds, facilitating a data-driven approach to drug discovery and development. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to directly benchmark its performance against standard-of-care drugs.

References

A Comparative Guide to the Structure-Activity Relationship of Hydroxylated vs. Methoxylated Flavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the flavone (B191248) backbone is a critical determinant of their biological activity. This guide provides an objective comparison of hydroxylated and methoxylated flavones, supported by experimental data, to elucidate their structure-activity relationships (SAR) in anticancer, anti-inflammatory, and antioxidant applications. Understanding these nuances is paramount for the targeted design and development of novel therapeutic agents.

Key Differences in Biological Activity: An Overview

The conversion of a hydroxyl group to a methoxy group can significantly alter a flavone's physicochemical properties, thereby impacting its metabolic stability, bioavailability, and interaction with biological targets. Generally, methoxylation increases lipophilicity, which can enhance cell membrane permeability and improve oral bioavailability.[1] Conversely, the presence of free hydroxyl groups is often crucial for direct antioxidant activity through hydrogen atom donation.[1]

Quantitative Comparison of Biological Potency

The following tables summarize quantitative data from various studies, highlighting the differences in potency between hydroxylated and methoxylated flavones.

Table 1: Anticancer Activity

The antiproliferative activity of flavones is highly dependent on the substitution pattern on both the A and B rings.

Flavone Pair/CompoundCell LineHydroxylated IC₅₀ (µM)Methoxylated IC₅₀ (µM)Key Observation
Apigenin vs. 5,7,4'-TrimethoxyflavoneSCC-9 (Oral Carcinoma)405Methoxylation leads to an 8-fold increase in potency.[1]
6-HydroxyflavoneHL60 (Leukemia)89-Active among A-ring monohydroxylated flavones.[2]
5-MethoxyflavoneHL60 (Leukemia)-48More potent than 6-hydroxyflavone.[2]
7-MethoxyflavoneHL60 (Leukemia)-68Shows moderate activity.[2]
5,4'-DihydroxyflavoneHL60 (Leukemia)28-Potent antiproliferative activity.[2]
5,3',4'-TrihydroxyflavoneHL60 (Leukemia)13-The most potent hydroxylated flavone in this study.[2]
5,4'-DimethoxyflavoneHL60 (Leukemia)-36Significant activity among methoxylated derivatives.[2]
5,3'-DimethoxyflavoneHL60 (Leukemia)-46Demonstrates notable antiproliferative effects.[2]

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Table 2: Anti-inflammatory Activity

The anti-inflammatory effects of flavones are often attributed to their ability to inhibit key signaling pathways like NF-κB and MAPK.

FlavoneAssay/Cell LineIC₅₀ (µM)Key Observation
6-HydroxyflavoneNO inhibition in kidney mesangial cells1.7Potent anti-inflammatory activity.[3]
4',6-DihydroxyflavoneNO inhibition in kidney mesangial cells~2.0High activity, comparable to 6-hydroxyflavone.[3]
6-MethoxyflavoneNO inhibition in kidney mesangial cells0.192Methoxylation at the 6-position dramatically increases potency by almost 10-fold compared to 6-hydroxyflavone.[3]
6-AcetoxyflavoneNO inhibition in kidney mesangial cells0.60Acetylation of the hydroxyl group also enhances activity.[3]
Gossypetin (3,3',4',5,7,8-hexahydroxyflavone)NO inhibition in kidney mesangial cells>200Polyhydroxylation does not guarantee high anti-inflammatory activity in this model.[3]
Myricetin (3,3',4',5,5',7-hexahydroxyflavone)NO inhibition in kidney mesangial cells>200Similar to gossypetin, extensive hydroxylation is not beneficial for activity in this context.[3]

IC₅₀ values represent the concentration required to inhibit 50% of Nitric Oxide (NO) production.

Table 3: Antioxidant Activity (DPPH Radical Scavenging)

Direct antioxidant activity is a hallmark of many hydroxylated flavonoids, owing to their ability to donate hydrogen atoms.

FlavoneIC₅₀ (µM)Key Observation
Quercetin (polyhydroxylated)~19-96 (range across studies)A well-known potent antioxidant.[4]
Apigenin (4',5,7-trihydroxyflavone)Varies, generally potentThe presence of multiple hydroxyl groups contributes to strong radical scavenging.
Luteolin (3',4',5,7-tetrahydroxyflavone)Varies, generally potentThe catechol structure in the B-ring enhances antioxidant capacity.
Methoxylated FlavonesGenerally higher IC₅₀ valuesMethoxy groups reduce the hydrogen-donating capacity, thus diminishing direct antioxidant activity compared to their hydroxylated counterparts.[1]

IC₅₀ values represent the concentration required to scavenge 50% of DPPH radicals.

Signaling Pathways and Mechanisms of Action

Hydroxylated and methoxylated flavones exert their biological effects by modulating various cellular signaling pathways. Their anti-inflammatory and anticancer activities are often linked to the inhibition of the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination NFkB->IkB NFkB_n NF-κB NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes Flavones Hydroxylated & Methoxylated Flavones Flavones->IKK inhibit

NF-κB signaling pathway and points of inhibition by flavones.

MAPK_Signaling_Pathway Stimuli Stress / Mitogens Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Response Cellular Response (Proliferation, Inflammation) Transcription->Response Flavones Hydroxylated & Methoxylated Flavones Flavones->MEK inhibit Flavones->ERK inhibit

MAPK/ERK signaling pathway with key intervention points for flavones.

Experimental Workflows

The evaluation of the biological activity of flavones involves a series of well-established in vitro assays. A generalized workflow for assessing cytotoxicity is presented below.

Experimental_Workflow Start Start Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Start->Cell_Culture Treatment 2. Treatment with Flavones (various concentrations) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay 4. Viability Assay (e.g., MTT, SRB) Incubation->Assay Measurement 5. Absorbance Measurement Assay->Measurement Analysis 6. Data Analysis (IC50 determination) Measurement->Analysis End End Analysis->End

A generalized workflow for in vitro cytotoxicity assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of flavone bioactivity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the direct antioxidant capacity of compounds.[4]

1. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle in the dark.[4]

  • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the test flavone in a suitable solvent (e.g., methanol, ethanol, or DMSO).

  • Positive Control: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, in the same manner as the test compound.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and positive control to obtain a range of concentrations.

  • In a 96-well microplate, add 180 µL of the DPPH working solution to 20 µL of each sample dilution.[4]

  • Incubate the plate at 37°C for 30 minutes in the dark.[4]

  • Measure the absorbance at 515 nm using a microplate reader.[4]

3. Data Calculation:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5]

1. Materials:

  • Human cancer cell line of interest (e.g., HL60, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO)[5]

  • Test flavones

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the test flavones. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Calculation:

  • Cell viability is expressed as a percentage relative to the untreated control cells.

  • The IC₅₀ value, the concentration that reduces cell viability by 50%, is determined by plotting percent viability against the compound concentration.[5]

Conclusion

The structure-activity relationship of hydroxylated and methoxylated flavones is complex and activity-dependent. Methoxylation generally enhances anticancer and, in some cases, anti-inflammatory potency, largely by improving metabolic stability and cellular uptake.[1] In contrast, hydroxylation is often essential for direct antioxidant activity.[1] The position of these functional groups is also a critical factor influencing the biological effects. This guide provides a foundational understanding for researchers to inform the selection and design of flavone derivatives for further investigation in drug discovery and development.

References

Comparative study of the bioavailability of different polymethoxyflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polymethoxyflavones (PMFs), a class of flavonoids predominantly found in citrus peels, have garnered significant attention for their wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] However, the therapeutic potential of these compounds is intrinsically linked to their bioavailability—the extent and rate at which they are absorbed and become available at the site of action. This guide provides a comparative overview of the bioavailability of different PMFs, supported by experimental data, to aid researchers in their ongoing studies and drug development endeavors.

Key Bioavailability Parameters of Common Polymethoxyflavones

The oral bioavailability of PMFs is influenced by their chemical structure, particularly the number and position of methoxy (B1213986) groups, which affect their solubility and permeability.[1][3] The following table summarizes key pharmacokinetic parameters for several common PMFs, primarily from studies conducted in rats. These parameters are crucial for understanding the absorption characteristics of each compound.

PolymethoxyflavoneDose (mg/kg)Cmax (μg/mL)Tmax (h)AUC (μg·h/mL)Animal ModelReference
Nobiletin (B1679382) 50~1.78~1-Rat[4]
50--~10-fold > Tangeretin (B192479)Rat[5][6]
Tangeretin 50~0.49~5.67-Rat[5]
500.87 ± 0.335.67 ± 0.82-Rat[5]
Sinensetin (B1680974) ---Bioaccessibility: 7.96%In vitro[7]
5-Demethylnobiletin ------

Note: Cmax refers to the maximum plasma concentration, Tmax is the time to reach Cmax, and AUC (Area Under the Curve) represents the total drug exposure over time.[4] Direct comparative studies across a wide range of PMFs are limited, and data has been compiled from various sources.

Studies consistently indicate that nobiletin exhibits significantly higher oral bioavailability compared to tangeretin.[5][6] In one study, with identical oral doses, the absorption of nobiletin was nearly 10-fold higher than that of tangeretin in rats.[6] This difference is attributed to the presence of an additional methoxy group in nobiletin's structure.[7] While data for other PMFs like sinensetin is less comprehensive, in vitro bioaccessibility studies suggest it may be more readily available for absorption than nobiletin and tangeretin.[7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of bioavailability studies, a detailed understanding of the experimental methodology is crucial. The following is a generalized protocol based on common practices in rodent studies for determining the pharmacokinetics of PMFs.

Animal Model and Administration
  • Animal Model: Male Sprague-Dawley rats are commonly used.[8]

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Acclimatization: A period of acclimatization of at least one week is recommended before the experiment.

  • Administration: PMFs are often dissolved in a vehicle such as corn oil or a mixture of Tween 80 and DMSO in saline.[5] Administration is performed via oral gavage for bioavailability studies. For determining absolute bioavailability, an intravenous injection is also required.[4]

Blood Sampling and Plasma Preparation
  • Sampling: Blood samples are collected at predetermined time points after administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[6] Samples are typically drawn from the tail vein or via cardiac puncture at the end of the study.[3][6]

  • Anticoagulant: Blood is collected in tubes containing an anticoagulant like EDTA.[3]

  • Plasma Separation: Plasma is separated by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).[3]

  • Storage: Plasma samples are stored at -80°C until analysis.[3][6]

Sample Analysis
  • Extraction: PMFs and their metabolites are extracted from plasma using protein precipitation with a solvent like methanol (B129727) or acetonitrile.[3]

  • Analytical Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard method for quantifying PMFs in plasma.[6][8] This technique offers high sensitivity and selectivity.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizing Experimental and Biological Processes

To further elucidate the processes involved in PMF bioavailability and their mechanism of action, the following diagrams are provided.

G cluster_0 In Vivo Bioavailability Study Workflow A PMF Administration (Oral Gavage in Rats) B Serial Blood Sampling (e.g., Tail Vein) A->B C Plasma Separation (Centrifugation) B->C D PMF Extraction (Protein Precipitation) C->D E Quantitative Analysis (HPLC-MS) D->E F Pharmacokinetic Modeling (Cmax, Tmax, AUC) E->F

Experimental workflow for PMF bioavailability studies.

G cluster_1 Inflammatory Signaling Pathways cluster_NFkB NF-κB Pathway cluster_JAKSTAT JAK/STAT Pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK JAK2 JAK2 Phosphorylation LPS->JAK2 IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes1 Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes1 STAT3 STAT3 Phosphorylation JAK2->STAT3 STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_dimer Genes2 Inflammatory Gene Expression STAT3_dimer->Genes2 PMFs Polymethoxyflavones (Nobiletin, Tangeretin, etc.) PMFs->IKK Inhibition PMFs->JAK2 Inhibition PMFs->STAT3 Inhibition (Tangeretin, 5-demethylnobiletin)

Inhibitory effects of PMFs on inflammatory pathways.

Polymethoxyflavones have been shown to modulate key signaling pathways involved in inflammation, such as the NF-κB and JAK/STAT pathways.[1][9] For instance, nobiletin, tangeretin, and 5-demethylnobiletin can inhibit the JAK2/STAT3 pathway, which is crucial for the inflammatory response.[1][10] Specifically, tangeretin and 5-demethylnobiletin have been observed to prevent the expression of JAK2 and the phosphorylation of both JAK2 and STAT3.[1] Nobiletin, on the other hand, appears to repress the expression and phosphorylation of JAK2 without affecting STAT3.[1] By inhibiting these pathways, PMFs can reduce the production of pro-inflammatory mediators.

Conclusion

The bioavailability of polymethoxyflavones is a critical factor influencing their potential as therapeutic agents. Current evidence suggests that nobiletin has superior oral bioavailability compared to tangeretin, likely due to structural differences. However, more comprehensive comparative studies including a wider range of PMFs are needed to fully understand their structure-bioavailability relationships. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers to design and interpret future studies aimed at harnessing the therapeutic potential of these promising natural compounds.

References

Validating the Mechanism of Action of 5-Hydroxy-3,7-dimethoxyflavone: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of 5-Hydroxy-3,7-dimethoxyflavone. While the precise molecular targets of this compound are still under investigation, evidence from structurally similar flavonoids suggests a potential role in modulating critical cell signaling pathways.[1][2][3] This document outlines a strategy to test the hypothesis that this compound exerts its effects through the inhibition of the PI3K/Akt signaling pathway, a central regulator of cell survival, proliferation, and apoptosis.[3][4]

To provide a robust validation framework, this guide compares the proposed activity of this compound with two alternative compounds: Apigenin, a well-studied flavonoid known to modulate Akt signaling[5], and Wortmannin, a highly specific, well-characterized inhibitor of PI3K.[4] The use of knockout cell models is presented as the definitive step in confirming the on-target effect of the compound.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth.[4] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates the kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets that inhibit apoptosis and promote cell cycle progression. Many flavonoids have been shown to interfere with this pathway, making it a plausible target for this compound.[3][6]

PI3K_Akt_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 ATP->ADP pip2 PIP2 pip2->pip3 akt Akt pip3->akt downstream Downstream Targets akt->downstream apoptosis Apoptosis downstream->apoptosis survival Cell Survival & Proliferation downstream->survival flavone This compound (Hypothesized) flavone->akt wortmannin Wortmannin wortmannin->pi3k

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Comparative Performance Data

The following tables summarize hypothetical experimental data comparing the efficacy of this compound against alternative compounds in a cancer cell line (e.g., HCT-116).

Table 1: Effect of Compounds on Akt Phosphorylation and Cell Viability

Compound (Concentration)p-Akt (Ser473) Level (Relative to Vehicle)Cell Viability (% of Vehicle)
Vehicle (0.1% DMSO)1.00 ± 0.05100 ± 4.5
This compound (25 µM)0.45 ± 0.0455 ± 3.8
Apigenin (25 µM)0.85 ± 0.0688 ± 4.1
Wortmannin (1 µM)0.15 ± 0.0230 ± 2.5

Table 2: Induction of Apoptosis by Compounds

Compound (Concentration)Apoptotic Cells (%) (Annexin V+/PI-)
Vehicle (0.1% DMSO)4.2 ± 0.8
This compound (25 µM)38.5 ± 2.1
Apigenin (25 µM)9.7 ± 1.2
Wortmannin (1 µM)65.1 ± 3.4

Validation Using Akt Knockout Models

To definitively validate that the observed effects are mediated through Akt, a comparative experiment using wild-type (WT) and Akt knockout (Akt-/-) cell lines is essential. If the compound's mechanism of action is indeed Akt-dependent, its ability to reduce cell viability should be significantly diminished in the Akt-/- cells, as the primary target is absent.

Knockout_Workflow start Start cells Culture Wild-Type (WT) and Akt Knockout (Akt-/-) Cancer Cells start->cells treat Treat cells with: - Vehicle - 5-HDF (25 µM) - Wortmannin (1 µM) cells->treat incubate Incubate (e.g., 24 hours) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data: Compare viability reduction between WT and Akt-/- assay->analyze end Conclusion: Validate Akt-dependency analyze->end

Caption: Experimental workflow for validation with knockout models.

Table 3: Comparative Cell Viability in Wild-Type vs. Akt Knockout Cells

Compound (Concentration)Cell Viability in WT Cells (% of WT Vehicle)Cell Viability in Akt-/- Cells (% of Akt-/- Vehicle)
Vehicle (0.1% DMSO)100 ± 4.2100 ± 5.1
This compound (25 µM)55 ± 3.992 ± 4.8
Wortmannin (1 µM)30 ± 2.833 ± 3.1

Data are presented as mean ± SD and are hypothetical. A significant reduction in potency in Akt-/- cells for this compound would validate its mechanism. Wortmannin's effect is expected to persist as it acts upstream of Akt.

Experimental Protocols

Western Blot Analysis for Akt Phosphorylation

This protocol assesses the phosphorylation status of Akt at Serine 473, a key indicator of its activation.[7]

  • Cell Lysis:

    • Seed cells and treat with compounds for the desired time.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine protein concentration using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and add Laemmli sample buffer.

    • Boil samples for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[8]

    • Transfer proteins to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for total Akt and a loading control (e.g., β-actin).

Cell Viability (MTT) Assay

This assay measures cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with serial dilutions of the compounds and incubate for 24-72 hours.

    • Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.[9]

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

  • Procedure:

    • Seed cells and treat with compounds for the desired time (e.g., 24 hours).

    • Collect both floating and adherent cells.

    • Wash cells twice with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

References

Unveiling the Biological Landscape of 5-Hydroxy-3,7-dimethoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of 5-Hydroxy-3,7-dimethoxyflavone, supported by experimental data from published findings. We delve into its anticancer and anti-inflammatory properties, offering detailed methodologies for key experiments and visualizing the underlying signaling pathways.

This compound, a naturally occurring flavonoid, has garnered significant scientific interest for its potential therapeutic applications. Found in plants such as Kaempferia parviflora, this compound, along with its close structural analog 5,7-dimethoxyflavone (B190784), has demonstrated promising anticancer and anti-inflammatory activities in a variety of preclinical studies. This guide aims to replicate and compare these findings to provide a comprehensive resource for further research and development.

Comparative Analysis of Biological Activities

The biological efficacy of this compound and its related compounds has been quantified across various studies. The following tables summarize key data on their anticancer and anti-inflammatory effects.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of this compound and its analogs have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes.

CompoundCell LineCancer TypeIC50 (µM)Reference
5,7-dimethoxyflavoneHepG2Liver Cancer25[1]
5-hydroxy-polymethoxyflavonesHCT116 and HT29Colon CancerStronger inhibition than non-hydroxylated counterparts[2]
5-hydroxy-7,3',4'-trimethoxyflavoneB16 MelanomaSkin Cancer8.8
5,7,3',4'-tetramethoxyflavoneB16 MelanomaSkin Cancer8.6
5,3'-dihydroxy-3,7,4'-trimethoxyflavoneB16 MelanomaSkin Cancer2.9
5-hydroxy-3,7,3',4'-tetramethoxyflavoneB16 MelanomaSkin Cancer3.5
Anti-inflammatory Activity

The anti-inflammatory properties of these flavonoids are attributed to their ability to inhibit key inflammatory mediators and enzymes.

CompoundAssayEffectReference
5,7-dimethoxyflavoneRat Paw EdemaComparable effect to aspirin[3]
5,7-dimethoxyflavoneProstaglandin BiosynthesisMarkedly inhibited[3]
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-oneCOX-2 mediated PGE2 production83.3% inhibition at 100 µg/ml[4]
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one5-Lipoxygenase (5-LOX) activity>80% inhibition at 100 µg/ml[4]

Key Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for crucial experiments are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is a common method to determine cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compound on the progression of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the specified time. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol (B145695), adding it dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by DAPI Staining

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA and is used to visualize nuclear morphology changes characteristic of apoptosis.

  • Cell Treatment: Grow cells on coverslips in a culture dish and treat with this compound.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Wash the cells with PBS and stain with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Signaling Pathway Visualizations

The biological effects of this compound are mediated through the modulation of key intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate the putative mechanisms of action.

NF-κB Signaling Pathway Inhibition

This compound is believed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.[5] A key mechanism of inhibition is the suppression of IκB kinase (IKK) phosphorylation, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[5][6]

G cluster_inactive Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release NFkB_IkBa NF-κB-IκBα (Inactive Complex) Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Nuclear Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Induces Flavonoid This compound Flavonoid->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Studies on structurally similar flavonoids suggest that this compound may influence the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, thereby contributing to its anticancer effects.

G Stimulus External Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Stimulus->Receptor JNK JNK Stimulus->JNK p38 p38 Stimulus->p38 Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Apoptosis) TranscriptionFactors->CellularResponse Flavonoid This compound Flavonoid->ERK Modulation of Phosphorylation Flavonoid->JNK Flavonoid->p38

References

A Comparative Transcriptomic Analysis of Cellular Responses to Flavonoid Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. Understanding how these compounds modulate cellular processes at the transcriptomic level is crucial for developing novel therapeutics. This guide provides a comparative overview of the transcriptomic changes induced by different flavonoids in various cell types, supported by experimental data and detailed protocols.

Comparative Analysis of Gene Expression Changes

The following tables summarize the differential gene expression observed in cells treated with different flavonoids. These comparisons highlight both common and distinct molecular pathways affected by these compounds.

Table 1: Comparison of Luteolin (B72000) and Apigenin Treatment in PC12 Cells

In a study investigating the neuroprotective effects of luteolin and apigenin, PC12 cells were treated with these flavonoids, and the expression of key genes involved in the antioxidant response was quantified. Luteolin demonstrated a more potent induction of these genes compared to apigenin.[1]

GeneTreatmentFold Change (mRNA expression)
HO-1 Luteolin (20 µM)~4.5
Apigenin (20 µM)~3.0
xCT Luteolin (20 µM)~3.5
Apigenin (20 µM)~2.5
Table 2: Comparison of Quercetin and Kaempferol (B1673270) Treatment on NR4A1-Regulated Genes

Quercetin and kaempferol have been identified as antagonists of the nuclear receptor NR4A1, a key regulator of cell growth and survival. Treatment of endometriotic and endometrial cancer cells with these flavonoids led to a decrease in the expression of NR4A1 target genes.[2]

GeneTreatmentEffect on mRNA/Protein Levels
EGFR QuercetinDecreased
KaempferolDecreased
c-Myc QuercetinDecreased
KaempferolDecreased
Survivin QuercetinDecreased
KaempferolDecreased

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited transcriptomic studies.

RNA-Seq Transcriptome Analysis Protocol

This protocol provides a general workflow for conducting a comparative transcriptomic analysis of cells treated with flavonoids using RNA sequencing.

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., PC12, Ishikawa) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with different flavonoids (e.g., luteolin, apigenin, quercetin, kaempferol) at various concentrations and for specific durations. Include a vehicle-treated control group (e.g., DMSO).

  • RNA Extraction:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture plate using a lysis buffer (e.g., TRIzol reagent).

    • Isolate total RNA according to the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.[3]

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).[3]

  • Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples.

    • Construct sequencing libraries from the rRNA-depleted RNA. This process involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

    • Identify differentially expressed genes (DEGs) between the flavonoid-treated and control groups using statistical packages like DESeq2.

    • Perform functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) on the DEGs to identify the biological processes and pathways affected by the flavonoids.[4]

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by flavonoids and a typical experimental workflow for comparative transcriptomics.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing & Analysis cell_culture Cell Seeding flavonoid_treatment Flavonoid Treatment cell_culture->flavonoid_treatment control Vehicle Control cell_culture->control rna_extraction Total RNA Extraction flavonoid_treatment->rna_extraction control->rna_extraction rna_qc RNA Quality Control rna_extraction->rna_qc library_prep Library Preparation rna_qc->library_prep sequencing RNA Sequencing library_prep->sequencing data_analysis Data Analysis sequencing->data_analysis final_output final_output data_analysis->final_output Differentially Expressed Genes Pathway Analysis nrf2_are_pathway cluster_nucleus flavonoids Luteolin / Apigenin nrf2 Nrf2 flavonoids->nrf2 Induces dissociation ros Oxidative Stress (e.g., 4-HNE) ros->nrf2 Induces dissociation keap1 Keap1 keap1->nrf2 Sequesters nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) ho1_xct HO-1, xCT (Antioxidant Genes) are->ho1_xct Upregulation mapk_pathway flavonoids Luteolin / Apigenin jnk JNK flavonoids->jnk Phosphorylation p38 p38 MAPK flavonoids->p38 Phosphorylation stress_stimuli Cellular Stress stress_stimuli->jnk stress_stimuli->p38 cell_survival Cell Viability & Stress Response jnk->cell_survival p38->cell_survival

References

Side-by-side analysis of the anti-inflammatory effects of various methoxyflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of the anti-inflammatory effects of various methoxyflavones, a class of naturally occurring compounds predominantly found in citrus peels and other medicinal plants. Methoxyflavones have garnered significant interest for their potential therapeutic applications due to their ability to modulate key inflammatory pathways. This document summarizes experimental data, details common research methodologies, and visualizes the underlying molecular mechanisms to facilitate a comprehensive understanding of their anti-inflammatory potential.

Data Presentation: A Quantitative Overview

The anti-inflammatory activity of methoxyflavones is often quantified by their ability to inhibit the production of pro-inflammatory mediators. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several common methoxyflavones against key inflammatory targets. It is important to note that these values can vary depending on the experimental setup, including the cell line used, the stimulus, and the assay conditions.

Table 1: Inhibitory Effects of Methoxyflavones on Nitric Oxide (NO) Production and iNOS Expression

MethoxyflavoneCell LineStimulusIC50 for NO Inhibition (µM)Notes
NobiletinRAW 264.7LPS28.9Also shown to suppress iNOS protein expression.
TangeretinRAW 264.7LPS38.7Inhibited iNOS expression.
SinensetinRAW 264.7LPS>100Weak inhibitory activity.
5-DemethylnobiletinRAW 264.7LPS12.5Potent inhibitor of NO production.
EupatorinRAW 264.7LPS8.3Strong inhibition of NO production.

Table 2: Inhibitory Effects of Methoxyflavones on Cyclooxygenase (COX) Enzymes

MethoxyflavoneEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
NobiletinCOX-1>100-
COX-227.4>3.6
TangeretinCOX-1>100-
COX-248.2>2.1
5-DemethylnobiletinCOX-185.1-
COX-215.35.6

Table 3: Inhibitory Effects of Methoxyflavones on Pro-inflammatory Cytokines

MethoxyflavoneCytokineCell LineStimulusIC50 (µM)Reference
NobiletinTNF-αRAW 264.7LPS~25
IL-6RAW 264.7LPS~30
TangeretinTNF-αRAW 264.7LPS~40
IL-6RAW 264.7LPS~50

Key Signaling Pathways in Inflammation Modulated by Methoxyflavones

Methoxyflavones exert their anti-inflammatory effects by intervening in complex signaling cascades within immune cells. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators. Many methoxyflavones have been shown to inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB degradation of IκBα NFkB_n NF-κB NFkB->NFkB_n translocates Methoxyflavones Methoxyflavones Methoxyflavones->IKK inhibit DNA DNA NFkB_n->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes induces MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Methoxyflavones Methoxyflavones Methoxyflavones->MAPKK inhibit Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes Experimental_Workflow_LPS cluster_protocol LPS-Induced Inflammation Protocol start Start seed_cells Seed RAW 264.7 cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 pretreat Pre-treat with various concentrations of methoxyflavones for 1h incubate1->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24h pretreat->stimulate collect Collect supernatant and cell lysates for analysis stimulate->collect end End collect->end

Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-Hydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5-Hydroxy-3,7-dimethoxyflavone (CAS No. 70786-48-0). The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological properties of this compound have not been thoroughly investigated, it may be harmful if inhaled, ingested, or absorbed through the skin.[1] The material can be irritating to mucous membranes, the upper respiratory tract, and the eyes and skin.[1] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are crucial.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. A work area and process assessment is necessary to determine any additional PPE requirements for specific tasks.[2]

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side-shields or a face shieldRequired to protect against splashes and dust.[2] Safety glasses must always be worn beneath a face shield.[2]
Hand Protection Compatible chemical-resistant glovesDisposable nitrile gloves are the minimum requirement for incidental contact.[1][2] They should be removed immediately after contact with the chemical.[2]
Body Protection Laboratory coatAn impervious lab coat should be worn to prevent skin exposure.[2]
Respiratory Protection NIOSH-approved respiratorUse a suitable respirator when handling the compound as a powder or if adequate ventilation is not available to control airborne levels.[1]

Safe Handling and Operational Plan

Engineering Controls:

  • Ensure adequate ventilation in the work area.

  • Use process enclosures or local exhaust ventilation to control airborne dust.[1]

  • An accessible safety shower and eyewash station must be available in the laboratory.

Handling Procedures:

  • Avoid breathing dust, fumes, or vapors.[1]

  • Do not allow the substance to come into contact with eyes, skin, or clothing.

  • Avoid prolonged or repeated exposure.[1]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Keep the container tightly closed.[1]

  • Store in a dry, well-ventilated place.[3]

  • For long-term storage, refer to the product insert; recommended storage is at -20°C for one month or -80°C for six months.[4]

Emergency Procedures and First Aid

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1] Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1]
Ingestion Wash out the mouth with water, provided the person is conscious.[1] Do not induce vomiting unless directed by medical personnel.[1] Seek medical attention.[1]
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including a respirator, rubber boots, safety goggles, and heavy rubber gloves.[1]

  • Avoid raising dust.[1]

  • Contain the spill and collect the material using a method that does not generate dust (e.g., gently sweeping with a damp cloth or using a HEPA-filtered vacuum).

  • Transfer the collected material to a designated chemical waste container for disposal.[1]

Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[3]

  • Do not let the product enter drains.

Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural workflow for safely managing this compound from initial risk assessment to final disposal.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal A Risk Assessment B Select & Don PPE A->B C Weigh & Prepare Solution (in ventilated enclosure) B->C D Perform Experiment C->D E Decontaminate Glassware & Work Area D->E F Segregate Waste E->F G Dispose of Waste (per institutional guidelines) F->G H Doff & Dispose of PPE G->H I Wash Hands H->I

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-3,7-dimethoxyflavone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-3,7-dimethoxyflavone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.